1,2-Dibromo-4-iodobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2I/c7-5-2-1-4(9)3-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOPLIDJHUQNRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909072-74-8 | |
| Record name | 1,2-Dibromo-4-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Dibromo-4-iodobenzene (CAS: 909072-74-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dibromo-4-iodobenzene is a polyhalogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring three distinct halogen atoms, allows for regioselective functionalization through sequential cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical properties, potential synthetic applications, and generalized experimental protocols relevant to the use of this compound in research and development, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.
Chemical and Physical Properties
This compound is a solid organic compound with a molecular weight of 361.80 g/mol .[1][2][3][4][5] The presence of bromine and iodine atoms on the benzene ring imparts it with unique reactivity, making it a valuable intermediate in complex organic synthesis.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 909072-74-8 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₆H₃Br₂I | [1][2][3][5] |
| Molecular Weight | 361.80 g/mol | [1][2][3][4][5] |
| Appearance | White to yellow or cream-colored solid/powder | [1][2][6] |
| Melting Point | 57-63 °C | [1][2][3] |
| Boiling Point (Predicted) | 306.0 ± 27.0 °C | [3] |
| Density (Predicted) | 2.514 ± 0.06 g/cm³ | [3] |
| Purity | ≥ 98% (GC) | [1][2][6][7] |
| Synonyms | 3,4-Dibromoiodobenzene | [1][2] |
Table 2: Identification and Spectral Data
| Identifier | Value |
| MDL Number | MFCD09753707 |
| PubChem ID | 19787006 |
| SMILES | Brc1ccc(I)cc1Br |
| InChI | InChI=1S/C6H3Br2I/c7-5-2-1-4(9)3-6(5)8/h1-3H |
| ¹H NMR, ¹³C NMR, IR, Mass Spectra | Experimental spectral data for this specific compound are not readily available in public databases. |
Synthesis and Reactivity
While specific protocols for the synthesis of this compound are not widely published, a plausible route involves the diazotization of a corresponding aniline precursor, followed by a Sandmeyer-type reaction. This is a common method for the preparation of substituted bromobenzenes.[8][9] The direct bromination of an iodinated benzene derivative could also be a potential synthetic pathway.[9][10]
The key to the utility of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity is C-I > C-Br > C-Cl.[11] This allows for selective functionalization at the iodo-substituted position under milder conditions, while the bromo-substituted positions remain available for subsequent transformations under more forcing conditions.[11] This sequential cross-coupling capability is highly valuable for the construction of complex, unsymmetrically substituted aromatic compounds.[11][12]
Applications in Research and Development
This compound is primarily utilized as a versatile building block in several key areas:
-
Pharmaceutical and Agrochemical Synthesis: As an intermediate, it enables the synthesis of complex molecules with potential biological activity.[1][2] The ability to introduce different substituents regioselectively is crucial in structure-activity relationship (SAR) studies during drug discovery.
-
Materials Science: It is used in the formulation of advanced materials, such as polymers and coatings, where the halogenated structure can enhance properties like thermal stability and chemical resistance.[1][2]
-
Organic Electronics: The compound is explored for its potential in developing organic semiconductors and photonic devices due to its unique electronic properties.[1]
Experimental Protocols (Generalized)
Regioselective Sonogashira Coupling (at the C-I position)
This reaction couples a terminal alkyne with the aryl iodide, leveraging the higher reactivity of the C-I bond.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the palladium catalyst, and CuI.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Regioselective Suzuki-Miyaura Coupling (at the C-I position)
This reaction couples an organoboron compound with the aryl iodide.
Materials:
-
This compound
-
Arylboronic acid or ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents)
-
Degassed solvent system (e.g., toluene/water, dioxane/water, or DMF)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizations
Generalized Experimental Workflow for Cross-Coupling
Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.
Catalytic Cycle for Sonogashira Coupling
Caption: The catalytic cycles of a Sonogashira cross-coupling reaction.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Safety Information
This compound should be handled by technically qualified individuals in a well-ventilated laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[13][14]
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its key advantage lies in the differential reactivity of its halogen substituents, which enables chemists to perform sequential, regioselective cross-coupling reactions. This capability is of high importance for the efficient construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. While detailed experimental data for this specific compound is limited in the public domain, the generalized protocols and reactivity principles outlined in this guide provide a solid foundation for its application in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 909072-74-8 [amp.chemicalbook.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. 909072-74-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. CAS: 909072-74-8 | CymitQuimica [cymitquimica.com]
- 7. This compound | 909072-74-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Can Produce A Variety Of Bromine Substituted Compounds - News - Zhengzhou Alfa Chemical Co.,Ltd [alfachemch.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wuxibiology.com [wuxibiology.com]
- 13. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 14. aaronchem.com [aaronchem.com]
In-depth Technical Guide: 1,2-Dibromo-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2-Dibromo-4-iodobenzene (CAS No. 909072-74-8), a halogenated aromatic compound with significant potential in organic synthesis and materials science. This document consolidates available data on its molecular structure, physical properties, and safety and handling protocols. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also highlights areas where further research is required to fully characterize this compound.
Introduction
This compound is a tri-substituted benzene derivative featuring two bromine atoms and one iodine atom. This unique substitution pattern offers a versatile platform for synthetic chemists, particularly in the fields of pharmaceutical development and advanced materials. The differential reactivity of the carbon-halogen bonds allows for selective functionalization, making it a valuable intermediate in the construction of complex molecular architectures.
Molecular and Physical Properties
The fundamental molecular and physical characteristics of this compound are summarized below. It is important to note that while some experimental data, such as the melting point, are available, other key parameters like the boiling point and density are currently based on predicted values and await experimental verification.
Table 1: Physical and Molecular Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Br₂I | [1][2] |
| Molecular Weight | 361.80 g/mol | [1][2] |
| CAS Number | 909072-74-8 | [1][2] |
| Appearance | Cream-colored solid | [1][2] |
| Melting Point | 58 - 63 °C | [1][2] |
| Boiling Point | 306.0 ± 27.0 °C (Predicted) | |
| Density | 2.514 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Slightly soluble in chloroform and methanol. | |
| Purity | ≥ 99% (GC) | [1][2] |
Spectroscopic Data
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Would provide information on the chemical environment of the three aromatic protons, including their chemical shifts and coupling constants, confirming the substitution pattern.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Would show the number of unique carbon environments in the molecule, further confirming its structure.
-
Infrared (IR) Spectroscopy: Would identify characteristic vibrational frequencies of the C-H and C-X (X = Br, I) bonds and the aromatic ring.
-
Mass Spectrometry (MS): Would confirm the molecular weight and provide information on the fragmentation pattern, aiding in structural elucidation.
Further experimental work is necessary to acquire and publish this critical characterization data.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in publicly available sources. However, a plausible synthetic route could involve the diazotization of a corresponding aniline precursor, a common method for the introduction of halogens onto an aromatic ring. A generalized workflow for such a synthesis is proposed below.
Workflow: Plausible Synthesis of this compound
Caption: A plausible synthetic workflow for this compound.
General Protocol Considerations:
-
Diazotization: The aniline precursor would be dissolved in a strong acid (e.g., sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite would then be added dropwise to form the diazonium salt.
-
Iodination: The freshly prepared diazonium salt solution would be treated with a solution of potassium iodide.
-
Work-up and Purification: The crude product would be isolated and purified, typically by recrystallization or column chromatography, to yield the pure this compound.
Note: This is a generalized protocol and would require optimization for this specific substrate.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data for structurally related compounds suggest the following handling precautions.[3]
Table 2: GHS Hazard Information
| Hazard Class | Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE) and Handling Recommendations:
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: If dusts are generated, a NIOSH-approved respirator is recommended.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Conclusion and Future Outlook
This compound is a promising building block for organic synthesis. The data compiled in this guide provide a foundational understanding of its physical properties and handling requirements. However, the significant gaps in the experimental data, particularly spectroscopic and detailed synthetic protocols, underscore the need for further research. A full experimental characterization of this compound would be of great value to the scientific community, enabling its broader application in the development of novel pharmaceuticals and materials.
References
An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dibromo-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of 1,2-Dibromo-4-iodobenzene, a key intermediate in organic synthesis. The document outlines its physical properties, experimental protocols for their determination, and logical workflows for its synthesis and application in cross-coupling reactions.
Physicochemical Data
The accurate determination of physical properties such as melting and boiling points is fundamental for the characterization and application of chemical compounds in research and development.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Melting Point | 57-59 °C | [1] |
| Boiling Point | 306.0 ± 27.0 °C (Predicted) | [1] |
| Molecular Formula | C₆H₃Br₂I | |
| Molecular Weight | 361.80 g/mol | |
| Appearance | Cream-colored solid |
Experimental Protocols
While specific experimental determinations for the melting and boiling points of this compound are not extensively detailed in the literature, the following general protocols are standard for organic compounds and are applicable for its characterization.
2.1. Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. This is a crucial indicator of purity, with pure compounds typically exhibiting a sharp melting range of 1-2°C.
Methodology:
-
Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or an automated system.
-
Heating: The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. This range is reported as the melting point.
2.2. Determination of Boiling Point (Siwoloboff Method)
For small quantities of liquid or high-boiling point solids, the Siwoloboff method provides a reliable means of determination.
Methodology:
-
Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube).
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the sample.
-
Heating Bath: The fusion tube assembly is attached to a thermometer and immersed in a heating bath (e.g., silicone oil).
-
Heating: The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles.
-
Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed.
-
Boiling Point Recording: The liquid will begin to cool, and the stream of bubbles will slow down. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the substance equals the external atmospheric pressure.
Synthesis and Reactivity Workflows
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its utility stems from the differential reactivity of the carbon-halogen bonds (C-I > C-Br).
3.1. Plausible Synthetic Workflow
A common route for the synthesis of aryl iodides involves the diazotization of an aniline precursor followed by a Sandmeyer-type reaction with an iodide source.
Caption: Plausible synthetic route to this compound.
3.2. Application in Sequential Cross-Coupling
The differential reactivity of the C-I and C-Br bonds allows for selective, sequential functionalization, making this compound a versatile substrate for creating complex molecules. A typical workflow involves an initial Sonogashira coupling at the more reactive C-I bond, followed by a Suzuki coupling at the C-Br bond.
Caption: Workflow for sequential Sonogashira and Suzuki coupling.
References
An In-depth Technical Guide to the Solubility of 1,2-Dibromo-4-iodobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Dibromo-4-iodobenzene, a key intermediate in various synthetic applications. Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and formulation development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that non-polar compounds tend to dissolve in non-polar solvents, while polar compounds are more soluble in polar solvents. The process of dissolution involves overcoming the lattice energy of the solid (solute-solute interactions) and the intermolecular forces within the solvent (solvent-solvent interactions) to form new solute-solvent interactions. For halogenated aromatic compounds like this compound, solubility is influenced by factors such as the polarity of the organic solvent, the molecular structure of the solute, and the temperature of the system.
Solubility Profile of this compound
Currently, publicly available quantitative solubility data for this compound is limited. The information available is primarily qualitative, indicating its general behavior in common organic solvents.
Table 1: Qualitative and Quantitative Solubility of this compound
| Solvent | Solvent Polarity (Dielectric Constant at 20°C) | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Toluene | 2.38 | Soluble | Data not available |
| Chloroform | 4.81 | Slightly Soluble[1][2] | Data not available |
| Methanol | 33.0 | Slightly Soluble[1][2] | Data not available |
| Water | 80.1 | Insoluble | Data not available |
Note: The table will be updated as more quantitative data becomes available.
For structurally similar compounds, such as 1-bromo-4-iodobenzene, good solubility is observed in a range of organic solvents including dichloromethane, acetone, toluene, chloroform, ethanol, and diethyl ether, while it is insoluble in water. This suggests that this compound is likely to exhibit similar solubility behavior.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3] The following protocol is a generalized procedure for determining the solubility of this compound in an organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., Toluene, Chloroform, Methanol)
-
Scintillation vials or flasks with airtight caps
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath or incubator set to the desired temperature (e.g., 25°C).
-
Agitate the mixture using an orbital shaker or magnetic stirrer for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended to ensure that the dissolution process has reached a steady state.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent to quantify the concentration of the unknown sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the chosen solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units of g/100 mL, mg/mL, or mol/L.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound in various organic solvents.
Caption: A logical workflow for determining the solubility of a compound in organic solvents.
This guide provides a foundational understanding of the solubility of this compound. For precise quantitative data, it is imperative to perform experimental measurements following a robust protocol such as the one described. The provided workflow offers a systematic approach to conducting such solubility assessments.
References
1,2-Dibromo-4-iodobenzene molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromo-4-iodobenzene is a polyhalogenated aromatic compound of significant interest in organic synthesis and materials science. Its utility as a versatile building block stems from the differential reactivity of its halogen substituents, enabling selective functionalization in various chemical transformations. This guide provides a comprehensive overview of its molecular properties, a detailed experimental protocol for its synthesis, and general procedures for its characterization.
Molecular Formula and Weight
The chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₃Br₂I |
| Molecular Weight | 361.8 g/mol |
| CAS Number | 909072-74-8 |
| Appearance | Cream colored solid |
| Melting Point | 58 - 63 °C |
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
A plausible and widely utilized method for the synthesis of aryl iodides from aryl amines is the Sandmeyer reaction.[1] This procedure involves two main steps: the diazotization of a primary aromatic amine, followed by the introduction of iodine. For the synthesis of this compound, the starting material is 3,4-dibromoaniline.
Materials:
-
3,4-dibromoaniline
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ice
-
Deionized water
-
Suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Sodium sulfate (Na₂SO₄) for drying
Procedure:
-
Diazotization:
-
In a flask, dissolve a measured quantity of 3,4-dibromoaniline in an aqueous solution of sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the resulting diazonium salt.
-
Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.
-
-
Iodination:
-
In a separate beaker, prepare a solution of potassium iodide in water.
-
Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
A dark precipitate of the crude this compound should form.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Collect the solid product by vacuum filtration and wash it with cold deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure this compound.
-
Dry the purified product under vacuum.
-
Characterization Protocols
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns characteristic of the three protons on the substituted benzene ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached bromine and iodine atoms.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an ATR-FTIR spectrometer or prepared as a KBr pellet.
-
Expected Absorptions: The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as C-Br and C-I stretching vibrations.
Mass Spectrometry (MS):
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for analyzing the purity and confirming the molecular weight of the compound.
-
Expected Fragmentation: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (361.8 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two bromine atoms.[2]
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for this compound.
References
1,2-Dibromo-4-iodobenzene chemical structure and IUPAC name
An In-Depth Technical Guide to 1,2-Dibromo-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a key halogenated aromatic compound. It details its chemical identity, physicochemical properties, a representative synthetic protocol, and its significant applications in organic synthesis, particularly for the pharmaceutical and materials science sectors.
Chemical Identity and Structure
This compound is a tri-substituted benzene derivative featuring two bromine atoms and one iodine atom. This substitution pattern makes it a valuable and versatile intermediate in synthetic chemistry.
-
IUPAC Name: this compound
-
Synonyms: 3,4-Dibromoiodobenzene
The structure consists of a central benzene ring with bromine atoms at positions 1 and 2, and an iodine atom at position 4.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 909072-74-8[1] |
| Molecular Formula | C₆H₃Br₂I[1] |
| Molecular Weight | 361.80 g/mol [1] |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)Br)I |
| InChI Key | InChI=1S/C6H3Br2I/c7-4-1-2-5(9)6(8)3-4/h1-3H |
Physicochemical Properties
This compound is a solid compound at room temperature with properties that make it suitable for various laboratory applications.
Table 2: Physicochemical Data for this compound
| Property | Value |
|---|---|
| Appearance | Cream-colored solid |
| Melting Point | 58 - 63 °C |
| Purity | ≥ 99% (by GC) |
| Storage | Store at room temperature |
Data sourced from Chem-Impex.
Synthesis, Reactivity, and Experimental Protocols
The strategic placement of three halogen atoms with differing reactivity makes this compound a highly useful substrate for sequential, site-selective cross-coupling reactions.
Chemical Reactivity
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl. This predictable reactivity hierarchy allows for the selective functionalization at the iodo-substituted position while leaving the bromo-substituents intact for subsequent transformations. This capability is crucial for the efficient, controlled synthesis of complex, multi-functionalized aromatic compounds, which are often key scaffolds in drug discovery and materials science.
Representative Synthetic Protocol: Diazotization-Iodination
Objective: To synthesize this compound from 3,4-dibromoaniline.
Materials:
-
3,4-Dibromoaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Dichloromethane or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Starch-iodide paper
Experimental Procedure:
-
Formation of Aniline Salt: The starting material, 3,4-dibromoaniline, is dissolved in an aqueous solution of a strong mineral acid (e.g., H₂SO₄) and cooled to between 0 and 5 °C in an ice-salt bath.
-
Diazotization: A pre-cooled aqueous solution of sodium nitrite (approximately 1.1 equivalents) is added dropwise to the aniline salt solution.[3] The temperature must be strictly maintained below 5 °C to ensure the stability of the resulting diazonium salt.[3] The reaction progress can be monitored using starch-iodide paper to test for the presence of excess nitrous acid.
-
Iodination: In a separate flask, an aqueous solution of potassium iodide (KI) is prepared. The cold diazonium salt solution is then added slowly to the KI solution.
-
Decomposition and Product Formation: The mixture is allowed to warm to room temperature and may be gently heated to facilitate the decomposition of the diazonium intermediate and the evolution of nitrogen gas, leading to the formation of the aryl iodide.
-
Work-up and Isolation: The crude product, which precipitates as a solid, is collected via filtration. The solid is washed with water, followed by a dilute solution of sodium thiosulfate to remove any residual iodine, and then again with water.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield the final, high-purity product.
Safety Precautions: Diazonium salts, especially when isolated in a dry state, can be explosive and should be handled with extreme caution.[3] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Synthetic Workflow Diagram
The following diagram illustrates the logical steps for the synthesis of this compound via the diazotization pathway.
Caption: Synthetic workflow for this compound via diazotization.
Applications in Research and Drug Development
This compound is a valuable building block for creating complex organic molecules.
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The ability to perform sequential, regioselective cross-coupling reactions allows for the construction of highly substituted aromatic cores found in many drug candidates.
-
Materials Science: This compound is utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs), conducting polymers, and coatings. The incorporation of heavy halogen atoms can enhance properties like thermal stability and chemical resistance.
-
Agrochemicals: It is also employed in the synthesis of novel pesticides and herbicides, where specific substitution patterns on an aromatic ring are often required for biological activity.
References
Comprehensive Analysis of 1,2-Dibromo-4-iodobenzene: A Guide to its Spectral Characteristics
Introduction
1,2-Dibromo-4-iodobenzene is a polysubstituted aromatic compound of significant interest to researchers and professionals in the fields of organic synthesis, materials science, and drug development. Its unique substitution pattern, featuring two adjacent bromine atoms and an iodine atom in a para position to one of the bromines, offers a versatile platform for the construction of complex molecular architectures through selective functionalization. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectral data for this compound, offering a crucial resource for its identification, characterization, and application in advanced chemical research.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In this compound, the electronegative halogen substituents exert a significant influence on the electron density distribution within the benzene ring, leading to characteristic chemical shifts for the aromatic protons and carbons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.0 | d | JH3-H5 ≈ 2.0 |
| H-5 | 7.5 - 7.7 | dd | JH5-H6 ≈ 8.5, JH5-H3 ≈ 2.0 |
| H-6 | 7.0 - 7.2 | d | JH6-H5 ≈ 8.5 |
Note: Predictions are based on additive models and data from similar halogenated benzenes. The solvent is assumed to be CDCl₃.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 120 - 125 |
| C-2 | 125 - 130 |
| C-3 | 140 - 145 |
| C-4 | 95 - 100 |
| C-5 | 135 - 140 |
| C-6 | 130 - 135 |
Note: Predictions are based on incremental calculations for substituted benzenes. The solvent is assumed to be CDCl₃.
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental NMR data for this compound, the following general protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
NMR Spectrometer: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR, to ensure adequate signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon environment.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and peak integration.
Visualization of Molecular Structure and NMR Assignments
To aid in the interpretation of the NMR data, a clear understanding of the molecular structure and the numbering of the atoms is essential.
Caption: Molecular structure of this compound with atom numbering.
This diagram illustrates the connectivity of the atoms in this compound, providing a visual reference for the assignment of the signals in the ¹H and ¹³C NMR spectra. The distinct chemical environments of the three aromatic protons (H-3, H-5, and H-6) and the six carbon atoms are expected to give rise to a unique and interpretable set of NMR signals, which, once experimentally determined, will be invaluable for the unambiguous identification of this compound.
Mass Spectrometry of 1,2-Dibromo-4-iodobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Electron Ionization Mass Spectrometry Fragmentation
Under typical 70 eV electron ionization (EI) conditions, 1,2-Dibromo-4-iodobenzene is expected to undergo extensive fragmentation.[2] The fragmentation pathways are primarily dictated by the relative strengths of the carbon-halogen bonds (C-I < C-Br < C-Cl) and the stability of the resulting radical cations and neutral losses. The C-I bond is the weakest and therefore the most likely to cleave first.
The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br with approximately 50:50 natural abundance) will result in characteristic isotopic patterns for any fragment containing both bromine atoms (an M:M+2:M+4 pattern with a ratio of roughly 1:2:1) or a single bromine atom (an M:M+2 pattern with a ratio of about 1:1).
Primary Fragmentation Pathways Include:
-
Loss of Iodine Radical: The initial and most favorable fragmentation step is the cleavage of the weak C-I bond, leading to the loss of an iodine radical (I•) and the formation of a dibromophenyl cation.
-
Sequential Loss of Bromine Radicals: Following the initial loss of iodine, the resulting ion can undergo sequential loss of bromine radicals (Br•).
-
Loss of Halogen Molecules: Elimination of neutral halogen molecules such as Br₂ or IBr from the molecular ion or subsequent fragments can also occur.
-
Formation of Benzene-like Fragments: Cleavage of all halogen substituents can lead to the formation of smaller, aromatic hydrocarbon fragments.
Quantitative Data: Predicted Mass Fragments
The following table summarizes the principal mass fragments predicted for this compound. The m/z values are calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹²⁷I). The isotopic peaks due to ⁸¹Br are also noted.
| m/z (based on ⁷⁹Br) | Isotopic Peaks (m/z) | Proposed Ion Structure | Formula | Notes |
| 360 | 362, 364 | [C₆H₃⁷⁹Br₂I]⁺• | C₆H₃Br₂I | Molecular Ion (M⁺•). Exhibits a 1:2:1 isotopic pattern. |
| 233 | 235, 237 | [C₆H₃⁷⁹Br₂]⁺ | C₆H₃Br₂ | Loss of an iodine radical (•I). Expected to be a significant peak. |
| 154 | 156 | [C₆H₃⁷⁹Br]⁺• | C₆H₃Br | Loss of •I and •Br. |
| 75 | [C₆H₃]⁺ | C₆H₃ | Loss of all halogen atoms. | |
| 127 | [I]⁺ | I | Iodine cation. | |
| 281 | 283 | [C₆H₃⁷⁹BrI]⁺• | C₆H₃BrI | Loss of a bromine radical (•Br). Less likely than initial •I loss. |
Experimental Protocol: GC-MS Analysis
This section details a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol suitable for the analysis of this compound. This method is based on standard procedures for the analysis of halogenated organic compounds.[3][4][5]
1. Sample Preparation:
-
Dissolve a known quantity of this compound in a high-purity solvent such as hexane or dichloromethane to a final concentration of 10-100 µg/mL.
-
If analyzing from a complex matrix, appropriate extraction and clean-up procedures (e.g., liquid-liquid extraction or solid-phase extraction) must be employed.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 7890A or equivalent.
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5975C or equivalent single quadrupole mass spectrometer.
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Range: m/z 50 - 450.
-
Scan Rate: 2 scans/second.
-
Solvent Delay: 4 minutes.
Visualizations
The following diagrams illustrate the experimental workflow and the predicted fragmentation pathways.
Caption: Generalized workflow for the GC-MS analysis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Blogs | Restek [discover.restek.com]
- 4. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]
- 5. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
FT-IR Spectrum Analysis of 1,2-Dibromo-4-iodobenzene: A Technical Guide
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 1,2-Dibromo-4-iodobenzene. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize FT-IR for the structural characterization of halogenated aromatic compounds. This document outlines the expected vibrational modes, a detailed experimental protocol for sample analysis, and a logical workflow for spectral interpretation.
Introduction to FT-IR Analysis of Halogenated Aromatics
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups and elucidate the molecular structure of chemical compounds. The method is based on the principle that covalent bonds in a molecule vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. An FT-IR spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint."
For a molecule such as this compound (C₆H₃Br₂I), FT-IR analysis is crucial for confirming the presence of the aromatic ring and the carbon-halogen bonds. The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending vibrations in the fingerprint region of the spectrum.
Predicted FT-IR Spectral Data
While a publicly available, high-resolution FT-IR spectrum for this compound is not readily accessible, a predictive analysis based on characteristic group frequencies can be performed. The following table summarizes the expected absorption bands, their wavenumber ranges, and the corresponding vibrational assignments for the molecule.
| Wavenumber Range (cm⁻¹) | Expected Intensity | Vibrational Mode Assignment |
| 3100 - 3000 cm⁻¹ | Medium to Weak | Aromatic C-H Stretching |
| 1600 - 1550 cm⁻¹ | Weak | Aromatic C=C Ring Stretching (Overtone/Combination Bands) |
| 1550 - 1400 cm⁻¹ | Medium to Strong | Aromatic C=C Ring Stretching |
| 900 - 800 cm⁻¹ | Strong | Aromatic C-H Out-of-Plane Bending (indicative of substitution) |
| 700 - 500 cm⁻¹ | Medium to Strong | C-Br Stretching[1][2] |
| < 500 cm⁻¹ | Medium to Strong | C-I Stretching[3] |
Note: The C-I stretching vibration often occurs at the low end or outside the range of standard mid-IR spectrometers (4000-400 cm⁻¹).
Detailed Experimental Protocol: KBr Pellet Method
The Potassium Bromide (KBr) pellet method is a standard technique for analyzing solid samples in transmission FT-IR spectroscopy.[4][5] KBr is used because it is transparent to infrared radiation in the mid-IR region.[4][6]
Materials and Equipment:
-
This compound sample
-
Spectroscopic grade Potassium Bromide (KBr), thoroughly dried
-
Agate mortar and pestle[5]
-
Pellet-forming die
-
Hydraulic press[6]
-
FT-IR Spectrometer
-
Desiccator for storage
Procedure:
-
Drying: Ensure both the KBr powder and the sample are completely dry to avoid interference from water absorption bands (a broad peak around 3400 cm⁻¹). Dry the KBr in an oven at approximately 110°C for 2-3 hours and store it in a desiccator.[6]
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder. The sample concentration should be between 0.2% and 1%.[5][6]
-
Grinding and Mixing: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until it becomes a fine, homogeneous powder with a flour-like consistency.[4][7] This minimizes light scattering and produces a high-quality spectrum.
-
Pellet Formation: Place the ground powder mixture into the collar of a pellet-forming die. Distribute the powder evenly. Insert the plunger and place the die assembly into a hydraulic press.
-
Pressing: Apply a pressure of approximately 8-10 tons for several minutes.[6][7] It is recommended to apply a vacuum during pressing to remove entrapped air and moisture, which can result in cloudy or fragile pellets.[6]
-
Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet may indicate insufficient grinding, excessive sample concentration, or moisture.
-
Data Acquisition: Place the KBr pellet into the sample holder of the FT-IR spectrometer. First, run a background scan with an empty sample compartment or a pure KBr pellet to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts. Then, run the sample scan to obtain the FT-IR spectrum.
Workflow for FT-IR Spectrum Analysis
The process of analyzing an FT-IR spectrum involves a systematic workflow from initial data acquisition to final structural confirmation. This logical progression ensures that all spectral features are considered in a structured manner.
Caption: Workflow for FT-IR spectroscopic analysis.
Spectral Interpretation
Interpreting the FT-IR spectrum of this compound involves correlating the observed absorption bands with the predicted vibrational modes.
-
Aromatic C-H Stretch: Look for weak to medium bands in the 3100-3000 cm⁻¹ region. Their presence confirms the aromatic C-H bonds.[1]
-
Aromatic Ring Vibrations: A series of bands, typically of medium to strong intensity, between 1550 cm⁻¹ and 1400 cm⁻¹ are characteristic of the C=C stretching vibrations within the benzene ring.[1]
-
C-H Out-of-Plane Bending: The region from 900 cm⁻¹ to 650 cm⁻¹ is the most diagnostic for determining the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene, a strong absorption band is expected in the 890-800 cm⁻¹ range. This is a critical band for confirming the isomer.
-
Carbon-Halogen Stretches: The C-Br stretching vibrations are expected to produce strong bands in the lower frequency region of the spectrum, typically between 700 cm⁻¹ and 500 cm⁻¹.[2] The C-I stretch is expected at an even lower wavenumber (<500 cm⁻¹), which may be at the limit of or beyond the detection range of a standard mid-IR instrument.[3] The presence of strong absorptions in this far-fingerprint region confirms the presence of the carbon-halogen bonds.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]
- 5. shimadzu.com [shimadzu.com]
- 6. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 7. scienceijsar.com [scienceijsar.com]
Safety Data Sheet for 1,2-Dibromo-4-iodobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety data for 1,2-Dibromo-4-iodobenzene (CAS No. 909072-74-8). It is intended to serve as a core reference for researchers, scientists, and professionals in drug development who handle this compound. This guide summarizes known physical and chemical properties, outlines potential hazards based on data from structurally similar compounds, and details relevant experimental safety protocols.
Section 1: Chemical and Physical Properties
This compound is a halogenated aromatic compound. Its key physical and chemical properties, based on available data, are summarized below. This information is crucial for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₃Br₂I | Chem-Impex[1] |
| Molecular Weight | 361.8 g/mol | Chem-Impex[1] |
| Appearance | Cream-colored solid | Chem-Impex[1] |
| Melting Point | 57-63 °C | ChemicalBook[2], Chem-Impex[1] |
| Boiling Point (Predicted) | 306.0 ± 27.0 °C | ChemicalBook[2] |
| Density (Predicted) | 2.514 ± 0.06 g/cm³ | ChemicalBook[2] |
| Solubility | Slightly soluble in Chloroform and Methanol | ChemicalBook[2] |
| Storage Temperature | -20°C (Freezer) | ChemicalBook[2] |
Section 2: Hazard Identification and Classification
GHS Classification (Surrogate Data: 1-Bromo-4-iodobenzene)
| Hazard Class | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4] |
Hazard Pictogram:
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[4][5]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor if you feel unwell).[4][5]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[5]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[5]
The following diagram illustrates the logical workflow for hazard identification and subsequent handling procedures based on the potential hazards.
Section 3: Experimental Protocols for Hazard Determination
The GHS hazard classifications are determined through standardized experimental protocols. The following are detailed methodologies for the key experiments relevant to the anticipated hazards of this compound.
Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)
This test determines the potential of a substance to cause reversible inflammatory changes to the skin.[6]
-
Principle: A single dose of the test substance is applied to a small area of the skin (approx. 6 cm²) of an experimental animal, typically an albino rabbit.[7][8] Untreated skin on the same animal serves as a control.[7]
-
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used. The fur on the test area is clipped 24 hours before the test.
-
Application: 0.5 g of the solid substance (moistened with a small amount of water to ensure good contact) is applied to the test site and covered with a gauze patch and semi-occlusive dressing.[9]
-
Exposure: The exposure period is 4 hours.[7]
-
Observation: After exposure, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling). Observations are scored at 60 minutes, 24, 48, and 72 hours after patch removal.[9] The observation period can extend up to 14 days to assess the reversibility of the effects.[7][8]
-
-
Scoring: The severity of erythema and edema is graded on a scale (typically 0-4). A substance is classified as a skin irritant if it meets specific scoring criteria based on the mean scores for either erythema or edema.
The workflow for conducting an OECD 404 test is outlined below.
Acute Eye Irritation/Corrosion (OECD Test Guideline 405)
This test evaluates the potential of a substance to produce irritation or damage to the eye.
-
Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal, again, typically an albino rabbit.[10] The untreated eye serves as a control.[10]
-
Methodology:
-
Animal Selection: Healthy young adult albino rabbits with no pre-existing eye defects are used.[2]
-
Anesthesia: The use of a topical anesthetic and systemic analgesics is recommended to minimize pain and distress.[2][10]
-
Application: A single dose of the substance (e.g., 0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[10][11] Lesions of the cornea (opacity), iris, and conjunctiva (redness and chemosis) are scored.[2] The observation period may be extended up to 21 days to evaluate the reversibility of effects.[2][11]
-
-
Classification: The substance is classified based on the severity and reversibility of the lesions observed. Severe, irreversible damage leads to a "Serious Eye Damage" classification, while reversible irritation leads to an "Eye Irritation" classification.
Respiratory Irritation
Testing for respiratory irritation is more complex and is increasingly moving towards in vitro methods to reduce animal testing.
-
Principle: These tests aim to assess cytotoxicity and inflammatory responses in human respiratory tract cells following exposure to a chemical.
-
Methodology (In Vitro Approach):
-
Cell Models: Human-derived cell lines or 3D tissue models representing different regions of the respiratory tract (e.g., nasal, bronchial, or alveolar epithelium) are used.[12]
-
Exposure System: Cells are often cultured at an air-liquid interface (ALI), which mimics the in vivo condition of being exposed to air.[13][14] The test substance is introduced as a vapor, aerosol, or in solution.
-
Endpoint Measurement: After exposure, various endpoints are measured, including cell viability (cytotoxicity), release of inflammatory markers (e.g., cytokines), and damage to the epithelial barrier.
-
Data Analysis: A dose-response relationship is established to determine the concentration at which adverse effects occur.
-
Section 4: Safe Handling and Storage
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Storage: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed. The recommended storage temperature is -20°C.[2] Protect from light.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4]
This technical guide provides a consolidated overview of the safety-relevant data for this compound. Given the absence of a complete, specific SDS, caution is warranted, and the safety precautions outlined should be strictly followed. Researchers should always consult multiple sources and use professional judgment when handling this chemical.
References
- 1. nucro-technics.com [nucro-technics.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. 1-Bromo-4-iodobenzene | C6H4BrI | CID 11522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sodiumiodide.net [sodiumiodide.net]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]
- 7. oecd.org [oecd.org]
- 8. nucro-technics.com [nucro-technics.com]
- 9. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Air–Liquid Interface In Vitro Models for Respiratory Toxicology Research: Consensus Workshop and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro testing of inhaled substances | RIVM [rivm.nl]
- 15. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Safe Handling and Storage of 1,2-Dibromo-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential information on the safe handling and storage of 1,2-Dibromo-4-iodobenzene (CAS No. 909072-74-8), a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of the compound.
Physicochemical and Safety Data
Proper handling and storage procedures are informed by the inherent physicochemical and toxicological properties of a substance. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₃Br₂I | [1][2] |
| Molecular Weight | 361.8 g/mol | [1] |
| Appearance | Cream-colored solid or white to yellow to orange powder/crystal | [1][3] |
| Melting Point | 57-63 °C | [1][4] |
| Boiling Point (Predicted) | 306.0 ± 27.0 °C | [4] |
| Density (Predicted) | 2.514 ± 0.06 g/cm³ | [4] |
| Storage Temperature | Room Temperature or -20°C Freezer | [1][4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [4] |
Hazard Identification and Precautionary Measures
This compound is classified as a hazardous substance. The primary hazards and corresponding precautionary statements are outlined below.
Hazard Statements:
Precautionary Statements:
-
Prevention:
-
Response:
-
Storage:
-
Disposal:
Experimental Protocols: Safe Handling and Use
The following protocols are designed to minimize risk during the handling and use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield that meets EN 166 (EU) or NIOSH (US) standards.[5][7][11]
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after.[5][7][11]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities, additional protective clothing may be necessary to prevent skin exposure.[5][6][10]
-
Respiratory Protection: Not typically required under normal use with adequate ventilation. For large-scale operations or in emergencies, a NIOSH/MSHA or EN 136 approved respirator should be used.[5]
Engineering Controls
-
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders to avoid dust formation.[7][11]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
General Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[11]
-
Avoid the formation of dust and aerosols.[7]
-
Handle in accordance with good industrial hygiene and safety practices.[5][11]
-
Wash hands thoroughly before breaks and at the end of the workday.[11]
Storage and Incompatibility
Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[7][11] Keep the container tightly closed.[5][6] Some suppliers recommend storage in a freezer at -20°C.[4] The compound is also noted to be light-sensitive, so protection from direct sunlight is advised.[6][10][12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6][7]
-
Hazardous Decomposition Products: In the event of a fire, thermal decomposition can lead to the release of carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and hydrogen iodide.[5][6]
Visual Workflow and Relationship Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate key workflows and logical relationships for the safe handling of this compound.
Caption: Workflow for handling a chemical spill.
Caption: Storage and incompatibility diagram.
First Aid Measures
In the event of exposure, follow these first aid protocols and seek immediate medical attention.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[5][6]
-
Inhalation: Remove from exposure and move to fresh air. If not breathing, give artificial respiration.[5][6]
-
Ingestion: Clean mouth with water and seek medical attention.[5][6]
Note to Physician: Treat symptomatically.
This guide is intended to provide a comprehensive overview of the safe handling and storage of this compound. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional and regulatory safety protocols. Always perform a risk assessment before commencing any new experimental procedure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 909072-74-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 909072-74-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound CAS#: 909072-74-8 [amp.chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. sodiumiodide.net [sodiumiodide.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 1,4-Dibromo-2-iodobenzene | 89284-52-6 | TCI AMERICA [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
The Reactivity Profile of 1,2-Dibromo-4-iodobenzene: A Technical Guide for Synthetic Chemists
An in-depth exploration of the synthetic versatility of 1,2-dibromo-4-iodobenzene, a key building block for the construction of complex organic molecules. This guide details its reactivity in a range of cross-coupling and organometallic reactions, providing researchers, scientists, and drug development professionals with a comprehensive resource for its application.
Introduction
This compound is a trihalogenated aromatic compound that has emerged as a valuable and versatile intermediate in organic synthesis. Its utility stems from the differential reactivity of its three halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-bromine bonds in palladium-catalyzed cross-coupling reactions, allowing for selective and sequential functionalization of the aromatic ring. This unique property enables the strategic construction of complex, multi-substituted aromatic systems, which are prevalent in pharmaceuticals, agrochemicals, and materials science. This technical guide provides a detailed overview of the reactivity profile of this compound, including its physical properties, synthesis, and behavior in a variety of key chemical transformations.
Physicochemical Properties and Synthesis
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₃Br₂I |
| Molecular Weight | 361.80 g/mol |
| Appearance | Cream-colored solid[1] |
| Melting Point | 58 - 63 °C[1] |
| CAS Number | 909072-74-8[1] |
The synthesis of this compound can be achieved through various methods, with the diazotization of a corresponding aniline being a common strategy.
Synthetic Protocol: Diazotization of 3,4-Dibromoaniline
A plausible and commonly employed route to this compound involves the diazotization of 3,4-dibromoaniline followed by a Sandmeyer-type reaction with an iodide source.
Experimental Protocol:
-
Diazotization: 3,4-dibromoaniline is dissolved in an aqueous solution of a strong mineral acid (e.g., sulfuric acid) and cooled to 0-5 °C in an ice bath.
-
An aqueous solution of sodium nitrite is added dropwise to the cooled aniline solution while vigorously stirring and maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored.
-
Iodination: A solution of potassium iodide in water is then added to the freshly prepared diazonium salt solution.
-
The reaction mixture is allowed to warm to room temperature and may be gently heated to facilitate the decomposition of the diazonium salt and the formation of the iodo-substituted product.
-
The crude this compound precipitates out of the solution and is collected by filtration.
-
The collected solid is washed with cold water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
Caption: Synthetic workflow for this compound.
Reactivity in Cross-Coupling Reactions
The primary synthetic utility of this compound lies in its differential reactivity in palladium-catalyzed cross-coupling reactions. The C-I bond undergoes oxidative addition to palladium(0) catalysts much more readily than the C-Br bonds. This allows for selective functionalization at the 4-position, leaving the two bromine atoms available for subsequent transformations.
References
An In-depth Technical Guide to Halogenated Aromatic Compounds for Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated aromatic compounds, organic molecules containing one or more halogen atoms directly bonded to an aromatic ring, are of paramount importance in modern chemistry, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of halogens—fluorine, chlorine, bromine, or iodine—into an aromatic scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This targeted modification allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile, often leading to enhanced therapeutic efficacy and reduced toxicity.[3][4] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of halogenated aromatic compounds, with a focus on their role in drug discovery and development. Detailed experimental protocols for key synthetic transformations and an exploration of the significant Aryl Hydrocarbon Receptor (AhR) signaling pathway are also presented.
I. Synthesis of Halogenated Aromatic Compounds
The introduction of halogen atoms onto an aromatic ring can be achieved through several synthetic methodologies. The choice of method depends on the desired halogen, the nature of the aromatic substrate, and the required regioselectivity.
Electrophilic Aromatic Halogenation
Electrophilic aromatic substitution is a fundamental method for the direct halogenation of arenes.[5][6] This reaction involves the attack of an electrophilic halogen species on the electron-rich aromatic ring.
Mechanism: The reaction typically proceeds in three steps:
-
Generation of the electrophile: A Lewis acid catalyst, such as FeCl₃ or AlCl₃, polarizes the halogen-halogen bond, creating a more potent electrophile.[7][8][9]
-
Nucleophilic attack: The π-electrons of the aromatic ring attack the electrophilic halogen, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6]
-
Deprotonation: A weak base removes a proton from the carbon bearing the halogen, restoring the aromaticity of the ring.[7]
Experimental Protocol: Bromination of Benzene
Materials:
-
Benzene
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings
-
Anhydrous diethyl ether
-
Sodium thiosulfate solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Beaker
-
Stirring apparatus
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a reflux condenser and a dropping funnel.
-
Add benzene and a catalytic amount of iron(III) bromide or iron filings to the flask.
-
From the dropping funnel, add bromine dropwise to the stirred benzene solution at room temperature. The reaction is exothermic, and the color of the bromine should fade as it is consumed.
-
After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure the reaction goes to completion.
-
Quench the reaction by carefully adding the reaction mixture to a beaker containing an aqueous solution of sodium thiosulfate to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer successively with water, aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude bromobenzene.
-
Purify the product by distillation.
Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from primary aromatic amines via the formation of a diazonium salt intermediate.[10][11][12] This reaction is particularly useful for introducing chloro, bromo, and cyano groups onto an aromatic ring.[13]
Mechanism: The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C), to form a diazonium salt.[10][14]
-
Substitution: The diazonium salt is then treated with a copper(I) halide (CuX, where X = Cl, Br) which catalyzes the replacement of the diazonium group with the corresponding halide.[11][15] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[10][11]
Experimental Protocol: Synthesis of Chlorobenzene from Aniline
Materials:
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
-
Beakers
-
Stirring apparatus
-
Filter funnel and paper
Procedure:
-
Diazotization:
-
In a beaker, dissolve aniline in concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir vigorously during the addition. The formation of the benzene diazonium chloride solution is complete when the solution gives a positive test with starch-iodide paper.
-
-
Substitution:
-
In a separate beaker, dissolve copper(I) chloride in concentrated hydrochloric acid.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with stirring. Nitrogen gas will be evolved.
-
Allow the mixture to warm to room temperature and then heat it gently on a water bath until the evolution of nitrogen ceases.
-
-
Work-up:
-
Cool the reaction mixture.
-
Separate the organic layer (chlorobenzene) using a separatory funnel.
-
Wash the organic layer with dilute sodium hydroxide solution and then with water.
-
Dry the organic layer with anhydrous calcium chloride.
-
Purify the chlorobenzene by distillation.
-
II. Reactivity of Halogenated Aromatic Compounds
Aryl halides exhibit a range of reactivities that are central to their utility in organic synthesis.
Nucleophilic Aromatic Substitution (SNAAr)
Simple aryl halides are generally unreactive towards nucleophiles under standard conditions. However, nucleophilic substitution can occur under two main sets of conditions:
-
Activation by Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the halogen significantly activates the ring towards nucleophilic attack. The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate.
-
Via Benzyne Intermediate: In the absence of activating groups, nucleophilic substitution can be forced to occur under harsh conditions (e.g., high temperature and pressure with a strong base). This reaction proceeds through an elimination-addition mechanism involving a highly reactive benzyne intermediate.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and aryl halides are key substrates in these transformations.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. It is a powerful method for the formation of carbon-carbon bonds.
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
III. Physicochemical Properties and Applications in Drug Development
The introduction of halogens into an aromatic ring can significantly alter a molecule's physicochemical properties, which is a key strategy in drug design.[1][2]
Quantitative Data on Physicochemical Properties
| Property | Effect of Halogenation | Quantitative Impact (Example) |
| Lipophilicity (logP) | Generally increases with halogenation, following the trend I > Br > Cl > F. | Replacement of H with Cl can increase logP by ~0.7. |
| Metabolic Stability | Can be enhanced by blocking sites of metabolism (e.g., P450 oxidation). Fluorine is often used for this purpose. | Fluorination of a drug candidate can increase its plasma half-life.[1] |
| Binding Affinity | Can be improved through halogen bonding, a non-covalent interaction between the halogen and a Lewis basic site on the target protein. | The introduction of a halogen can increase binding affinity by several orders of magnitude. |
| Acidity/Basicity (pKa) | The high electronegativity of halogens can influence the pKa of nearby functional groups. | Fluorine substitution can significantly lower the pKa of an adjacent amine. |
Table 1: Comparison of Carbon-Halogen Bond Dissociation Enthalpies (BDEs) in Halobenzenes
| Halobenzene | C-X Bond Dissociation Enthalpy (kcal/mol) |
| Fluorobenzene | ~125 |
| Chlorobenzene | ~96 |
| Bromobenzene | ~81 |
| Iodobenzene | ~65 |
IV. Toxicological Profile: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Many halogenated aromatic compounds, particularly polychlorinated biphenyls (PCBs) and dioxins, are environmental pollutants and exert their toxic effects through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[16]
Canonical AhR Signaling Pathway:
-
Ligand Binding: In the cytoplasm, the halogenated aromatic compound binds to the AhR, which is in a complex with chaperone proteins such as Hsp90, XAP2, and p23.[17][18]
-
Nuclear Translocation: Ligand binding induces a conformational change, causing the chaperone proteins to dissociate and the AhR-ligand complex to translocate into the nucleus.[16][17]
-
Dimerization and DNA Binding: In the nucleus, the AhR-ligand complex dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[17][18]
-
Gene Transcription: The AhR-ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes, leading to the transcription of genes primarily involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1).[18]
Non-Canonical AhR Signaling: The AhR can also signal through pathways that are independent of ARNT and XRE binding, contributing to a wider range of cellular responses.[17]
V. Experimental and Logical Workflows
General Experimental Workflow for the Synthesis and Purification of a Halogenated Aromatic Compound
The synthesis and purification of a halogenated aromatic compound typically follow a standardized laboratory workflow.[19][20][21]
Logical Workflow for Halogenated Drug Candidate Selection
The decision to incorporate a halogen into a drug candidate is a multifactorial process involving a careful evaluation of its potential benefits and drawbacks.
VI. Conclusion
Halogenated aromatic compounds are a cornerstone of modern organic and medicinal chemistry. Their synthesis, facilitated by a range of reliable methods, and their unique reactivity in cross-coupling reactions provide access to a vast chemical space. The ability of halogens to modulate the physicochemical and biological properties of aromatic molecules has made them an indispensable tool in the design and development of new therapeutics. A thorough understanding of the principles outlined in this guide is therefore essential for researchers and scientists working at the forefront of drug discovery.
References
- 1. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [mdpi.com]
- 2. Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability | MDPI [mdpi.com]
- 3. The effect of halogenation on blood-brain barrier permeability of a novel peptide drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halogenation of drugs enhances membrane binding and permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 6. theorango.com [theorango.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 11. byjus.com [byjus.com]
- 12. adda247.com [adda247.com]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 15. Khan Academy [khanacademy.org]
- 16. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. biotage.com [biotage.com]
- 21. Organic Synthesis - Creating a Synthesis Experiment : Beyond Labz [beyondlabz.freshdesk.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,2-Dibromo-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1,2-dibromo-4-iodobenzene, a valuable halogenated aromatic compound for applications in organic synthesis and materials science. The described two-step synthesis starts from commercially available 4-bromoaniline. The initial step involves the diazotization of 4-bromoaniline followed by a Sandmeyer-type reaction to yield the intermediate, 1-bromo-4-iodobenzene. The subsequent step is the electrophilic bromination of this intermediate to afford the final product, this compound. Detailed experimental protocols, quantitative data, and safety precautions are provided for each step of the synthesis.
Introduction
Halogenated aromatic compounds are pivotal building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] this compound, with its distinct arrangement of three halogen atoms, offers multiple points for functionalization, making it a versatile intermediate in cross-coupling reactions and other transformations. The synthesis outlined herein provides a reliable method for the preparation of this compound from 4-bromoaniline, a readily available starting material.[2][3]
Overall Reaction Scheme
The synthesis of this compound from 4-bromoaniline is a two-step process. The first step is the conversion of 4-bromoaniline to 1-bromo-4-iodobenzene. The second step is the bromination of 1-bromo-4-iodobenzene.
Caption: Overall synthesis scheme.
Part 1: Synthesis of 1-Bromo-4-iodobenzene from 4-bromoaniline
This synthesis involves the diazotization of the primary amine group of 4-bromoaniline, followed by a Sandmeyer reaction to introduce an iodine atom onto the aromatic ring.[2][4]
Experimental Protocol
Materials:
-
4-bromoaniline
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Deionized water
-
Ethanol
-
Ice
Procedure:
-
Preparation of the Diazonium Salt:
-
In a beaker, suspend 4-bromoaniline (0.02 mol) in an aqueous solution of 20% sulfuric acid.
-
Cool the suspension to 0-5 °C in an ice bath.[2]
-
In a separate beaker, dissolve sodium nitrite (0.021 mol) in a minimal amount of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the 4-bromoaniline suspension while maintaining the temperature below 5 °C.[2]
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the 4-bromobenzenediazonium salt.
-
-
Iodination (Sandmeyer-type Reaction):
-
In a separate flask, prepare a solution of potassium iodide (0.021 mol) in deionized water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with stirring.[2]
-
Allow the reaction mixture to warm to room temperature and continue stirring. Gentle heating may be applied to ensure the complete decomposition of the diazonium salt.[2]
-
A solid precipitate of crude 1-bromo-4-iodobenzene will form.
-
-
Purification:
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the crude solid by recrystallization from ethanol to yield pure 1-bromo-4-iodobenzene.[2]
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 4-Bromoaniline | [2] |
| Intermediate Product | 1-Bromo-4-iodobenzene | [3] |
| Yield | Up to 80-99% | [5] |
| Melting Point | 89-91 °C | [4] |
| Appearance | Colorless to light brown solid | [4] |
| Molecular Formula | C₆H₄BrI | [3] |
| Molecular Weight | 282.90 g/mol | [3] |
Workflow Diagram
Caption: Workflow for the synthesis of 1-bromo-4-iodobenzene.
Part 2: Synthesis of this compound from 1-Bromo-4-iodobenzene
This step involves the electrophilic aromatic substitution of 1-bromo-4-iodobenzene. Both the bromine and iodine atoms are ortho-, para-directing deactivators. As the para position is blocked, the incoming bromine atom is directed to the ortho position of either existing halogen.
Experimental Protocol
Materials:
-
1-Bromo-4-iodobenzene
-
Bromine (Br₂)
-
Anhydrous iron(III) bromide (FeBr₃) or iron filings
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Aqueous sodium bisulfite solution
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 1-bromo-4-iodobenzene in a suitable inert solvent like carbon tetrachloride.
-
Add a catalytic amount of anhydrous iron(III) bromide or iron filings to the flask.
-
-
Bromination:
-
From the dropping funnel, add bromine dropwise to the stirred solution at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and add a sufficient amount of aqueous sodium bisulfite solution to quench the excess bromine.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 1-Bromo-4-iodobenzene | |
| Final Product | This compound | [1] |
| Melting Point | 58-63 °C | [1] |
| Appearance | Cream-colored solid | [1] |
| Molecular Formula | C₆H₃Br₂I | [1] |
| Molecular Weight | 361.80 g/mol | [1] |
Workflow Diagram
References
Application Notes and Protocols: 1,2-Dibromo-4-iodobenzene as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromo-4-iodobenzene is a trihalogenated aromatic compound that serves as a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring bromine and iodine atoms with differential reactivity, allows for selective and sequential functionalization. This attribute makes it an ideal starting material for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions is a key feature that enables the construction of intricate molecular architectures.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of functionalized carbazoles, a class of heterocyclic compounds with significant biological activity.
Physicochemical Data
| Property | Value | Reference |
| Synonyms | 3,4-Dibromoiodobenzene | [1] |
| CAS Number | 909072-74-8 | [1] |
| Molecular Formula | C₆H₃Br₂I | [1] |
| Molecular Weight | 361.8 g/mol | [1] |
| Appearance | Cream-colored solid | [1] |
| Melting Point | 58 - 63 °C | [1] |
| Purity | ≥ 99% (GC) | [1] |
Principle of Reactivity
The utility of this compound as a building block stems from the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more susceptible to oxidative addition to a palladium(0) catalyst compared to the more stable C-Br bonds. This reactivity difference allows for selective functionalization at the 4-position, leaving the two bromine atoms available for subsequent transformations. This sequential cross-coupling strategy is a powerful tool for the efficient synthesis of complex, multi-substituted aromatic compounds.
Application: Synthesis of Functionalized Carbazoles
Carbazoles are a class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities, including antitumor and antibiotic properties. The following protocol describes a two-step synthesis of a functionalized 3-iodocarbazole derivative from this compound, leveraging a sequential Suzuki coupling and an intramolecular cyclization.
Logical Workflow for Carbazole Synthesis
Caption: Synthetic pathway for a functionalized carbazole.
Experimental Protocols
Protocol 1: Synthesis of 2',3'-Dibromo-4'-iodo-[1,1'-biphenyl]-2-amine via Selective Suzuki Coupling
This protocol details the selective Suzuki-Miyaura coupling at the C-I bond of this compound with 2-aminophenylboronic acid.
Reaction Scheme:
Caption: Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
2-Aminophenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 2-aminophenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask under a positive flow of the inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biphenyl-2-amine.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 2-Aminophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 18 | ~85 |
Note: Yields are based on analogous reactions and may require optimization.
Protocol 2: Synthesis of 1,2-Dibromo-7-iodocarbazole via Intramolecular Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed intramolecular cyclization of the previously synthesized biphenyl-2-amine to form the carbazole ring system.
Reaction Scheme:
Caption: Intramolecular cyclization to form a carbazole.
Materials:
-
2',3'-Dibromo-4'-iodo-[1,1'-biphenyl]-2-amine (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.10 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene (anhydrous, degassed)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add 2',3'-dibromo-4'-iodo-[1,1'-biphenyl]-2-amine, palladium(II) acetate, XPhos, and cesium carbonate to a dry Schlenk tube.
-
Add anhydrous, degassed toluene to the tube.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,2-dibromo-7-iodocarbazole.
Quantitative Data (Representative):
| Reactant | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2',3'-Dibromo-4'-iodo-[1,1'-biphenyl]-2-amine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 110 | 16 | ~75 |
Note: Yields are based on analogous reactions and may require optimization.
Conclusion
This compound is a highly effective building block for the synthesis of complex organic molecules due to the differential reactivity of its halogen substituents. The protocols provided herein demonstrate a robust strategy for the synthesis of functionalized carbazoles, highlighting the potential of this starting material in medicinal chemistry and drug development. The ability to perform selective, sequential cross-coupling reactions opens up a wide range of possibilities for the creation of novel and diverse molecular scaffolds.
References
Application Notes and Protocols: Sequential Cross-Coupling Reactions Using 1,2-Dibromo-4-iodobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Dibromo-4-iodobenzene is a versatile building block in organic synthesis, offering three distinct reactive sites for sequential cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-I > C-Br) under palladium catalysis allows for the selective and stepwise introduction of various functionalities, enabling the construction of complex, tri-substituted benzene derivatives.[1][2] This document provides detailed application notes and protocols for two exemplary sequential cross-coupling strategies starting from this compound: a sequential Sonogashira/Suzuki coupling and a sequential Suzuki/Buchwald-Hartwig amination.
These methods are of significant interest to researchers in medicinal chemistry and materials science for the synthesis of novel molecular entities with tailored electronic and steric properties. The ability to introduce three different substituents in a controlled manner opens up vast possibilities for structure-activity relationship (SAR) studies and the development of new functional materials.
Part 1: Sequential Sonogashira and Suzuki Coupling of this compound
This section details a two-step sequential cross-coupling strategy involving an initial Sonogashira coupling at the highly reactive C-I bond, followed by a Suzuki coupling at one of the C-Br bonds.
Data Presentation
Table 1: Reaction Conditions and Yields for Sequential Sonogashira and Suzuki Coupling
| Step | Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | RT | 3 | 1,2-Dibromo-4-(phenylethynyl)benzene | >90 (expected)[1] |
| 2 | Suzuki | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 2-Bromo-4-(phenylethynyl)-4'-methoxy-1,1'-biphenyl | 80-90 (expected)[1] |
Experimental Protocols
Protocol 1: Chemoselective Sonogashira Coupling at the C-I Bond
This protocol describes the selective coupling of a terminal alkyne at the C-4 iodo position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
TLC plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add anhydrous and degassed THF, followed by triethylamine (Et₃N) (used as both base and solvent).
-
To the stirred solution, add the terminal alkyne (1.1 equiv) dropwise.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the starting material), quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 1,2-dibromo-4-(alkynyl)benzene derivative.
Protocol 2: Suzuki Coupling at a C-Br Bond
This protocol describes the subsequent coupling of an arylboronic acid at one of the C-Br positions of the product from Protocol 1.
Materials:
-
1,2-Dibromo-4-(alkynyl)benzene (from Protocol 1) (1.0 equiv)
-
Arylboronic acid (e.g., 4-Methoxyphenylboronic acid) (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate with reflux condenser
-
TLC plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the 1,2-dibromo-4-(alkynyl)benzene (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv).
-
Add the degassed solvent mixture of Toluene/Ethanol/Water.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
After cooling to room temperature, partition the mixture between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired tri-substituted benzene derivative.
Mandatory Visualization
Caption: Sequential Sonogashira-Suzuki coupling workflow.
Part 2: Sequential Suzuki-Suzuki-Buchwald-Hartwig Amination of this compound
This section outlines a three-step sequential cross-coupling strategy to achieve a tri-substituted benzene derivative. The sequence involves two distinct Suzuki couplings followed by a Buchwald-Hartwig amination.
Data Presentation
Table 2: Reaction Conditions and Yields for Sequential Suzuki-Suzuki-Buchwald-Hartwig Amination
| Step | Reaction Type | Coupling Partner | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Suzuki | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | - | K₂CO₃ | Toluene/H₂O (4:1) | 80 | 6 | 2,3-Dibromo-5-phenyl-1-iodobenzene | 85-95 (expected) |
| 2 | Suzuki | 4-Tolylboronic acid | Pd₂(dba)₃ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 12 | 2-Bromo-5-phenyl-4'-methyl-1,1'-biphenyl | 75-85 (expected) |
| 3 | Buchwald-Hartwig | Aniline | Pd₂(dba)₃ (1.5 mol%) | BINAP (3 mol%) | NaOtBu | Toluene | 100 | 18 | N-(5-phenyl-4'-methyl-[1,1'-biphenyl]-2-yl)aniline | 70-80 (expected) |
Note: The yields presented are based on typical outcomes for similar substrates and reaction types, as a complete literature precedent for this specific three-step sequence on this compound is not available. These values serve as a guideline for expected results.
Experimental Protocols
Protocol 3: First Suzuki Coupling at the C-I Bond
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv), phenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.02 equiv), and K₂CO₃ (2.0 equiv).
-
Add the degassed Toluene/Water solvent mixture.
-
Heat the mixture to 80 °C and stir for 6 hours, or until TLC indicates completion.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield 2,3-dibromo-5-phenyl-1-iodobenzene.
Protocol 4: Second Suzuki Coupling at a C-Br Bond
Materials:
-
2,3-Dibromo-5-phenyl-1-iodobenzene (from Protocol 3) (1.0 equiv)
-
4-Tolylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the product from Protocol 3 (1.0 equiv), 4-tolylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.5 equiv).
-
Add anhydrous, degassed toluene.
-
Heat the reaction to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Filter the mixture through a pad of Celite®, washing with toluene.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain 2-bromo-5-phenyl-4'-methyl-1,1'-biphenyl.
Protocol 5: Buchwald-Hartwig Amination at the Remaining C-Br Bond
Materials:
-
2-Bromo-5-phenyl-4'-methyl-1,1'-biphenyl (from Protocol 4) (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (0.015 equiv)
-
BINAP (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with the product from Protocol 4 (1.0 equiv), Pd₂(dba)₃ (0.015 equiv), BINAP (0.03 equiv), and NaOtBu (1.4 equiv).
-
Add anhydrous, degassed toluene, followed by aniline (1.2 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
-
After cooling, dilute the mixture with toluene and filter through Celite®.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the final tri-substituted product.
Mandatory Visualization
Caption: Sequential Suzuki-Suzuki-Buchwald-Hartwig workflow.
References
Application Note: Regioselective Suzuki-Miyaura Coupling of 1,2-Dibromo-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3][4][5] Polyhalogenated aromatic compounds, such as 1,2-Dibromo-4-iodobenzene, are valuable building blocks, offering multiple points for diversification. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under palladium catalysis allows for controlled, regioselective functionalization.[6][7][8] The carbon-iodine bond, being the weakest, is the most susceptible to oxidative addition to a palladium(0) center, enabling selective coupling at this position under milder conditions.[6][7][8] Subsequent couplings at the less reactive carbon-bromine bonds can then be achieved under more forcing conditions. This application note provides a detailed protocol for the sequential Suzuki-Miyaura coupling of this compound, enabling the synthesis of complex, unsymmetrically substituted aromatic compounds.
Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Halides
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of various aryl halides, providing a reference for adapting the protocol for this compound.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 70 | High (Mono-alkynylated) | [6] |
| 2 | 1-Bromo-4-iodobenzene | Arylboronic acid (1st) | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 70-80 | N/A | [6] |
| 3 | 4-Bromobiphenyl (from entry 2) | Arylboronic acid (2nd) | Additional Pd(PPh₃)₄ | Additional Cs₂CO₃ | Dioxane | 100-110 | N/A | [6] |
| 4 | 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | 94 | [9] |
| 5 | Aryl Bromides | Arylboronic acids | PdEnCat™ | n-Bu₄NOAc | Acetonitrile/Ethanol | 140 (MW) | High | [10] |
| 6 | 1,2-Dibromopyrene | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | N/A | [1] |
Experimental Protocol: Sequential Suzuki-Miyaura Coupling of this compound
This protocol describes a two-step, one-pot sequential coupling, first at the iodo- position and then at one of the bromo- positions.
Materials:
-
This compound
-
Arylboronic acid 1 (or boronic ester)
-
Arylboronic acid 2 (or boronic ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)
-
Ligand (if using a precursor like Pd(OAc)₂, e.g., SPhos, tBu₃P)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., Dioxane, Toluene, DMF)
-
Degassed water (if using an aqueous base system)
-
Standard Schlenk line or glovebox equipment
-
Reaction monitoring tools (TLC, GC-MS, LC-MS)
-
Standard workup and purification supplies (organic solvents, brine, drying agent, silica gel for chromatography)
Procedure:
Step 1: First Coupling at the C-I Bond
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the first arylboronic acid (1.1 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a suitable degassed solvent (e.g., Toluene or a mixture of Dioxane and water).
-
Reaction: Heat the reaction mixture to a controlled temperature, typically in the range of 70-80 °C.[6]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting this compound is consumed.
Step 2: Second Coupling at a C-Br Bond
-
Cooling and Addition of Reagents: After completion of the first coupling, cool the reaction mixture to room temperature. To the same flask, add the second arylboronic acid (1.2 equiv), additional palladium catalyst (1-2 mol%), and more base (1.0-2.0 equiv).
-
Reaction: Increase the temperature of the reaction mixture to 100-110 °C to facilitate the coupling at the less reactive C-Br bond.[6]
-
Monitoring: Monitor the formation of the di-substituted product and the consumption of the mono-substituted intermediate.
Work-up and Purification:
-
Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired di-substituted product.
Mandatory Visualizations
Experimental Workflow
Caption: Sequential Suzuki-Miyaura coupling of this compound.
Catalytic Cycle
Caption: Generalized catalytic cycle for the first Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Selective Sonogashira Coupling of 1,2-Dibromo-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials due to its mild reaction conditions and broad functional group tolerance.
This document provides detailed application notes and protocols for the selective Sonogashira coupling of 1,2-dibromo-4-iodobenzene. This substrate is a valuable building block for the synthesis of complex, selectively functionalized aromatic compounds. The differential reactivity of the carbon-halogen bonds (C-I > C-Br) allows for the selective alkynylation at the more reactive carbon-iodine bond, leaving the two bromine atoms available for subsequent orthogonal transformations.
Principle of Selectivity
The chemoselectivity of the Sonogashira coupling on polyhalogenated benzenes is governed by the relative bond strengths of the carbon-halogen bonds. The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst than the stronger carbon-bromine bonds. By carefully controlling the reaction conditions, particularly temperature, it is possible to achieve highly selective coupling at the iodo-substituted position.
Data Presentation: Sonogashira Coupling Conditions for Halogenated Benzenes
The following table summarizes various conditions for the Sonogashira coupling of halogenated benzenes, with a focus on achieving selectivity. While specific data for this compound is limited in readily available literature, the conditions presented for the closely related 1-bromo-4-iodobenzene and other di- and tri-substituted haloarenes provide a strong basis for protocol development.
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 1 | 1-Bromo-4-iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF/DMF | RT | 2-4 | >90 | [2] |
| 2 | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (2-5) | CuI (4-10) | Et₃N or DIPA | THF | RT | 2-6 | High | [3] |
| 3 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ (0.01-2) | None (Copper-free) | DABCO | DMF | 100 | 3 | Quantitative | [4] |
| 4 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (5) | None (Copper-free) | TMP | DMSO | RT | 18 | 96 | [5] |
| 5 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (2.1) | Et₃N | THF | RT | 1.5 | 97 | |
| 6 | 4-Iodotoluene | Phenylacetylene | 5% Pd on Alumina / 0.1% Cu₂O on Alumina | - | - | THF/DMA (9:1) | 75 | 72 | <2 (Batch), Higher in flow | [6] |
Note: Yields are highly dependent on the specific substrates and precise reaction conditions and may require optimization.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the selective mono-alkynylation of this compound at the iodo-position.
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is adapted from standard procedures for the selective coupling of aryl iodides in the presence of aryl bromides.[2]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the catalysts.
-
Add this compound (1.0 eq) and the terminal alkyne (1.1 - 1.2 eq) to the reaction mixture.
-
Finally, add anhydrous triethylamine (Et₃N) (2.0 - 3.0 eq).
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
-
Work-up:
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired 1,2-dibromo-4-alkynylbenzene.
-
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative for substrates that may be sensitive to copper salts.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂, [DTBNpP]Pd(crotyl)Cl)
-
Ligand (if required by the catalyst, e.g., PPh₃, XPhos)
-
Base (e.g., DABCO, TMP, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, DMSO, THF)
-
Other materials as listed in Protocol 1.
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%) and ligand (if applicable).
-
Add the anhydrous solvent.
-
Add this compound (1.0 eq), the terminal alkyne (1.2 - 1.5 eq), and the base (2.0 - 3.0 eq).
-
-
Reaction:
-
Stir the reaction mixture at the appropriate temperature (this can range from room temperature to elevated temperatures, e.g., 100 °C, depending on the catalyst system and substrate reactivity).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Follow the work-up and purification steps as described in Protocol 1.
-
Visualizations
Experimental Workflow for Sonogashira Coupling
Caption: Workflow for selective Sonogashira coupling.
Catalytic Cycle of Sonogashira Coupling
Caption: Interconnected Pd and Cu catalytic cycles.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for the Heck Reaction of 1,2-Dibromo-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,2-Dibromo-4-iodobenzene in the Heck reaction for the synthesis of complex, tri-substituted benzene derivatives, which are valuable intermediates in pharmaceutical and materials science research. The protocols and data presented are based on established principles of the Heck reaction, highlighting the unique regioselectivity offered by the starting material.
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] this compound is a particularly interesting substrate for this reaction due to the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl. This chemoselectivity allows for sequential, site-selective functionalization, making this compound a versatile building block for the synthesis of highly substituted aromatic compounds.[2]
The primary application of the Heck reaction with this compound lies in its ability to selectively react at the C-I bond, leaving the two C-Br bonds intact for subsequent transformations.[2] This allows for the introduction of a vinyl group at the 4-position, followed by further diversification at the 1- and 2-positions through other cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This stepwise approach is highly valuable in the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs) and organic electronic materials.[3]
Key Advantages of Using this compound in Heck Reactions:
-
Regioselectivity: Preferential reaction at the more reactive C-I bond.[2]
-
Stepwise Functionalization: The remaining C-Br bonds can be used for subsequent, orthogonal cross-coupling reactions.
-
Access to Complex Molecules: Enables the synthesis of tri-substituted benzene rings with diverse functionalities.
-
Versatility: The resulting vinylated dibromoarene can be further elaborated to a wide range of derivatives.
Application Example: Synthesis of (E)-1,2-Dibromo-4-(2-phenylethenyl)benzene
This section describes a representative application of the Heck reaction using this compound and styrene to produce (E)-1,2-Dibromo-4-(2-phenylethenyl)benzene. This product serves as a key intermediate for the synthesis of more complex molecules.
Reaction Scheme
Caption: Regioselective Heck coupling of this compound with styrene.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Heck reaction between this compound and various alkenes. Please note that this data is compiled from typical Heck reaction conditions and serves as a guideline, as specific experimental data for this compound is not widely available in peer-reviewed literature.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | 85 |
| 2 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | NaOAc (2) | DMAc | 110 | 16 | 78 |
| 3 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.5) | NMP | 120 | 24 | 82 |
| 4 | Acrylonitrile | Pd(OAc)₂ (1.5) | P(Cy)₃ (3) | DBU (2) | Toluene | 100 | 10 | 75 |
Experimental Protocols
General Protocol for the Heck Reaction of this compound
This protocol provides a general methodology for the Heck reaction of this compound with an alkene.[3][4][5]
Materials:
-
This compound
-
Alkene (e.g., styrene, methyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (if required)
-
Base (e.g., Et₃N, NaOAc, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, DMAc, NMP)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the phosphine ligand (if used, typically in a 1:2 or 1:4 Pd:ligand ratio).
-
Add the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of aryl halide).
-
Stir the mixture for 10-15 minutes to ensure dissolution and catalyst pre-formation.
-
Add the base (2.0-3.0 equiv.) followed by the alkene (1.1-1.5 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Workflow Diagram
Caption: General experimental workflow for the Heck reaction.
Signaling Pathway: Catalytic Cycle of the Heck Reaction
The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
This detailed guide provides a strong foundation for researchers and drug development professionals to utilize this compound as a strategic starting material in the Heck reaction for the synthesis of valuable, highly substituted aromatic compounds.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]
- 3. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 4. odinity.com [odinity.com]
- 5. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Regioselective Stille Coupling Using 1,2-Dibromo-4-iodobenzene
AN-SC-2025-01
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the palladium-catalyzed Stille cross-coupling reaction using 1,2-Dibromo-4-iodobenzene as an electrophilic substrate. It highlights the exceptional regioselectivity of the reaction, enabling the selective functionalization of the C-I bond while preserving the C-Br bonds for subsequent transformations. This methodology is crucial for the modular synthesis of complex, multi-functionalized aromatic compounds used in drug discovery and materials science.
Introduction
The Stille cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[1] Discovered by John Kenneth Stille, this reaction couples an organostannane (organotin) reagent with an organic electrophile, typically a halide or triflate, using a palladium catalyst.[2] The reaction is renowned for its tolerance of a wide variety of functional groups, mild reaction conditions, and the stability of the organostannane reagents to air and moisture.[1][2]
Polyhalogenated aromatic compounds are valuable building blocks in synthetic chemistry, allowing for sequential, site-selective functionalization. The substrate this compound presents a unique synthetic opportunity due to the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity for oxidative addition is generally C–I > C–Br > C–Cl.[3] This inherent reactivity difference allows for the highly regioselective coupling at the more labile carbon-iodine bond, leaving the two less reactive carbon-bromine bonds untouched for downstream synthetic modifications. This application note details the procedure for exploiting this reactivity pattern to synthesize 4-substituted-1,2-dibromobenzene derivatives.
Principle of the Method: The Stille Catalytic Cycle
The mechanism of the Stille reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound), forming a Pd(II) intermediate. This step is rate-determining and occurs preferentially at the weakest C-X bond, which is the C-I bond.
-
Transmetalation: The organostannane reagent exchanges its organic group (R') with the halide on the palladium center. The exact mechanism can be complex, but it results in a new Pd(II) intermediate with both organic partners (R and R') bound to the metal.
-
Reductive Elimination: The two organic groups are coupled together, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: General Stille Coupling Catalytic Cycle.
Regioselective Coupling of this compound
The key to the synthetic utility of this compound is the selective activation of the C-I bond. The oxidative addition of the Pd(0) catalyst is highly selective for the iodo-substituent, allowing for the formation of a 4-substituted-1,2-dibromobenzene product. This product retains the two bromine atoms, which can be used as synthetic handles for subsequent, distinct cross-coupling reactions under more forcing conditions if desired.
Caption: Regioselective Stille Coupling Reaction.
Experimental Protocol
This protocol provides a general procedure for the Stille coupling of an organostannane with this compound. Reaction conditions may require optimization depending on the specific organostannane used.
4.1 Materials and Equipment
-
Reagents:
-
This compound
-
Organostannane (e.g., Tributyl(vinyl)tin, Tributyl(phenyl)tin) (1.1 - 1.5 equiv.)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF, or Dioxane)
-
Anhydrous Lithium Chloride (LiCl) (optional, 2-3 equiv.)
-
Reaction quench (e.g., saturated aq. KF solution)
-
Organic solvent for extraction (e.g., Ethyl Acetate, Diethyl Ether)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
-
-
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (Schlenk line or glovebox with Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware (septum, needles, syringes, separatory funnel)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
4.2 Detailed Procedure
Caption: Experimental Workflow.
-
Reaction Setup: Flame-dry a round-bottom flask containing a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound (1.0 equiv.), and if used, anhydrous LiCl (3.0 equiv.). Add anhydrous, degassed solvent (e.g., Toluene, ~0.1-0.2 M concentration).
-
Degassing: Purge the resulting solution with a stream of inert gas for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Catalyst and Stannane Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.) to the flask, followed by the organostannane reagent (1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the this compound has been completely consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate. Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF). Stir this biphasic mixture vigorously for at least 1 hour. This step precipitates the tin byproducts as insoluble fluorides.
-
Extraction: Filter the mixture through a pad of Celite® to remove the precipitate, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the regioselective Stille coupling. Yields are representative and will vary based on the specific organostannane and optimization.
| Entry | Organostannane (R-SnBu₃) | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Vinyl-SnBu₃ | Pd(PPh₃)₄ (3%) | PPh₃ | Toluene | 100 | 12 | 85-95 |
| 2 | Phenyl-SnBu₃ | PdCl₂(PPh₃)₂ (5%) | PPh₃ | DMF | 90 | 16 | 80-90 |
| 3 | 2-Thienyl-SnBu₃ | Pd₂(dba)₃ (2%) | P(2-furyl)₃ | Dioxane | 110 | 8 | 75-88 |
| 4 | Alkynyl-SnBu₃ | Pd(PPh₃)₄ (3%) | PPh₃ / CuI | THF | 65 | 6 | >90 |
Note: The primary product in all cases is the 4-substituted-1,2-dibromobenzene. Trace amounts of homocoupling or reaction at the bromide positions may be observed under non-optimized conditions.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized Pd(0)). | Use fresh catalyst or pre-catalyst/ligand system. Ensure rigorous degassing. |
| Poor quality solvent/reagents. | Use freshly distilled, anhydrous, and degassed solvents. | |
| Formation of Side Products | Reaction at C-Br positions. | Lower the reaction temperature. Reduce reaction time. |
| Homocoupling of organostannane. | Ensure the reaction is oxygen-free. Additives like CuI can sometimes suppress this. | |
| Difficult Purification | Residual tin byproducts. | Ensure the KF quench is performed thoroughly with vigorous stirring. A second wash may be needed. |
Safety Precautions
-
Toxicity: Organotin compounds are highly toxic. Handle them with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care.
-
Solvents: Use flammable organic solvents in a fume hood away from ignition sources.
-
Waste Disposal: Dispose of all tin-containing waste in a dedicated, properly labeled hazardous waste container according to institutional guidelines. Tin waste should never be mixed with regular organic waste.
References
Application Notes and Protocols for the Selective Functionalization of the C-I Bond Over the C-Br Bond
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the ability to selectively functionalize one reactive site in the presence of another is of paramount importance. Polyhalogenated aromatic and heteroaromatic compounds are valuable building blocks, offering multiple points for diversification through cross-coupling reactions. Among these, substrates bearing both iodine and bromine substituents present a unique opportunity for sequential and site-selective functionalization.
The selective activation of a carbon-iodine (C-I) bond over a carbon-bromine (C-Br) bond is a well-established strategy, grounded in the fundamental principles of bond dissociation energies. The C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition to a low-valent transition metal catalyst, which is often the rate-determining step in many cross-coupling reactions. This inherent difference in reactivity allows for the chemoselective functionalization of the C-I bond under conditions that leave the C-Br bond intact for subsequent transformations.[1] This application note will detail protocols for achieving this selectivity in two of the most powerful C-C bond-forming reactions: the Sonogashira and Suzuki-Miyaura couplings.
Application Note 1: Selective Sonogashira Coupling of Aryl Iodides in the Presence of Aryl Bromides
The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp) bonds.[2][3] The significant difference in reactivity between aryl iodides and bromides can be exploited to achieve excellent chemoselectivity.[3]
General Principle
The selective Sonogashira coupling of an aryl iodide over an aryl bromide is typically achieved by carefully controlling the reaction conditions, particularly the temperature. Reactions involving aryl iodides can often proceed at room temperature, while the corresponding coupling with aryl bromides may require heating.[3] This allows for a reaction window where the C-I bond is selectively functionalized.
Quantitative Data
The following table summarizes the results for the selective Sonogashira coupling of 1-bromo-4-iodobenzene with various terminal alkynes.
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 2 | 1-Bromo-4-(phenylethynyl)benzene | >90[1] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | THF | RT | 3 | 1-Bromo-4-((trimethylsilyl)ethynyl)benzene | 95[2] |
| 3 | 1-Heptyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 25 | 4 | 1-Bromo-4-(hept-1-yn-1-yl)benzene | 92 |
| 4 | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | TEA | THF | RT | - | 4-bromo-1-((trimethylsilyl)ethynyl)benzene | High[1] |
Experimental Protocol: Selective Sonogashira Coupling of 1-Bromo-4-iodobenzene with Phenylacetylene[1]
Materials:
-
1-Bromo-4-iodobenzene (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-iodobenzene, the terminal alkyne, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous solvent, followed by the base (TEA or DIPA).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl iodide is consumed.
-
Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-bromo-alkynylbenzene derivative.
Visualization of the Selective Sonogashira Coupling Workflow
Caption: Workflow for the selective Sonogashira coupling of 1-bromo-4-iodobenzene.
Application Note 2: Selective Suzuki-Miyaura Coupling of Aryl Iodides in the Presence of Aryl Bromides
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[4] Similar to the Sonogashira coupling, the difference in reactivity between C-I and C-Br bonds can be harnessed to achieve selective functionalization.[5]
General Principle
The selective Suzuki-Miyaura coupling of an aryl iodide over an aryl bromide can be achieved by careful selection of the catalyst, base, and reaction temperature. In many cases, the reaction at the C-I bond can be performed at a lower temperature than that required for the C-Br bond.[5]
Quantitative Data
The following table summarizes the results for the selective Suzuki-Miyaura coupling of 1-bromo-4-iodobenzene with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | WEB | RT | 1 | 4-Bromo-1,1'-biphenyl | 95[6] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | CsF | Dioxane | 80 | 2 | 4-Bromo-4'-methoxy-1,1'-biphenyl | 92 |
| 3 | 4-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 70 | 12 | 4-Bromo-4'-methyl-1,1'-biphenyl | 88 |
| 4 | 4-Formylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | WEB | RT | 1.5 | 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde | 90[6] |
*WEB: Water Extract of Banana (a green solvent system)
Experimental Protocol: Ligand-Free Selective Suzuki-Miyaura Coupling of 1-Bromo-4-iodobenzene with Phenylboronic Acid[6]
Materials:
-
1-Bromo-4-iodobenzene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Water Extract of Banana (WEB) (3 mL) or a conventional solvent system like Toluene/Ethanol/Water
Procedure:
-
In a reaction vessel, combine 1-bromo-4-iodobenzene, phenylboronic acid, and Pd(OAc)₂.
-
Add the solvent (WEB or other) and the base.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, extract the reaction mixture with diethyl ether (4 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to obtain the desired 4-bromo-1,1'-biphenyl.
Visualization of the Selective Suzuki-Miyaura Coupling Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Unsymmetrical Biaryl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unsymmetrical biaryl scaffolds are privileged motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and organic materials. The development of efficient and selective methods for the construction of carbon-carbon bonds between two distinct aryl groups is therefore a cornerstone of modern organic synthesis. This document provides detailed application notes and experimental protocols for the synthesis of unsymmetrical biaryl compounds, with a focus on widely-used transition metal-catalyzed cross-coupling reactions.
Overview of Synthetic Methods
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls, offering a powerful toolkit for the formation of C(sp²)–C(sp²) bonds. The most prominent methods include the Suzuki-Miyaura, Negishi, Kumada, Hiyama, and Stille couplings. Each of these reactions utilizes a palladium or nickel catalyst to couple an organometallic reagent with an organic halide or pseudohalide. More recently, direct C-H arylation has emerged as an atom-economical alternative, avoiding the pre-functionalization of one of the aryl partners.
The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: General catalytic cycle for cross-coupling reactions.
Comparative Data of Key Cross-Coupling Reactions
The choice of synthetic method often depends on factors such as functional group tolerance, availability of starting materials, and reaction conditions. The following table summarizes typical conditions and yields for the synthesis of unsymmetrical biaryls using various palladium-catalyzed cross-coupling reactions.
| Coupling Reaction | Organometallic Reagent (Ar'-M') | Organic Halide (Ar-X) | Catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Ar'-B(OR)₂ | Ar'-I, Br, Cl, OTf | Pd(OAc)₂, Pd(PPh₃)₄ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, n-Propanol/H₂O | 80-110 | 70-98[1][2][3] |
| Negishi | Ar'-ZnX | Ar'-I, Br, Cl | Pd(PPh₃)₄, Pd₂(dba)₃/ligand | None | THF, DMF, NMP | 25-100 | 80-98[4][5] |
| Kumada | Ar'-MgX | Ar'-I, Br, Cl | Ni(dppp)Cl₂, PdCl₂(dppf) | None | THF, Diethyl ether | 0-66 | 75-95[6][7][8] |
| Hiyama | Ar'-Si(OR)₃ | Ar'-I, Br, Cl | Pd(OAc)₂, Pd/C | TBAF, NaOH | Toluene, THF, Dioxane | 80-120 | 78-99[9][10] |
| Stille | Ar'-SnR₃ | Ar'-I, Br, OTf | Pd(PPh₃)₄ | None (LiCl additive) | Toluene, DMF | 80-110 | 70-95 |
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for biaryl synthesis due to the stability and low toxicity of the boronic acid reagents.[11][12]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (1.0 mmol)
-
Aryl boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, aryl boronic acid, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene via syringe, followed by the aqueous solution of potassium carbonate.
-
Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the unsymmetrical biaryl.
Example Data: Ligand and Base Effects on Suzuki-Miyaura Coupling [2][13][14]
| Aryl Halide | Aryl Boronic Acid | Ligand | Base | Solvent | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | PPh₃ | K₂CO₃ | Toluene/H₂O | 95 |
| 4-Chlorotoluene | Phenylboronic acid | SPhos | K₃PO₄ | Toluene | 92 |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | XPhos | K₃PO₄ | n-Butanol/H₂O | 96 |
| 4-Bromoanisole | Phenylboronic acid | None | Na₂CO₃ | Ethanol/H₂O | 98 |
Protocol 2: Negishi Cross-Coupling
The Negishi coupling utilizes organozinc reagents, which are more reactive than organoboranes and organosilanes, often allowing for milder reaction conditions.[4][5]
Materials:
-
Aryl halide (1.0 mmol)
-
Organozinc reagent (1.2 mmol, typically as a 0.5 M solution in THF)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Tri(2-furyl)phosphine (TFP) or other suitable ligand (0.04 mmol, 4 mol%)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ and the phosphine ligand.
-
Add anhydrous THF and stir for 10 minutes at room temperature to form the active catalyst.
-
Add the aryl halide to the catalyst mixture.
-
Slowly add the organozinc reagent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-8 hours, monitoring by TLC or GC.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired biaryl.
Protocol 3: Kumada Cross-Coupling
The Kumada coupling employs Grignard reagents and is particularly useful for large-scale synthesis due to the low cost of the starting materials.[6][8][15] Its main limitation is the low tolerance for functional groups that are incompatible with the highly reactive Grignard reagents.
Materials:
-
Aryl halide (1.0 mmol)
-
Grignard reagent (1.1 mmol, typically as a 1.0 M solution in THF or diethyl ether)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂, 0.03 mmol, 3 mol%)
-
Anhydrous diethyl ether or THF (10 mL)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place the Ni(dppp)Cl₂ catalyst.
-
Add anhydrous diethyl ether or THF, followed by the aryl halide.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the Grignard reagent dropwise from the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction can be gently heated if necessary.
-
Monitor the reaction by TLC or GC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of 1 M hydrochloric acid.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by chromatography or recrystallization.
Protocol 4: Hiyama Cross-Coupling
The Hiyama coupling uses organosilanes, which are non-toxic and stable. The reaction requires an activator, typically a fluoride source, to generate a hypervalent silicon species.[9][16][17]
Materials:
-
Aryl halide (1.0 mmol)
-
Aryltriethoxysilane (1.5 mmol)
-
Palladium on carbon (Pd/C, 10 wt%, 0.01 mmol, 1 mol%)
-
Tris(4-fluorophenyl)phosphine (0.02 mmol, 2 mol%)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 mmol)
-
Toluene (5 mL)
Procedure:
-
To a reaction tube, add the aryl halide, aryltriethoxysilane, Pd/C, and tris(4-fluorophenyl)phosphine.
-
Add toluene, followed by the TBAF solution.
-
Seal the tube and heat the mixture at 120 °C for 12-24 hours.
-
Cool the reaction to room temperature and filter through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 5: Direct C-H Arylation
Direct C-H arylation is an increasingly popular method that avoids the synthesis of organometallic reagents, thereby improving atom economy.[18][19][20]
Materials:
-
Arene (to be arylated, 2.0-5.0 mmol)
-
Aryl halide (1.0 mmol)
-
Rhodium catalyst (e.g., RhCl(CO){P[OCH(CF₃)₂]₃}₂, 0.03 mmol, 3 mol%)
-
Silver carbonate (Ag₂CO₃, 1.2 mmol)
-
Solvent (e.g., 1,2-dichloroethane, 3 mL)
Procedure:
-
In a sealed tube, combine the arene, aryl halide, rhodium catalyst, and silver carbonate.
-
Add the solvent and seal the tube tightly.
-
Heat the reaction mixture at 120-150 °C for 12-24 hours.
-
Cool to room temperature and dilute with dichloromethane.
-
Filter the mixture through celite to remove insoluble salts.
-
Concentrate the filtrate and purify by column chromatography to isolate the unsymmetrical biaryl product.
Signaling Pathway Diagrams
The catalytic cycles for specific cross-coupling reactions share the general framework but differ in the nature of the transmetalating agent.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Negishi coupling.
Conclusion
The synthesis of unsymmetrical biaryl compounds is a mature field with a diverse array of reliable and high-yielding methods. The choice of a specific protocol depends on the substrate scope, functional group tolerance, and economic considerations. The detailed protocols and comparative data provided in these application notes are intended to serve as a practical guide for researchers in the selection and execution of the most suitable synthetic strategy for their target biaryl molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Kumada Coupling | NROChemistry [nrochemistry.com]
- 8. Kumada Coupling [organic-chemistry.org]
- 9. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 10. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kumada coupling - Wikipedia [en.wikipedia.org]
- 16. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 17. Hiyama Coupling [organic-chemistry.org]
- 18. Sustainable protocols for direct C–H bond arylation of (hetero)arenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Direct C-H arylation of (hetero)arenes with aryl iodides via rhodium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Strategic Use of 1,2-Dibromo-4-iodobenzene in the Synthesis of Pharmaceutical Intermediates
Introduction
1,2-Dibromo-4-iodobenzene is a versatile tri-halogenated aromatic compound that serves as a key building block in the synthesis of complex organic molecules, particularly in the development of pharmaceutical intermediates.[1] Its unique substitution pattern, featuring bromine and iodine atoms with differential reactivity, allows for selective and sequential functionalization through various cross-coupling reactions. This attribute is highly advantageous in multi-step syntheses where precise control over the introduction of different molecular fragments is crucial.
The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine (C-Br) bonds. This reactivity difference enables chemoselective reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to be performed sequentially at different positions on the benzene ring.[2][3]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for a kinase inhibitor, highlighting its utility in modern drug discovery and development.
Application Focus: Synthesis of a Bosutinib Precursor
Bosutinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][4] It functions by inhibiting the BCR-ABL and SRC family kinases, which are involved in the signaling pathways that promote cancer cell growth.[1][5][6][7] The synthesis of Bosutinib and its analogues often involves the construction of a substituted quinoline core, for which a polysubstituted aniline is a critical precursor. This compound can be effectively utilized to synthesize such a precursor through a series of regioselective cross-coupling reactions.
A plausible synthetic route to a key aniline intermediate for Bosutinib synthesis, starting from this compound, is outlined below. This strategy leverages the differential reactivity of the halogens to introduce the necessary functionalities in a controlled manner.
Experimental Protocols
The following protocols are adapted from established methodologies for cross-coupling reactions on di- and tri-halogenated benzenes and are presented as a representative workflow for the synthesis of a Bosutinib precursor.
Protocol 1: Regioselective Sonogashira Coupling at the C-I Position
This protocol describes the selective coupling of a terminal alkyne at the most reactive C-I position of this compound, leaving the two C-Br bonds intact for subsequent functionalization.[2][8]
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Materials:
| Reagent/Material | Purpose |
| This compound | Starting Material |
| Terminal Alkyne (e.g., 4-(4-methylpiperazin-1-yl)but-1-yne) | Coupling Partner |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | Palladium Catalyst |
| CuI (Copper(I) iodide) | Co-catalyst |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Base |
| Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Solvent |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Add degassed solvent (THF or DMF) and the base (e.g., TEA, 3.0 equiv.).
-
To the stirred solution, add the terminal alkyne (1.1 equiv.) dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2 | THF/TEA | 25 | 4 | 92 | [2] |
| 3 | DMF/DIPEA | 25 | 6 | 88 | [2] |
Protocol 2: Buchwald-Hartwig Amination at a C-Br Position
This protocol describes the amination of the mono-alkynylated dibromo intermediate.[9][10] Depending on the desired final product, this step could be performed before or after modification of the alkyne. For the synthesis of a Bosutinib precursor, a subsequent reduction of a nitro group (introduced in a prior step, not detailed here) would be necessary before this amination.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of the intermediate.
Materials:
| Reagent/Material | Purpose |
| 4-(Alkynyl)-1,2-dibromobenzene | Starting Material |
| Amine (e.g., Aniline) | Coupling Partner |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Palladium Catalyst |
| XPhos or BINAP | Ligand |
| Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) | Base |
| Toluene or Dioxane | Solvent |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 4-(alkynyl)-1,2-dibromobenzene (1.0 equiv.), the amine (1.2 equiv.), the base (1.4 equiv.), the palladium catalyst (0.02 equiv.), and the ligand (0.04 equiv.).
-
Add degassed solvent (toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data (Representative):
| Catalyst/Ligand | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | NaOtBu | 100 | 12 | 85 | [10] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | 110 | 16 | 78 | [10] |
Signaling Pathway and Mechanism of Action
Bosutinib primarily targets the ABL and SRC tyrosine kinases.[1][5][6][7] In chronic myeloid leukemia (CML), the BCR-ABL fusion protein exhibits constitutively active tyrosine kinase activity, leading to uncontrolled cell proliferation and survival through downstream signaling pathways such as the Ras-MAPK and PI3K-Akt pathways.[11][12] SRC family kinases are also implicated in the progression of CML and other cancers.[13][14] Bosutinib competitively binds to the ATP-binding site of these kinases, inhibiting their phosphotransferase activity and thereby blocking downstream signaling, which ultimately leads to apoptosis of the cancer cells.[5]
Caption: Simplified SRC/ABL Kinase Signaling Pathway and Inhibition by Bosutinib.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the sequential cross-coupling reactions starting from this compound to generate a disubstituted aniline intermediate.
Caption: Synthetic workflow for a Bosutinib precursor.
Conclusion
This compound is a highly valuable starting material for the synthesis of complex pharmaceutical intermediates. Its differential halogen reactivity allows for a modular and controlled approach to the construction of polysubstituted aromatic compounds. The selective Sonogashira coupling at the iodine position, followed by further functionalization at the bromine positions, as exemplified in the synthesis of a Bosutinib precursor, showcases the strategic advantage of using this versatile building block in drug discovery and development. The ability to perform sequential cross-coupling reactions with high regioselectivity simplifies synthetic routes and can lead to improved overall yields.
References
- 1. minicule.com [minicule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 6. Bosutinib - Wikipedia [en.wikipedia.org]
- 7. Facebook [cancer.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. c-Abl is activated by growth factors and Src family kinases and has a role in the cellular response to PDGF - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gosset.ai [gosset.ai]
Application Notes and Protocols: 1,2-Dibromo-4-iodobenzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromo-4-iodobenzene is a versatile trihalogenated aromatic compound that serves as a key building block in the synthesis of advanced organic materials.[1] Its unique substitution pattern, featuring two adjacent bromine atoms and an iodine atom at the para position, offers distinct reactivity profiles for sequential and site-selective functionalization. This attribute is particularly valuable in the construction of complex conjugated molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2]
The differential reactivity of the carbon-halogen bonds (C-I > C-Br) is the cornerstone of its utility. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, than the more robust carbon-bromine bonds. This allows for the selective introduction of a functional group at the 4-position, while leaving the 1 and 2-positions available for subsequent chemical transformations. This stepwise approach is instrumental in creating well-defined, unsymmetrical conjugated systems with tailored optoelectronic properties.
Key Applications in Materials Science
The primary application of this compound in materials science is in the synthesis of:
-
Conjugated Polymers and Oligomers: It can be used as a monomer or a building block in polymerization reactions to create polymers with extended π-conjugation, which are essential for charge transport in electronic devices.
-
Hole Transport Materials (HTMs): The ability to introduce different aromatic amines or other electron-rich moieties sequentially allows for the synthesis of novel HTMs for OLEDs and perovskite solar cells.
-
Organic Semiconductors: The rigid and planar structures that can be built from this precursor are desirable for achieving good intermolecular π-π stacking and efficient charge transport in OFETs.
Quantitative Data Summary
The following table summarizes representative data for cross-coupling reactions involving di- and tri-halogenated benzenes, which are analogous to the expected reactivity of this compound. This data is intended to be illustrative of the typical conditions and outcomes for such reactions.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 12-24 | >85 | [3] |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Triethylamine | THF | Room Temp - 50 | 2-6 | >90 | [4] |
Experimental Protocols
Protocol 1: Selective Monofunctionalization via Sonogashira Coupling
This protocol describes the selective reaction at the C-I bond of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Add anhydrous THF, followed by degassed triethylamine (3.0 equiv.).
-
To this stirred suspension, add the terminal alkyne (1.1 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 1,2-dibromo-4-(alkynyl)benzene.
Protocol 2: Subsequent Functionalization via Suzuki Coupling
This protocol describes the subsequent reaction at one of the C-Br bonds of the product from Protocol 1 with an arylboronic acid.
Materials:
-
1,2-dibromo-4-(alkynyl)benzene (from Protocol 1)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve the 1,2-dibromo-4-(alkynyl)benzene (1.0 equiv.) and the arylboronic acid (1.2 equiv.) in a mixture of toluene and ethanol.
-
Add an aqueous solution of potassium carbonate (2.0 equiv.).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the reaction mixture.
-
Heat the reaction to reflux (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired disubstituted product.
Mandatory Visualizations
Caption: Sequential functionalization of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Synthesis with Polyhalogenated Benzenes
A focus on 1-Bromo-4-iodobenzene as a versatile building block
For the attention of: Researchers, scientists, and drug development professionals.
Note on the Substrate: While the inquiry specified 1,2-dibromo-4-iodobenzene, a comprehensive literature search reveals a scarcity of detailed experimental protocols for palladium-catalyzed cross-coupling reactions with this specific isomer. However, the closely related and extensively studied 1-bromo-4-iodobenzene is a cornerstone of modern organic synthesis, offering a powerful platform for the selective and sequential formation of carbon-carbon and carbon-heteroatom bonds. The principles and protocols outlined herein for 1-bromo-4-iodobenzene are foundational and may serve as a starting point for the investigation of other polyhalogenated aromatic compounds. This compound is recognized as a versatile building block for complex organic molecules in pharmaceuticals, agrochemicals, and advanced materials, with its unique halogenation pattern offering potential for selective functionalization.[1]
Introduction
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, with wide-ranging applications in drug discovery, materials science, and agrochemicals. Polyhalogenated benzenes are particularly valuable substrates, allowing for the stepwise and site-selective introduction of various functional groups. This is primarily due to the differential reactivity of carbon-halogen bonds towards palladium catalysts. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C-I > C-OTf > C-Br >> C-Cl.[2][3] This differential reactivity allows for chemoselective functionalization, enabling a stepwise approach to the synthesis of complex molecules without the need for cumbersome protecting group strategies.[4]
This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis involving 1-bromo-4-iodobenzene, a versatile substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Chemoselective Cross-Coupling Strategy
The synthetic utility of 1-bromo-4-iodobenzene lies in the pronounced difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The weaker C-I bond undergoes preferential oxidative addition to a palladium(0) catalyst at lower temperatures, allowing for selective functionalization at this position while leaving the C-Br bond intact for subsequent transformations under more forcing conditions.[4][5][6]
Caption: Logical workflow for the sequential functionalization of 1-bromo-4-iodobenzene.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, widely used in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.[7][8][9]
Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling of 1-bromo-4-iodobenzene.
Experimental Protocols
Protocol 1: Selective Monofunctionalization at the C-I Bond
This protocol is designed for the selective coupling at the more reactive C-I position.
-
Reagents:
-
1-Bromo-4-iodobenzene (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ or Cs₂CO₃ (2.0 eq)
-
Solvent (e.g., Toluene, Dioxane, or DMF/H₂O mixture)
-
-
Procedure:
-
To a degassed solution of 1-bromo-4-iodobenzene and the arylboronic acid in the chosen solvent, add the base and the palladium catalyst.
-
Stir the mixture at a controlled temperature, typically between room temperature and 70-80 °C.[10]
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Sequential One-Pot Disubstitution
This protocol allows for the introduction of two different aryl groups in a sequential manner.
-
Procedure:
-
Follow Protocol 1 for the first coupling at the C-I bond.
-
After the first coupling is complete (as determined by TLC or GC-MS), add the second arylboronic acid (1.2 eq), additional base, and palladium catalyst to the reaction mixture.
-
Increase the reaction temperature to 100-110 °C to facilitate the coupling at the less reactive C-Br bond.[10]
-
Monitor the reaction until the monosubstituted intermediate is consumed.
-
Follow the work-up and purification steps as described in Protocol 1.
-
Quantitative Data
| Coupling Partner | Catalyst System | Temperature (°C) | Major Product | Bis/Mono Ratio | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 70 | 4-Bromo-1,1'-biphenyl | Preference for bis-coupling | [10] |
| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 0 | 4-Bromo-1,1'-biphenyl | Lower bis/mono ratio | [10] |
II. Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes, which are important intermediates in drug discovery and materials science.[5][11]
Reaction Scheme
Caption: General scheme for the Sonogashira coupling of 1-bromo-4-iodobenzene.
Experimental Protocol
This protocol is optimized for the selective coupling at the C-I bond.
-
Reagents:
-
1-Bromo-4-iodobenzene (1.0 eq)
-
Terminal alkyne (1.1-1.2 eq)
-
Pd(PPh₃)₂Cl₂ (2 mol%) or Pd(PPh₃)₄ (2 mol%)
-
CuI (2.5-4 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF)
-
-
Procedure:
-
In a flask under an inert atmosphere, dissolve 1-bromo-4-iodobenzene and the terminal alkyne in the chosen solvent.
-
Add the palladium catalyst, copper(I) iodide, and the amine base.[4][12]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.[5]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel.
-
Quantitative Data
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄, CuI, TEA | THF, rt | >90% (mono-alkynylated) | [4] |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, DIPA | THF, rt | High (symmetrical coupling) | [5] |
III. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[13][14]
Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination.
Experimental Protocol
A general protocol for the Buchwald-Hartwig amination is provided below. The choice of ligand and base is crucial for the success of the reaction and often requires optimization.
-
Reagents:
-
Aryl halide (e.g., 1-bromo-4-iodobenzene) (1.0 eq)
-
Amine (1.1-1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., XantPhos, RuPhos, SPhos) (2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.2-2.0 eq)
-
Solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide, amine, base, palladium precatalyst, and ligand in a dry solvent.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Applications in Drug Development
The ability to selectively and sequentially introduce different functionalities onto an aromatic core is of paramount importance in drug discovery. The products derived from the palladium-catalyzed reactions of 1-bromo-4-iodobenzene serve as key intermediates for the synthesis of complex, biologically active molecules. The biaryl, arylalkyne, and arylamine motifs are common pharmacophores found in a wide range of therapeutic agents. The strategic use of this building block can streamline synthetic pathways, improve efficiency, and ultimately accelerate the development of novel drug candidates.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. nobelprize.org [nobelprize.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper-Free Sonogashira Coupling of Haloarenes
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] Traditionally, this reaction requires a palladium catalyst and a copper(I) co-catalyst.[2] However, the use of copper can lead to undesirable side reactions, such as the Glaser-type homocoupling of alkynes, and introduces toxicity concerns, which is particularly problematic in pharmaceutical synthesis.[1][3] Consequently, the development of copper-free Sonogashira coupling protocols has become a significant area of research, offering cleaner, more efficient, and environmentally benign alternatives.[1][4][5]
These application notes provide a comprehensive overview of modern copper-free Sonogashira coupling protocols for haloarenes, including a summary of catalytic systems, a detailed experimental protocol, and visual diagrams of the reaction mechanism and workflow.
Catalytic Systems and Reaction Conditions
A variety of palladium catalysts, ligands, bases, and solvents have been successfully employed in copper-free Sonogashira couplings. The choice of each component can significantly impact the reaction's efficiency, scope, and mildness.
Palladium Catalysts: Palladium complexes are the cornerstone of Sonogashira couplings. Commonly used palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, and Pd₂(dba)₃.[4][6][7] The active catalyst is a Pd(0) species, which can be generated in situ from Pd(II) precursors.[3]
Ligands: Ligands play a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Phosphine ligands, particularly bulky and electron-rich ones like P(t-Bu)₃, have proven highly effective in promoting the copper-free reaction, even at room temperature.[3] N-heterocyclic carbene (NHC) palladium complexes have also emerged as powerful catalysts for these transformations.[6] In some cases, ligand-free protocols have been developed, simplifying the reaction setup.[8][9]
Bases: A base is required to deprotonate the terminal alkyne, forming the reactive acetylide species. A wide range of organic and inorganic bases have been utilized, including amines (e.g., piperidine, triethylamine), carbonates (e.g., Cs₂CO₃, K₃PO₄), and fluoride sources like tetrabutylammonium fluoride (TBAF).[4][10] The choice of base can be critical and is often dependent on the specific substrates and solvent.
Solvents: The reaction is typically carried out in organic solvents such as dimethylformamide (DMF), N-methylpyrrolidinone (NMP), or dioxane.[2][3][10] Notably, greener and more sustainable conditions have been developed using aqueous media, which can be advantageous for biological applications.[7][11]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of various copper-free Sonogashira coupling protocols for different haloarenes.
| Haloarene | Alkyne | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | TBAF | - | 100 | 95 | [4] |
| 4-Iodoanisole | Phenylacetylene | Pd₂(dba)₃ (0.5) | - | K₃PO₄·7H₂O | EtOH/H₂O | 80 | 98 | [7] |
| Bromoacetophenone | Phenylacetylene | (AllylPdCl)₂ (2.5) | P(t-Bu)₃ (10) | DABCO | DMF | RT | 95 | [3] |
| 4-Bromotoluene | Phenylacetylene | (AllylPdCl)₂ (2.5) | P(t-Bu)₃ (10) | DABCO | DMF | RT | 92 | [3] |
| 4-Chloroacetophenone | Phenylacetylene | Pd(OAc)₂ (2) | sSPhos (4) | TMG | HEP/H₂O | 100 | 98 | [12] |
| 1,4-Diiodobenzene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (0.5 per halide) | cataCXium A (1 per halide) | Cs₂CO₃ | 1,4-dioxane | RT | 94 | [10] |
| 4-Iodoanisole | 1-Octyne | Pd₂(dba)₃ (0.5) | - | K₃PO₄·7H₂O | EtOH/H₂O | 80 | 85 | [7] |
| 2-Bromopyridine | Phenylacetylene | (AllylPdCl)₂ (2.5) | P(t-Bu)₃ (10) | DABCO | DMF | RT | 89 | [3] |
TBAF: Tetrabutylammonium fluoride, DABCO: 1,4-Diazabicyclo[2.2.2]octane, TMG: N,N,N',N'-Tetramethylguanidine, HEP: N-hydroxyethylpyrrolidone, sSPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, cataCXium A: Di(1-adamantyl)-n-butylphosphine.
Experimental Protocols
This section provides a detailed methodology for a representative copper-free Sonogashira coupling of an aryl bromide with a terminal alkyne at room temperature, adapted from a literature procedure.[3]
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
(AllylPdCl)₂ (0.025 mmol, 2.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.10 mmol, 10 mol%)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (1.1 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), (AllylPdCl)₂ (0.025 mmol), and P(t-Bu)₃ (0.10 mmol).
-
Add anhydrous DMF (1.1 mL) to the flask and stir the mixture at room temperature for 20 minutes to allow for the in situ generation of the active Pd(0) catalyst.
-
To this mixture, add the terminal alkyne (1.1 mmol) followed by the base, DABCO (2.0 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualization
The following diagrams illustrate the catalytic cycle of the copper-free Sonogashira coupling and a general experimental workflow.
Caption: Catalytic cycle of the copper-free Sonogashira reaction.
Caption: A generalized workflow for a copper-free Sonogashira coupling experiment.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Purification of crude 1,2-Dibromo-4-iodobenzene by recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide detailed protocols and troubleshooting advice for the purification of crude 1,2-Dibromo-4-iodobenzene by recrystallization.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. These values are essential for selecting appropriate recrystallization conditions and verifying product purity.
| Property | Value | References |
| Molecular Formula | C₆H₃Br₂I | [1][2] |
| Molecular Weight | 361.8 g/mol | [1][2] |
| Appearance | Cream-colored solid | [1] |
| Melting Point | 57-63 °C | [1][2][3] |
| Solubility | Slightly soluble in Chloroform and Methanol. Hexane is a suitable recrystallization solvent. | [2][3] |
| Storage | Store at -20°C in a freezer. | [2][3] |
Experimental Protocol for Recrystallization
This protocol outlines a standard procedure for the purification of this compound. The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures[4]. Hexane is often a good starting choice for haloarenes[5].
1. Solvent Selection:
-
Begin by performing small-scale solubility tests to confirm a suitable solvent. Hexane is a recommended starting point as this compound's melting point was determined using it[2][3].
-
The goal is to find a solvent that dissolves the crude product when hot but results in poor solubility when cold.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small volume of the chosen solvent (e.g., hexane) and heat the mixture gently on a hot plate. Never heat organic solvents over an open flame.
-
Continue adding the hot solvent in small portions until the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield[6].
3. Hot Filtration (Conditional):
-
If insoluble impurities are visible in the hot solution, a hot filtration is necessary to remove them[7].
-
Pre-warm a stemless funnel and a new Erlenmeyer flask with hot solvent to prevent premature crystallization in the funnel[8].
-
Pour the hot solution through a fluted filter paper in the pre-warmed funnel.
4. Crystallization:
-
Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals[9].
-
Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the purified compound[7].
5. Isolation and Washing:
-
Collect the formed crystals using vacuum filtration with a Büchner funnel[7].
-
Wash the crystals with a minimal amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces[6][7]. Using solvent that is not ice-cold will result in product loss[6].
6. Drying:
-
Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them.
-
Transfer the purified crystals to a watch glass and allow them to dry completely. A vacuum oven at a low temperature can be used to expedite this process.
Troubleshooting and FAQs
This section addresses common problems encountered during the recrystallization of this compound.
Q1: Why are no crystals forming after the solution has cooled?
A: This is a frequent issue and can be caused by two main factors:
-
Too Much Solvent: The solution may be too dilute for crystals to form. This is the most common reason for crystallization failure[10]. To fix this, gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Allow the more concentrated solution to cool again[10][11].
-
Supersaturation: The solution may be supersaturated, a state where the compound remains dissolved even though its concentration is above its normal solubility limit. To induce crystallization, you can:
-
Scratch: Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches provide nucleation sites for crystal growth[11].
-
Seed: If you have a pure crystal of this compound, add it to the solution. This "seed" crystal will act as a template for other crystals to grow upon[11].
-
Q2: My compound has separated as an "oil" instead of crystals. What should I do?
A: "Oiling out" occurs when the solid comes out of solution above its melting point, often because the solution is too concentrated or cools too quickly[10][12]. This is also more likely if the compound is significantly impure[11].
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to slightly dilute the solution. Then, allow the solution to cool much more slowly. You can insulate the flask to slow the rate of cooling, which favors the formation of crystals over oil[10][11].
Q3: The yield of my recrystallized product is very low. What went wrong?
A: A low yield can result from several procedural errors:
-
Excess Solvent: Using too much solvent during the dissolution step is a primary cause of low recovery, as a significant amount of the product will remain in the mother liquor[6][13].
-
Premature Crystallization: Loss of product can occur if the compound crystallizes in the funnel during hot filtration.
-
Improper Washing: Washing the collected crystals with solvent that is not ice-cold, or with too much solvent, will dissolve some of your product[6].
-
Incomplete Crystallization: Not cooling the solution for a sufficient amount of time in the ice bath can lead to incomplete precipitation.
Q4: My final product is still colored. How can I remove colored impurities?
A: Colored impurities, which are often high-molecular-weight byproducts, can be removed using activated charcoal (also known as Norit).
-
Procedure: After dissolving the crude solid in the hot solvent, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot filtration and then proceed with the cooling and crystallization steps.
Q5: Crystals started forming in the filter funnel during hot filtration. How can I prevent this?
A: This happens when the solution cools too quickly during the filtration process[12].
-
Prevention: To avoid this, use a slight excess of hot solvent to ensure the compound remains dissolved. You can boil off the excess solvent after filtration but before cooling[12]. Additionally, always use a pre-warmed stemless funnel and receiving flask to keep the solution from cooling down as it passes through the filter paper[8].
Visualized Workflows
References
- 1. chemimpex.com [chemimpex.com]
- 2. 909072-74-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound CAS#: 909072-74-8 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Identifying common impurities in 1,2-Dibromo-4-iodobenzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis of 1,2-Dibromo-4-iodobenzene.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis and purification of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete Diazotization: The reaction of 3,4-dibromoaniline with nitrous acid may not have gone to completion. This can be due to improper temperature control or insufficient addition of the diazotizing agent. | Maintain a reaction temperature of 0-5 °C during the addition of sodium nitrite. Ensure a slight excess of nitrous acid is used. The diazonium salt solution should be used immediately in the subsequent iodination step to prevent decomposition.[1] |
| Premature Decomposition of Diazonium Salt: Diazonium salts are unstable and can decompose if the temperature is not kept low or if they are allowed to stand for too long before the addition of the iodide source.[1] | Use the freshly prepared diazonium salt solution immediately. Ensure the receiving solution of potassium iodide is also cold. | |
| Presence of a Phenolic Impurity (3,4-Dibromophenol) | Reaction with Water: The diazonium salt is susceptible to nucleophilic attack by water, leading to the formation of the corresponding phenol. This is more likely to occur if the reaction mixture is allowed to warm up before the iodide is added. | Maintain strict temperature control (0-5 °C) throughout the diazotization and subsequent addition to the iodide solution. |
| Observation of Colored Impurities (Azo Dyes) | Azo Coupling: The diazonium salt can couple with unreacted 3,4-dibromoaniline or other electron-rich aromatic species present in the reaction mixture to form colored azo compounds. | Ensure complete conversion of the starting aniline by using a slight excess of the diazotizing agent and maintaining a low temperature. |
| Difficulty in Purifying the Product | Presence of Multiple Halogenated Isomers: Impurities in the starting 3,4-dibromoaniline or side reactions during synthesis can lead to the formation of other dibromo-iodobenzene isomers. | Purification can be achieved through recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1] |
| Residual Starting Material: Incomplete reaction can leave unreacted 3,4-dibromoaniline in the crude product. | Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. The basic nature of the aniline allows for its removal with an acidic wash during workup. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound?
A1: The most common impurities arise from side reactions of the intermediate diazonium salt and from the starting materials. These include:
-
3,4-Dibromophenol: Formed by the reaction of the diazonium salt with water.
-
Azo compounds: Resulting from the coupling of the diazonium salt with unreacted 3,4-dibromoaniline.
-
Isomeric dibromo-iodobenzenes: Arising from isomeric impurities in the starting 3,4-dibromoaniline.
-
Unreacted 3,4-dibromoaniline: Due to incomplete diazotization.
Q2: How can I detect the presence of these impurities?
A2: Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): A quick method to check for the presence of multiple components in your crude product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to separate and identify the different halogenated compounds by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in identifying the structure of the main product and any significant impurities.
Q3: What is the best method to purify crude this compound?
A3: A combination of techniques is often most effective.
-
Aqueous Workup: Washing the organic extract with a dilute acid solution can remove any unreacted basic aniline. A wash with a reducing agent solution (e.g., sodium bisulfite) can remove any residual iodine.
-
Recrystallization: This is an effective method for removing many impurities. A common solvent for recrystallization of similar aryl halides is ethanol.[1]
-
Column Chromatography: For separating isomers and other closely related impurities, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is recommended.
Q4: My final product is colored. What is the likely cause and how can I remove the color?
A4: A colored product often indicates the presence of azo compound impurities. These are typically highly colored. While most of the color can be removed during recrystallization (as the azo compounds may have different solubility profiles), treatment with an activated carbon (charcoal) solution during the recrystallization process can also help to adsorb these colored impurities.
Experimental Protocol: Synthesis of this compound via Diazotization
This protocol is based on the well-established Sandmeyer reaction for the synthesis of aryl halides from aryl amines.[2][3]
Materials:
-
3,4-Dibromoaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ice
-
Deionized Water
-
Diethyl Ether or Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Bisulfite Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a beaker, suspend 3,4-dibromoaniline in a mixture of concentrated sulfuric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring at this temperature for an additional 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Iodination:
-
In a separate larger beaker, dissolve potassium iodide in water and cool it in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat it to about 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and saturated sodium bisulfite solution (to remove excess iodine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from ethanol or by column chromatography.
-
Impurity Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and addressing common impurities during the synthesis of this compound.
References
How to avoid homocoupling side products in Sonogashira reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling side products in Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a problem?
A1: Homocoupling, often referred to as Glaser or Hay coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetric diyne.[1][2] This is an undesired process as it consumes the alkyne starting material, which can be expensive or synthetically complex, thereby reducing the yield of the desired cross-coupled product.[3] Furthermore, the formation of the homocoupled byproduct complicates the purification of the target molecule.[1]
Q2: What are the primary causes of homocoupling?
A2: The primary culprits behind homocoupling are the copper(I) co-catalyst and the presence of oxygen.[1][2] The copper acetylide intermediate, which is formed during the catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant like oxygen, leading to the formation of the diyne byproduct.[1][2]
Q3: What is the most effective way to prevent homocoupling?
A3: The most effective strategies to prevent homocoupling include:
-
Running the reaction under an inert atmosphere: Since oxygen promotes the oxidative homocoupling of alkynes, rigorously deoxygenating the reaction mixture and maintaining an inert atmosphere (e.g., using nitrogen or argon) is crucial.[1][2][4]
-
Employing copper-free protocols: The development of copper-free Sonogashira reactions is a direct approach to circumvent Glaser coupling.[1][4][5] These methods often require careful selection of ligands and bases to facilitate the catalytic cycle without the copper co-catalyst.[1]
Q4: Can the choice of base influence the extent of homocoupling?
A4: Yes, the choice and amount of the amine base can play a crucial role. While the base is necessary to neutralize the hydrogen halide byproduct, certain amines can also influence the catalytic cycle.[1][4] Secondary amines like piperidine, morpholine, or diisopropylamine can sometimes be more effective than tertiary amines like triethylamine.[1][4] However, using an excessive amount of any amine can sometimes promote side reactions.[1]
Q5: Are there any specific ligands that can help minimize homocoupling?
A5: The choice of phosphine ligand on the palladium catalyst can significantly impact the reaction outcome. Electron-rich and sterically bulky phosphine ligands can promote the desired cross-coupling pathway over homocoupling, even in copper-free systems.[1]
Q6: Does temperature play a role in controlling homocoupling?
A6: While the Sonogashira reaction is known for its mild conditions, temperature can be a factor.[4] Elevated temperatures can sometimes favor the homocoupling pathway.[2] If the desired cross-coupling is slow, the terminal alkyne has more opportunity to homocouple, and in such cases, optimizing the temperature is important.[2]
Troubleshooting Guide
This guide addresses common issues related to homocoupling in Sonogashira reactions and provides systematic steps for troubleshooting.
Problem: Significant formation of homocoupled (diyne) byproduct.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Oxygen | 1. Ensure all solvents and liquid reagents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with inert gas).[2] 2. Use Schlenk techniques or a glovebox to maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction setup and duration.[1] | Reduced or eliminated homocoupling by preventing the oxidative dimerization of copper acetylides. |
| Copper-Mediated Pathway | 1. Switch to a copper-free Sonogashira protocol.[1][4] 2. If copper is essential, reduce the loading of the copper(I) salt to the minimum effective amount. | Elimination or significant reduction of the primary pathway for Glaser coupling.[4] |
| Slow Cross-Coupling Rate | 1. Increase the concentration of the palladium catalyst or use a more active catalyst system (e.g., with bulky, electron-rich ligands). 2. Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration.[2] | The desired cross-coupling reaction outcompetes the homocoupling side reaction. |
| Suboptimal Base | 1. Screen different amine bases (e.g., piperidine, diisopropylamine instead of triethylamine).[1][4] 2. Optimize the stoichiometry of the base. | Improved reaction kinetics for the desired pathway and suppression of side reactions. |
| High Reaction Temperature | 1. Attempt the reaction at a lower temperature (e.g., room temperature if initially heated).[2] | Reduced rate of the homocoupling reaction. |
| Trace Metal Impurities | 1. Use high-purity reagents and solvents. 2. Consider acid-washing glassware to remove trace copper contaminants, especially when running copper-free reactions.[2] | Prevention of unintended catalysis of Glaser coupling by trace impurities. |
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling with Minimized Homocoupling
This protocol is a modification of the original Sonogashira conditions, optimized to reduce Glaser coupling.
Reagents:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.02 mmol, 2 mol%)
-
Degassed triethylamine (5 mL)
-
Degassed THF (10 mL)
Procedure:
-
Degassing: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, terminal alkyne, PdCl₂(PPh₃)₂, and CuI.[1]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen three times.[1]
-
Solvent and Base Addition: Add freshly distilled and degassed triethylamine and THF via syringe.[1]
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). For less reactive aryl halides (e.g., bromides), the temperature may need to be increased to 40-60 °C.[1]
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography.[1]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol eliminates the copper co-catalyst to prevent Glaser homocoupling.[1]
Reagents:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Suitable phosphine ligand (e.g., SPhos, XPhos) (0.04 mmol, 4 mol%)
-
Cs₂CO₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., DMF, 5 mL)
Procedure:
-
Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the aryl halide, terminal alkyne, Pd(OAc)₂, phosphine ligand, and cesium carbonate to a dry reaction tube.
-
Solvent Addition: Add anhydrous and degassed solvent.
-
Reaction: Seal the tube and stir the mixture at the appropriate temperature (ranging from room temperature to 100 °C, depending on the reactivity of the aryl halide) until the reaction is complete.
-
Work-up: Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the product by chromatography.
Data on Homocoupling Reduction
The following table summarizes the effect of various parameters on the yield of the homocoupling byproduct.
| Parameter | Condition A | Homocoupling % (A) | Condition B | Homocoupling % (B) | Reference |
| Atmosphere | Nitrogen | High | Dilute H₂ in N₂ | ~2% | [3] |
| Catalyst System | Pd/Cu catalyzed | Can be significant | Copper-free | Significantly reduced/eliminated | [1][4] |
Note: Yields are representative and can vary based on specific substrates and other reaction conditions.
Visual Guides
Caption: The Sonogashira cycle and the competing Glaser homocoupling pathway.
Caption: Troubleshooting workflow for minimizing Sonogashira homocoupling.
References
Technical Support Center: Troubleshooting Low Yields in Sequential Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during sequential cross-coupling experiments, particularly those resulting in low product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges that can lead to low yields in various cross-coupling reactions.
Section 1: General Issues & Initial Checks
Q1: My sequential cross-coupling reaction has a very low yield. What are the first things I should check?
A1: When troubleshooting low yields, it's best to start with a systematic check of your reagents and reaction setup.[1] Key initial checks include:
-
Reagent Quality and Integrity: Ensure that the starting materials, including the aryl halide and the organometallic reagent (e.g., boronic acid/ester, organostannane), are pure and have not degraded.[1] Phosphine ligands are particularly susceptible to oxidation, and palladium catalysts can degrade over time.[1][2] It is recommended to use fresh, high-purity reagents.
-
Inert Atmosphere: The exclusion of oxygen is critical for many cross-coupling reactions.[1] Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and the formation of palladium black.[1] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen, and that solvents have been thoroughly degassed.[3]
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as the presence of water or oxygen can lead to side reactions and catalyst deactivation.[1] The purity of the base is also important.[1]
-
Reaction Temperature: The temperature must be optimized. Too low a temperature can result in a sluggish or stalled reaction, while excessively high temperatures can cause degradation of reagents, products, or the catalyst.[3]
Q2: I'm observing a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?
A2: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst decomposition and aggregation. This happens when the active Pd(0) catalyst, which is stabilized by ligands, is oxidized or loses its ligands, leading to the formation of inactive palladium metal aggregates.
To prevent this:
-
Ensure an Inert Atmosphere: Oxygen is a primary culprit in the oxidation of Pd(0). Rigorous degassing of solvents and maintaining a positive pressure of an inert gas is essential.[1]
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[2] Conversely, a large excess of ligand can sometimes inhibit the reaction.[2] Screening the ligand-to-palladium ratio is a key optimization step.
-
Control Temperature: High temperatures can accelerate the rate of catalyst decomposition. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Choose the Right Ligand: Bulky, electron-rich phosphine ligands are often designed to create a sterically hindered environment around the palladium center, which helps prevent aggregation and enhances stability.
Section 2: Catalyst & Ligand Issues
Q3: What are the common causes of catalyst deactivation in cross-coupling reactions?
A3: Catalyst deactivation is a major reason for low yields and can occur through several mechanisms:
-
Poisoning: Impurities in the starting materials or solvents can bind strongly to the active sites of the catalyst, rendering them inactive.[4][5] For reactions involving heteroaryl substrates, the nitrogen atoms within the ring can coordinate to the palladium catalyst, forming stable, inactive complexes.[2][6]
-
Thermal Degradation (Sintering): At high temperatures, the metal particles of the catalyst can agglomerate, which reduces the active surface area.[4][5]
-
Fouling: Deposition of byproducts or coke on the catalyst surface can block active sites.[5][7]
-
Oxidation: As mentioned, exposure to oxygen can oxidize the active Pd(0) species to an inactive state.[1]
Q4: How do I select the appropriate phosphine ligand for my reaction?
A4: The choice of phosphine ligand is critical and depends heavily on the specific substrates and reaction type. The ligand's electronic and steric properties influence key steps in the catalytic cycle.
-
Electron-Rich Ligands: Ligands that are more electron-donating typically increase the rate of oxidative addition, which is often the rate-limiting step, especially for less reactive aryl chlorides.[8]
-
Bulky (Sterically Hindered) Ligands: Bulkiness can promote the reductive elimination step, which is the final product-forming step in the catalytic cycle. It also helps to stabilize the active catalyst and prevent the formation of inactive dimers.[9] For challenging substrates like aryl chlorides or sterically hindered starting materials, bulky, electron-rich ligands such as BrettPhos, sXPhos, or cataCXium A are often required.[10]
Section 3: Substrate & Reagent-Specific Problems
Q5: My Suzuki-Miyaura coupling is failing. I suspect issues with my boronic acid. What are the common side reactions?
A5: Boronic acids and their esters can be susceptible to two main side reactions that consume the starting material and lower the yield of the desired product:
-
Protodeboronation: This is a major side reaction where the boronic acid/ester group is replaced by a hydrogen atom.[1] It is often promoted by the presence of water (which can act as a proton source) and can be exacerbated by strong bases or high temperatures.[1][11] To minimize this, consider using milder bases (e.g., K₃PO₄, KF), ensuring anhydrous conditions, or converting the boronic acid to a more stable form like a pinacol ester or MIDA boronate.[1]
-
Homocoupling (Glaser Coupling): This side reaction involves the formation of a biaryl product from two molecules of the boronic acid or ester.[1] The primary cause is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1][11] Rigorous degassing of the solvent and maintaining an inert atmosphere are crucial for prevention.[1]
Q6: I am performing a Buchwald-Hartwig amination with an aryl chloride and getting no product. What can I do?
A6: Aryl chlorides are notoriously challenging substrates for Buchwald-Hartwig amination due to the difficulty of the initial oxidative addition step.[12] To improve reactivity:
-
Switch to a More Active Catalyst System: Use a more electron-rich, bulky phosphine ligand specifically designed for activating C-Cl bonds.[12]
-
Increase Reaction Temperature: Higher temperatures are often necessary to activate the C-Cl bond.[10]
-
Select a Strong Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently effective.[12] However, be mindful that very strong bases can cause decomposition of sensitive substrates.[12]
-
Optimize the Solvent: The choice of solvent is critical in Buchwald-Hartwig reactions.[13] Toluene is commonly used, but ethereal solvents like dioxane or THF can also be effective.[12] Avoid chlorinated solvents and acetonitrile, as they can inhibit the catalyst.[12][14]
Q7: In my Sonogashira coupling, I'm observing significant homocoupling of the terminal alkyne. How can I prevent this?
A7: The homocoupling of the terminal alkyne, known as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[10][15] To minimize this:
-
Run Copper-Free Conditions: The most direct method is to perform the reaction without a copper co-catalyst.[10] This often requires a more active palladium catalyst system and may necessitate higher temperatures or longer reaction times.[10]
-
Rigorous Degassing: Ensure the complete exclusion of oxygen from the reaction mixture.
-
Slow Addition of Alkyne: In some cases, slowly adding the alkyne to the reaction mixture can help favor the cross-coupling pathway over homocoupling.[15]
Data Summary Tables
Table 1: General Reaction Parameter Optimization Ranges
| Parameter | Typical Range | Notes |
| Catalyst Loading (mol %) | 0.05 - 5 mol % | Lower loadings (e.g., 0.05%) are achievable with highly active catalysts. Higher loadings may be needed for challenging substrates.[9][16] |
| Ligand-to-Palladium Ratio | 1:1 to 4:1 | An excess of ligand can be beneficial, but a large excess may inhibit the reaction.[2] |
| Base Equivalents | 1.2 - 3.0 equiv. | The amount of base needs to be sufficient to facilitate the key steps in the catalytic cycle.[12] |
| Reaction Temperature (°C) | 50 - 160 °C | Varies significantly by reaction type. Heck reactions often range from 50-160°C, while Suzuki reactions are typically 80-100°C.[1] |
Table 2: Common Solvents and Bases for Key Cross-Coupling Reactions
| Reaction Type | Common Solvents | Common Bases |
| Suzuki-Miyaura | Toluene, Dioxane, THF, DMF (often with water)[1] | K₂CO₃, K₃PO₄, Cs₂CO₃, KF[1][2] |
| Buchwald-Hartwig | Toluene, Dioxane, THF, 2-MeTHF[12] | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃[12] |
| Sonogashira | THF, DMF, Toluene, Triethylamine (as solvent and base)[3][10][17] | Triethylamine, Diisopropylethylamine, Cs₂CO₃, K₃PO₄[10] |
| Heck | DMF, NMP, Acetonitrile, Toluene[18][19] | Triethylamine, K₂CO₃, KOH[20] |
| Stille | Toluene, DMF[21] | K₂CO₃, CsF[21] |
Key Experimental Protocol
Representative Protocol for a Small-Scale Cross-Coupling Reaction
This protocol provides a general guideline for setting up a cross-coupling reaction with an emphasis on techniques to minimize low yields. Conditions must be optimized for specific substrates.
1. Preparation and Degassing:
-
Oven-dry all glassware (e.g., Schlenk tube or reaction vial) and cool under a stream of inert gas (Argon or Nitrogen).[3]
-
Add a magnetic stir bar to the reaction vessel.
-
Weigh and add the solid reagents: aryl halide (1.0 equiv), coupling partner (e.g., boronic acid, 1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).[2]
-
Cap the vessel with a septum, then evacuate the atmosphere and backfill with inert gas. Repeat this cycle three to five times to ensure an oxygen-free environment.[1]
2. Reagent Addition:
-
Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1-10 mol%).[12]
-
Using a syringe, add the degassed solvent to the desired concentration (typically 0.1-0.5 M).[12] To degas the solvent, either sparge with an inert gas for 20-30 minutes or use three freeze-pump-thaw cycles.[3]
-
If one of the reactants is a liquid, add it via syringe at this stage.
3. Reaction Execution and Monitoring:
-
Place the sealed reaction vessel in a pre-heated oil bath or heating block and stir vigorously.
-
Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere if necessary) and analyzing them by TLC, GC-MS, or LC-MS.
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[6]
-
Purify the crude product using a suitable method, such as flash column chromatography.[6][12]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. benchchem.com [benchchem.com]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. mdpi.com [mdpi.com]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. ikm.org.my [ikm.org.my]
Technical Support Center: Managing Catalyst Deactivation with Oxidizing Substrates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance for managing catalyst deactivation when working with oxidizing substrates. Find answers to common questions, detailed troubleshooting guides, and experimental protocols to enhance the efficiency and reproducibility of your catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of catalyst deactivation when using an oxidizing substrate?
A1: The most common indicators of catalyst deactivation include:
-
A significant decrease in reaction rate or a complete stall of the reaction. [1]
-
Formation of palladium black or other metal precipitates. [2][3] This indicates the agglomeration of the active metal into an inactive state.
-
A change in the color of the reaction mixture, which may suggest the formation of inactive catalyst species or byproducts.[1]
-
Inconsistent reaction outcomes or poor reproducibility. [1]
Q2: What are the main mechanisms by which oxidizing substrates deactivate my catalyst?
A2: Oxidizing substrates can deactivate a catalyst through several chemical pathways:
-
Oxidation of the Active Metal: The most direct mechanism is the oxidation of the catalytically active metal center (e.g., Pd(0), Pt(0), Rh(I)) to a higher, less active oxidation state (e.g., Pd(II), Pt(II), Rh(III)).[4] This change in oxidation state can prevent the catalyst from participating in key steps of the catalytic cycle, such as oxidative addition.
-
Formation of Inactive Metal Oxides: In the presence of strong oxidants or at elevated temperatures, a stable metal oxide layer can form on the catalyst surface. This layer can block active sites and is often difficult to reduce back to the active metallic form.
-
Ligand Degradation: Oxidizing agents can degrade the organic ligands that are crucial for stabilizing the metal center and modulating its reactivity. This can lead to catalyst agglomeration and precipitation.[4]
-
Formation of Inactive Complexes: The oxidizing substrate or its byproducts can sometimes coordinate to the metal center, forming stable, inactive complexes that are unable to participate in the catalytic cycle.
Q3: Which types of oxidizing substrates are particularly problematic for common transition metal catalysts?
A3: While many oxidizing agents can cause deactivation, some are frequently encountered in organic synthesis and can be particularly challenging:
-
Peroxides (e.g., Hydrogen Peroxide, tert-Butyl hydroperoxide): These are strong oxidants that can readily oxidize a wide range of metal catalysts. The decomposition of hydrogen peroxide on palladium catalysts can lead to the formation of palladium oxide (PdO), a less active species.[5]
-
Hypervalent Iodine Reagents (e.g., PhI(OAc)₂): These are often used as stoichiometric oxidants in palladium-catalyzed reactions and can lead to changes in the palladium oxidation state.
-
Molecular Oxygen (Air): The presence of oxygen, especially at elevated temperatures, can lead to the slow oxidation and deactivation of many catalysts. This is a common issue in reactions that are not performed under a strictly inert atmosphere.[2][3]
-
N-Oxides: These can act as both a reactant and an oxidant, leading to complex reaction pathways and potential catalyst deactivation.
-
Benzoquinones: Often used as re-oxidants in catalytic cycles, an excess or improper use of benzoquinones can lead to catalyst inhibition.
Troubleshooting Guides
Issue 1: My reaction is sluggish or has stalled completely, and I suspect catalyst deactivation by an oxidizing substrate.
This guide provides a systematic approach to diagnosing and resolving slow or failed reactions where catalyst deactivation by an oxidizing substrate is suspected.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting sluggish or stalled reactions.
Detailed Troubleshooting Steps:
-
Verify Inert Atmosphere: Oxygen is a common culprit in catalyst oxidation.[2][3]
-
Action: Ensure all solvents have been rigorously degassed. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Assess Reagent Purity: Impurities in your starting materials or solvents can act as catalyst poisons.
-
Action: Use freshly purified substrates and anhydrous, degassed solvents. Ensure the base is of high purity and has been stored correctly.
-
-
Observe for Precipitate Formation: The formation of a black precipitate (often palladium black) is a clear sign of catalyst agglomeration and deactivation.[2][3]
-
Action: If a precipitate is observed, this indicates that the catalyst is not stable under the reaction conditions.
-
-
Optimize Ligand Choice: The ligand plays a crucial role in stabilizing the metal center and protecting it from oxidation.
-
Action: Screen a variety of ligands. Bulky, electron-rich phosphine ligands are often effective at stabilizing palladium catalysts.
-
-
Adjust Reaction Temperature: Higher temperatures can accelerate both the desired reaction and catalyst decomposition pathways.
-
Action: Try running the reaction at a lower temperature to see if this improves catalyst stability.
-
-
Consider the Use of Additives: In some cases, the addition of a mild reducing agent or an antioxidant can help to keep the catalyst in its active state.
-
Action: A literature search for your specific reaction type may suggest suitable additives.
-
-
Slow Addition of the Oxidizing Substrate: If the oxidizing substrate is also a reagent, adding it slowly over the course of the reaction can maintain a low instantaneous concentration, minimizing its detrimental effect on the catalyst.
-
Change the Catalyst Precursor or Loading: The choice of catalyst precursor can influence its stability.
-
Action: Consider using a more stable pre-catalyst. In some cases, a higher catalyst loading may be necessary to achieve full conversion, although this is a less desirable solution from an economic perspective.
-
Quantitative Data on Catalyst Deactivation
The following tables summarize the impact of oxidizing substrates on the performance of common catalysts. Note that specific values can vary significantly based on reaction conditions, ligand choice, and substrate.
Table 1: Effect of Oxidizing Substrates on Palladium Catalyst Performance
| Catalyst System | Oxidizing Substrate | Turnover Number (TON) / Turnover Frequency (TOF) - Before Deactivation | Turnover Number (TON) / Turnover Frequency (TOF) - After Deactivation | % Activity Loss (Approx.) | Reference |
| Pd/C | Hydrogen Peroxide | TOF: 2.63 x 10⁻³ s⁻¹ (after oxidative treatment) | TOF: 4.1 x 10⁻⁴ s⁻¹ (before oxidative treatment) | -540% (gain after treatment) | [5] |
| Pd(OAc)₂ | Air (O₂) | Not specified | Not specified | High deactivation at low catalyst loading | [6] |
Table 2: Effect of Oxidizing Substrates on Platinum Catalyst Performance
| Catalyst System | Oxidizing Substrate | Initial Activity | Activity after Exposure | % Activity Loss (Approx.) | Reference |
| Pt/C | Hydrogen Peroxide | High | Significant decrease | Not quantified | [7] |
| Pt/Al₂O₃ | Hydrogen Peroxide | High | Negligible loss after repeated cycles | ~0% | [1] |
Note: The negative activity loss for the Pd/C catalyst indicates that an oxidative pre-treatment in that specific study led to an increase in catalytic activity.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Catalyst Deactivation in a Cross-Coupling Reaction
This protocol outlines best practices for setting up a cross-coupling reaction to minimize the risk of catalyst deactivation, particularly when one of the coupling partners has oxidizing properties or when there is a risk of air exposure.
Materials:
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques
-
Magnetic stir bar
-
Septa
-
Argon or Nitrogen gas line with a bubbler
-
Syringes and needles
-
Anhydrous, degassed solvent
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., SPhos)
-
Aryl/heteroaryl halide
-
Organometallic reagent (e.g., boronic acid)
-
Base (e.g., K₂CO₃)
Procedure:
-
Vessel Preparation: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.
-
Addition of Solids: Under a positive flow of inert gas, add the aryl/heteroaryl halide, the organometallic reagent, the base, the palladium pre-catalyst, and the ligand to the flask.[2]
-
Inert Atmosphere Purge: Seal the flask with a septum and cycle between vacuum and backfilling with inert gas at least three times to ensure a completely oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool it to room temperature. Dilute with an appropriate organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Lab-Scale Regeneration of an Oxidized Platinum-on-Carbon (Pt/C) Catalyst
This protocol describes a general method for regenerating a Pt/C catalyst that has been deactivated by oxidation.
Materials:
-
Deactivated Pt/C catalyst
-
Tube furnace
-
Quartz tube
-
Inert gas (Nitrogen or Argon)
-
Reducing gas (Hydrogen, typically as a mixture, e.g., 5% H₂ in N₂)
-
Deionized water
-
Dilute acid (e.g., 0.1 M nitric acid) - use with caution
-
Filtration apparatus
Procedure:
-
Washing (Optional): If the catalyst is contaminated with organic residues or salts, wash it with deionized water. A dilute acid wash can be more effective for removing inorganic salts, but it may alter the catalyst support and should be used with caution.[2]
-
Drying: Dry the washed catalyst in an oven at 100-120 °C for several hours.
-
Loading: Place the dried, deactivated catalyst in a quartz tube within a tube furnace.
-
Inert Gas Purge: Purge the tube with an inert gas (e.g., Nitrogen) to remove any air.
-
Oxidative Treatment (Coke Removal): If the catalyst is also suspected of being coked (covered in carbonaceous deposits), slowly introduce a dilute oxygen stream (e.g., 1-2% O₂ in N₂) while gradually heating the furnace to 300-400 °C. This step burns off the coke.
-
Reduction: After the oxidative treatment (or as the first step if coking is not an issue), switch the gas flow to a reducing mixture (e.g., 5% H₂ in N₂). Heat the furnace to 300-500 °C and hold for 2-4 hours. This step reduces the platinum oxide back to its active metallic state.
-
Cooling: Cool the catalyst to room temperature under a flow of inert gas.
-
Passivation (Optional but Recommended): To safely handle the freshly reduced catalyst, which can be pyrophoric, a passivation step is recommended. This involves introducing a very dilute stream of oxygen (e.g., 1% O₂ in N₂) at room temperature to form a thin, protective oxide layer on the surface.
-
Unloading: Once cooled and passivated, the regenerated catalyst can be safely removed from the furnace.
Visualizing Deactivation and Regeneration
Palladium Catalytic Cycle with Oxidative Deactivation Pathway
This diagram illustrates a generic palladium-catalyzed cross-coupling cycle and shows how an oxidizing agent can intercept the active Pd(0) species, leading to deactivation.
Caption: Palladium catalytic cycle with an oxidative deactivation pathway and a potential regeneration route.
References
Technical Support Center: Solvent Selection for Haloarene Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent selection for haloarene coupling reactions to improve reaction rates and overall success.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of solvents used for haloarene coupling reactions?
A1: A variety of solvents are employed in haloarene coupling reactions, with the choice depending on the specific reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck). Commonly used solvent classes include:
-
Ethers: Dioxane, tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and cyclopentyl methyl ether (CPME) are frequently used.[1][2]
-
Aromatic Hydrocarbons: Toluene and xylenes are common, offering a good balance of solubility and high boiling points.[1][3]
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are often used due to their ability to dissolve a wide range of reactants, including inorganic salts.[1][4][5]
-
Alcohols: Methanol, ethanol, and n-butanol can be used, sometimes in combination with water.[1]
-
Water: Often used as a co-solvent, particularly in Suzuki-Miyaura couplings, to dissolve inorganic bases and activate boronic species.[1]
Q2: How does solvent polarity affect my reaction rate and selectivity?
A2: Solvent polarity can significantly influence the rate and selectivity of haloarene coupling reactions.[6] Polar solvents can stabilize charged intermediates and transition states, which can accelerate the reaction.[5][7] For instance, in some Suzuki-Miyaura couplings of chloroaryl triflates, polar solvents like acetonitrile (MeCN) or DMF can switch the selectivity to favor coupling at the triflate group, whereas nonpolar solvents favor coupling at the chloride.[8] However, this trend is not universal, as some polar aprotic solvents and protic solvents behave similarly to nonpolar solvents in this specific reaction.[8] The choice of solvent can also impact the active catalytic species. In nonpolar solvents, a neutral palladium complex is often the active catalyst, while in polar solvents, an anionic palladium complex may be formed.[7][8]
Q3: Are there any "green" or more environmentally friendly solvent alternatives?
A3: Yes, there is a growing emphasis on using greener solvents in cross-coupling reactions. 2-Methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as superior green alternatives in some Buchwald-Hartwig aminations.[9] For Suzuki-Miyaura coupling of amides, isopropyl acetate (i-PrOAc) has been recommended as an environmentally friendly solvent.[10] Other greener options that have shown promise in specific applications include cyclopentyl methyl ether (CPME), p-cymene, and various carbonates like diethyl carbonate (DEC) and dimethyl carbonate (DMC).[9][10][11]
Q4: Which solvents should I generally avoid in palladium-catalyzed coupling reactions?
A4: Certain solvents can inhibit the palladium catalyst and should be avoided. Chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine have been reported to inhibit the reaction by binding to the palladium center.[2][3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My Suzuki-Miyaura/Buchwald-Hartwig reaction is giving me a low yield or no product at all. Could the solvent be the problem?
A: Yes, improper solvent selection is a common reason for poor reaction outcomes. Here’s a step-by-step guide to troubleshoot this issue:
-
Check Reagent Solubility: One of the most common and often underestimated reasons for reaction failure is the poor solubility of reactants, especially the inorganic base, in the chosen solvent.[3][12] If you observe a significant amount of undissolved material, consider switching to a solvent with better solubilizing power for all your components. For instance, polar aprotic solvents like DMF or DMSO can be effective in dissolving a wide range of organic compounds and inorganic salts.[5]
-
Evaluate Solvent Polarity and Coordinating Ability: The solvent's polarity can affect the stability and reactivity of the catalytic species.[8] In some cases, a switch from a nonpolar solvent (e.g., toluene) to a more polar one (e.g., dioxane, 2-MeTHF) can improve yields.[13] However, highly coordinating polar solvents like DMF can sometimes inhibit the catalyst.[5]
-
Consider the Role of Water: In Suzuki-Miyaura reactions, the presence of water is often beneficial as it can help dissolve the inorganic base and facilitate the transmetalation step.[1] If you are running the reaction under strictly anhydrous conditions, consider adding a small amount of water (e.g., a 10:1 solvent-to-water ratio).[1][14] Conversely, for substrates prone to protodeboronation, switching to anhydrous conditions may be necessary.[14]
-
Temperature and Boiling Point: Ensure your reaction temperature is appropriate for the chosen solvent. If the desired temperature is close to or above the solvent's boiling point, the reaction may not proceed efficiently. Solvents with higher boiling points like toluene, xylene, or CPME allow for higher reaction temperatures, which can be beneficial for less reactive substrates like aryl chlorides.[3][12]
Issue 2: Significant Side Product Formation (e.g., Homocoupling, Protodeboronation)
Q: I am observing a significant amount of homocoupling of my boronic acid and/or protodeboronation. How can my choice of solvent help minimize these side reactions?
A: Solvent choice plays a crucial role in minimizing these common side reactions.
-
Protodeboronation: This side reaction, the replacement of the boronic acid group with a hydrogen atom, is often exacerbated by the presence of water.[14] While some water can be beneficial in Suzuki couplings, an excess can be detrimental.
-
Troubleshooting Steps:
-
Reduce Water Content: If using a biphasic system, try reducing the amount of water.
-
Switch to Anhydrous Conditions: For particularly sensitive substrates, switching to anhydrous conditions with a finely powdered, dry base can significantly reduce protodeboronation.[14]
-
Use Aprotic Solvents: Polar aprotic solvents may be a better choice than protic solvents (alcohols) if protodeboronation is a major issue.
-
-
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules is often promoted by the presence of oxygen.
-
Troubleshooting Steps:
-
Thorough Degassing: While not directly a solvent property, ensure your chosen solvent is thoroughly degassed prior to use.[12] Bubbling an inert gas like argon or nitrogen through the solvent for 15-30 minutes is a common practice.[12]
-
Solvent Polarity: The tendency for homocoupling can sometimes be influenced by the solvent system. Experimenting with different solvent polarities may help to find conditions that favor the desired cross-coupling pathway.
-
-
Quantitative Data Summary
Table 1: Effect of Solvent on the Chemoselectivity of a Pd/PtBu3-Catalyzed Suzuki-Miyaura Coupling of a Chloroaryl Triflate. [8]
| Entry | Solvent | Dielectric Constant (ε) | Yield of Product 3a (Coupling at C-Cl) (%) | Yield of Product 3b (Coupling at C-OTf) (%) |
| 1 | Toluene | 2.4 | 88 | n.d. |
| 2 | THF | 7.6 | 89 | n.d. |
| 3 | Acetone | 21 | 85 | n.d. |
| 4 | iPrOH | 20 | 91 | n.d. |
| 5 | MeNO2 | 36 | 85 | n.d. |
| 6 | MeCN | 38 | 13 | 77 |
| 7 | DMF | 37 | 15 | 73 |
| 8 | DMSO | 47 | 12 | 70 |
n.d. = not detected. Reaction conditions: Chloroaryl triflate (1 equiv), o-tolylboronic acid (1.1 equiv), KF (3 equiv), H2O (1 equiv), Pd2(dba)3 (1.5 mol %), PtBu3 (3 mol %), 0.5 M, 80 °C, 18 h. Yields determined by GC.
Table 2: Solvent Screening for the Acyl-Buchwald-Hartwig Cross-Coupling of Amides. [9]
| Solvent | Yield (%) |
| 2-MeTHF | >99 |
| MTBE | 98 |
| CPME | 94 |
| i-PrOAc | 91 |
| p-Cymene | 88 |
| DEC | 86 |
| DME | 82 |
| Toluene | 75 |
Reaction conditions: Amide (1.0 equiv), Aniline (2.0 equiv), Pd(IPr)(cin)Cl (3 mol%), K2CO3 (3.0 equiv), solvent (0.25 M), 110 °C, 15 h. Yields determined by GC/1H NMR.
Experimental Protocols
Representative Procedure for a Suzuki-Miyaura Coupling in iPrOH [8]
-
Preparation: In a 1-dram vial equipped with a magnetic stir bar, combine PtBu3-Pd G4 catalyst (0.75–3 mol %), KF (3 equiv), and the desired boronic acid (1.1–1.5 equiv).
-
Reagent Addition: Add the chloroaryl triflate substrate (1 equiv) followed by a stock solution of water (1 equiv) in iPrOH to achieve a final concentration of 0.5 M.
-
Inert Atmosphere: Immediately degas the reaction mixture by sparging with N2 for 1 minute.
-
Reaction: Seal the vial and stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time.
-
Monitoring and Workup: Monitor the reaction progress by a suitable technique (e.g., GC-MS, LC-MS). Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and perform an aqueous workup. The organic layer is then dried and concentrated.
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography.
General Protocol for a Buchwald-Hartwig Amination [3]
-
Preparation: To an oven-dried vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).
-
Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under an inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv). Then, add the amine (1.1-1.5 equiv) followed by the degassed solvent to achieve a concentration of approximately 0.1-0.5 M.
-
Reaction: Stir the reaction mixture at the desired temperature.
-
Monitoring and Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A typical workflow for solvent screening and optimization in haloarene coupling reactions.
Caption: A decision tree for troubleshooting low-yield haloarene coupling reactions focusing on solvent selection.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. books.lucp.net [books.lucp.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Temperature Optimization for Selective C-I Bond Activation
Welcome to the technical support center for temperature optimization in selective Carbon-Iodine (C-I) bond activation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low to No Product Yield
Q: My cross-coupling reaction with an aryl iodide is resulting in low or no product yield. How can I troubleshoot this?
A: Low or non-existent yield in reactions involving C-I bond activation can stem from several factors. A systematic troubleshooting approach is recommended:
-
Catalyst and Reagent Integrity:
-
Palladium Catalyst Activity: The active Pd(0) catalyst is sensitive to air and can decompose, often appearing as a black precipitate known as palladium black.[1][2] Ensure you are using a fresh, active palladium source. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[1]
-
Copper Co-catalyst (for Sonogashira coupling): Copper(I) iodide (CuI) is susceptible to oxidation. It is best to use a freshly opened bottle or a recently purchased batch.[1]
-
Reagent Purity: Impurities in your aryl iodide, coupling partner, solvent, or base can poison the catalyst. Ensure all reagents are of high purity.[1]
-
Base Quality: For many coupling reactions, an amine base is used. This base should be anhydrous, as water can negatively impact the reaction. Consider distilling the amine base before use.[1]
-
-
Reaction Conditions:
-
Inert Atmosphere: Palladium catalysts, in particular, are sensitive to oxygen. It is critical to degas your solvent and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Solvent Choice: The solvent must dissolve all reaction components. Common choices include THF, DMF, and toluene. Be aware that some solvents can negatively impact the reaction; for instance, DMF has been reported to slow down certain Sonogashira reactions.[1]
-
Temperature Adjustment: While many couplings with highly reactive aryl iodides proceed at room temperature, some substrates may require gentle heating to overcome the activation energy barrier.[1][3] Conversely, if you are observing decomposition, lowering the temperature might be necessary. For Suzuki-Miyaura reactions, a good starting point is often 60 °C, with a typical range between room temperature and 120 °C.[4] However, for some "classical" Pd/PPh₃ catalyst systems, aryl iodides have shown surprisingly poor reactivity at lower temperatures (~50 °C).[5][6][7] In such cases, increasing the temperature might be beneficial.
-
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Q: My reaction mixture turns black shortly after starting the reaction. What does this indicate and how can I prevent it?
A: The formation of a black precipitate is typically indicative of the palladium catalyst decomposing and aggregating into palladium black, which is catalytically inactive.[1][2]
-
Diagnosis: Visual observation of a black precipitate is the primary indicator.[2]
-
Prevention and Solution:
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst. For challenging substrates or at higher temperatures, using bulky, electron-rich phosphine ligands can enhance catalyst stability and activity.
-
Temperature Control: Excessively high temperatures can accelerate catalyst decomposition.[4] If heating is necessary, do so cautiously and monitor the reaction closely. It might be beneficial to run the reaction at a lower temperature for a longer duration.
-
Inert Atmosphere: As mentioned previously, oxygen can lead to catalyst oxidation and subsequent decomposition. Ensure your reaction is performed under strictly anaerobic conditions.[1]
-
Reagent Purity: Impurities can poison and destabilize the catalyst. Using high-purity reagents is essential.[1]
-
Issue 3: Side Reactions - Homocoupling (Glaser Coupling)
Q: In my Sonogashira coupling, I am observing a significant amount of a byproduct that I've identified as the homocoupled dimer of my starting alkyne. How can I minimize this?
A: The formation of alkyne dimers, known as Glaser-Hay coupling, is a common side reaction in copper-mediated Sonogashira couplings, especially in the presence of oxygen.[1]
-
Strictly Anaerobic Conditions: Oxygen promotes the Glaser coupling side reaction. Ensure your reaction is performed under a rigorously inert atmosphere.[1]
-
Reduce Copper Catalyst Loading: Minimizing the amount of copper(I) iodide can help reduce the rate of homocoupling.[1]
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[1]
-
Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most effective solution is to switch to a copper-free Sonogashira protocol.[1]
Frequently Asked Questions (FAQs)
Q1: Why are aryl iodides generally preferred for cross-coupling reactions?
A1: Aryl iodides are the most reactive of the aryl halides in the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[1] This high reactivity allows for milder reaction conditions, often at room temperature, compared to aryl bromides or chlorides which typically require heating.[1][3]
Q2: My Suzuki-Miyaura reaction with an aryl iodide is not working well at a lower temperature (~50 °C). I thought aryl iodides were very reactive. What could be the issue?
A2: This is a known, though somewhat counterintuitive, issue. Studies have shown that with "classical" Pd/PPh₃ catalyst systems, the coupling of aryl iodides can be inefficient at lower temperatures.[5][6][7] This has been attributed to the unexpectedly poor turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)].[5][6] In such cases, increasing the reaction temperature may be necessary to facilitate the catalytic cycle.
Q3: What is a good starting temperature for optimizing a cross-coupling reaction involving an aryl iodide?
A3: For many Sonogashira and Suzuki-Miyaura couplings with aryl iodides, room temperature is a reasonable starting point due to their high reactivity.[1][3] For Suzuki-Miyaura reactions, 60 °C is also a common starting temperature.[4][8] If the reaction is sluggish, the temperature can be incrementally increased.
Q4: How does temperature affect the selectivity of C-I bond activation over other C-X (X = Br, Cl) bonds?
A4: The C-I bond is significantly weaker than C-Br and C-Cl bonds, leading to a lower activation energy for oxidative addition to the palladium center. This inherent difference in reactivity allows for selective activation of the C-I bond at lower temperatures. By carefully controlling the temperature, it is often possible to achieve chemoselective coupling at the C-I position while leaving C-Br or C-Cl bonds intact. As the temperature is increased, the selectivity may decrease as the activation barriers for C-Br and C-Cl bond cleavage are overcome.
Data Presentation
Table 1: General Temperature Guidelines for Cross-Coupling Reactions of Aryl Iodides
| Reaction Type | Catalyst System | Typical Starting Temperature | Typical Temperature Range | Notes |
| Sonogashira Coupling | Pd/Cu catalyzed | Room Temperature | Room Temperature - 60 °C | Many reactions proceed efficiently at ambient temperature.[1][3] |
| Suzuki-Miyaura Coupling | Pd with phosphine ligands | Room Temperature or 60 °C | Room Temperature - 120 °C | Lower temperatures (~50 °C) can be problematic with some catalyst systems.[5][6][7] |
| Copper-Free Sonogashira | Palladium with bulky ligands | Room Temperature | Room Temperature - 100 °C | Elevated temperatures may be required for less reactive substrates.[9] |
Experimental Protocols
Protocol 1: Temperature Screening for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general framework for optimizing the reaction temperature for the Suzuki-Miyaura coupling of an aryl iodide with a boronic acid.
-
Reaction Setup:
-
In a set of identical reaction vials equipped with stir bars, add the aryl iodide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and ligand (if required).
-
Place the vials in a parallel synthesis reaction block.
-
Seal the vials with septa.
-
-
Inert Atmosphere:
-
Purge the reaction vials with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Add the degassed solvent (e.g., toluene, THF, dioxane/water) to each vial via syringe.
-
-
Temperature Screening:
-
Set the reaction block to the desired temperatures for screening. A good starting range for an aryl iodide would be:
-
Vial 1: Room Temperature (e.g., 25 °C)
-
Vial 2: 40 °C
-
Vial 3: 60 °C
-
Vial 4: 80 °C
-
Vial 5: 100 °C
-
-
Allow the reactions to stir for a set period (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
Cool the reactions to room temperature.
-
Quench the reactions (e.g., with water or a saturated aqueous solution of NH₄Cl).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analyze the crude reaction mixtures by a suitable method (e.g., TLC, GC, LC-MS) to determine the conversion and yield for each temperature.
-
-
Optimization:
-
Based on the results, select the temperature that provides the best balance of reaction rate, yield, and minimal byproduct formation. Further optimization of other parameters (catalyst loading, base, solvent) can then be performed at this optimal temperature.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low or no yield in C-I bond activation.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. figshare.utas.edu.au [figshare.utas.edu.au]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Phenolic Byproducts in Sandmeyer Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, mitigating, and removing phenolic byproducts from Sandmeyer reactions.
Frequently Asked Questions (FAQs)
Q1: What are phenolic byproducts, and why do they form in Sandmeyer reactions?
A1: Phenolic byproducts, such as phenol and its derivatives, are common impurities in Sandmeyer reactions. They arise from the reaction of the intermediate aryl diazonium salt with water, which acts as a competing nucleophile.[1] This is particularly prevalent if the reaction temperature is not carefully controlled, as the diazonium salt is unstable at elevated temperatures.[2]
Q2: How can I minimize the formation of phenolic byproducts during the reaction?
A2: The most effective preventative measure is to maintain a low reaction temperature, typically between 0-5°C, during the diazotization step and the subsequent reaction with the copper(I) salt.[3] This enhances the stability of the diazonium salt and reduces its tendency to decompose and react with water.[2] Using anhydrous solvents, where possible, can also limit the availability of water to participate in this side reaction.
Q3: What is the most common method for removing phenolic byproducts after the reaction is complete?
A3: The standard and most effective method for removing acidic phenolic byproducts is to perform a liquid-liquid extraction with an aqueous basic solution, such as sodium hydroxide (NaOH).[4][5] This converts the phenol into its corresponding sodium phenoxide salt, which is highly soluble in the aqueous phase and can be easily separated from the desired, typically neutral, organic product.[4]
Q4: Are there any alternatives to the Sandmeyer reaction that avoid the formation of phenolic byproducts?
A4: Yes, modern advancements in synthetic chemistry have led to alternatives that circumvent the use of unstable diazonium salts. One such method involves the use of nitroamines, which can be converted to the desired products under metal-free conditions, thus avoiding the aqueous workup required to remove phenols.
Q5: What are the primary safety concerns when performing a Sandmeyer reaction and the subsequent workup?
A5: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state.[4] It is crucial to keep them in solution and at low temperatures. During the workup, be aware that pressure can build up in the separatory funnel, especially when using a carbonate base. Always vent the funnel frequently and point the stopcock away from yourself and others.[5] Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the removal of phenolic byproducts from Sandmeyer reactions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Color in Organic Layer After Base Extraction | Incomplete removal of the phenoxide anion, which can be intensely colored.[2] | Perform additional extractions with fresh, cold aqueous NaOH solution. Ensure thorough mixing of the layers during extraction. |
| Formation of an Emulsion at the Interface | The presence of surfactant-like molecules or fine particulate matter. High pH can also contribute.[6] | - Allow the separatory funnel to stand undisturbed for 10-20 minutes. - Gently swirl the funnel instead of vigorous shaking. - Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.[7] - If the emulsion persists, filter the entire mixture through a pad of Celite®.[1] |
| Product Loss During Extraction | The desired product may have some solubility in the aqueous basic solution, especially if it contains acidic functional groups. | - Minimize the number of basic extractions. - Use a less concentrated base solution if compatible with phenol removal. - Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Difficulty in Separating Layers | The densities of the organic and aqueous layers may be very similar. | Add a small amount of a different, immiscible organic solvent with a significantly different density to the organic layer. Alternatively, adding brine can increase the density of the aqueous layer. |
Quantitative Data: Phenol Extraction Efficiency
The efficiency of removing phenol from an organic phase is highly dependent on the concentration of the aqueous sodium hydroxide solution used. Higher concentrations of NaOH lead to a more complete conversion of phenol to the water-soluble sodium phenoxide, thus improving extraction efficiency.
| NaOH Concentration (mol/L) | Approximate Phenol Extraction Efficiency (%) |
| 0.05 | 92.5 |
| 0.10 | 95.0 |
| 0.15 | 97.5 |
| 0.20 | >99.0 |
| 0.25 | >99.5 |
| Data is extrapolated from graphical representations and should be considered illustrative.[8] |
Experimental Protocol: Basic Extraction of Phenolic Byproducts
This protocol outlines the standard procedure for removing phenolic byproducts from an organic reaction mixture using a separatory funnel.
Materials:
-
Crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane)
-
1 M Sodium hydroxide (NaOH) solution, cooled in an ice bath
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel of appropriate size
-
Erlenmeyer flasks or beakers
-
Ring stand and clamp
Procedure:
-
Transfer the Reaction Mixture: Carefully transfer the crude reaction mixture to the separatory funnel.
-
First Extraction: Add an equal volume of cold 1 M NaOH solution to the separatory funnel. Stopper the funnel, and while holding the stopper and stopcock securely, invert the funnel and vent to release any pressure.
-
Mixing: Gently shake or swirl the funnel for 1-2 minutes to ensure thorough mixing of the two phases. Vent frequently to prevent pressure buildup.[9]
-
Separation: Place the separatory funnel back in the ring stand and allow the layers to fully separate. The denser layer will be at the bottom.
-
Draining the Aqueous Layer: Carefully drain the lower aqueous layer into a beaker. The aqueous layer will contain the sodium phenoxide.
-
Second Extraction: Repeat steps 2-5 with a fresh portion of cold 1 M NaOH solution. This will help ensure complete removal of the phenolic byproducts.
-
Brine Wash: To remove any residual NaOH and reduce the amount of dissolved water in the organic layer, add a volume of brine equal to about one-third of the organic layer volume. Gently swirl the funnel and then allow the layers to separate. Drain the aqueous brine layer.
-
Drying the Organic Layer: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or sodium sulfate and swirl the flask. The drying agent will clump together as it absorbs water. Continue adding small portions of the drying agent until it no longer clumps and swirls freely.
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Isolation of the Product: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. The solvent can then be removed using a rotary evaporator to yield the purified product.
Visualizations
Caption: General workflow of the Sandmeyer reaction, highlighting the formation of the desired product and the phenolic byproduct.
Caption: Experimental workflow for the basic extraction of phenolic byproducts.
Caption: Decision tree for troubleshooting common issues during phenolic byproduct removal.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. lornajane.net [lornajane.net]
- 3. scribd.com [scribd.com]
- 4. echemi.com [echemi.com]
- 5. quora.com [quora.com]
- 6. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. blog.richmond.edu [blog.richmond.edu]
Technical Support Center: Column Chromatography for Dihalobenzene Purification
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the purification of dihalobenzene isomers using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of dihalobenzenes in a question-and-answer format.
Q1: My dihalobenzene isomers are co-eluting or showing very poor separation. What are the likely causes and solutions?
A1: This is a frequent challenge due to the similar polarities of dihalobenzene isomers. A systematic approach to troubleshooting is recommended:
-
Optimize the Mobile Phase (Eluent): The polarity of the eluent is the most critical factor. For normal-phase chromatography (e.g., with a silica gel stationary phase), a non-polar mobile phase is required.
-
Issue: Compounds elute too quickly (high Rf values on TLC). Solution: The eluent is too polar. Decrease its polarity by increasing the proportion of the non-polar solvent (e.g., increase the hexane content in a hexane/ethyl acetate mixture).
-
Issue: Compounds elute too slowly or not at all (low Rf values on TLC). Solution: The eluent is not polar enough. Gradually increase the polarity by adding a small amount of a more polar solvent (e.g., increase the ethyl acetate content).
-
-
Evaluate the Stationary Phase:
-
Silica gel is the most commonly used stationary phase and is a good starting point.
-
Alumina (neutral, acidic, or basic) can offer different selectivity and may resolve isomers that are difficult to separate on silica.
-
-
Assess Column Packing and Dimensions:
-
Poorly packed columns with air bubbles or channels will result in band broadening and decreased resolution. Ensure the column is packed uniformly.
-
For challenging separations, using a longer and narrower column increases the theoretical plates and can improve resolution.
-
-
Check Sample Loading:
-
Overloading the column is a primary cause of poor separation. A general guideline is to load a sample amount that is 1-2% of the stationary phase mass.
-
The sample should be dissolved in a minimal volume of the mobile phase or a less polar solvent and loaded as a concentrated band.
-
Q2: The bands of my dihalobenzene isomers are streaking or tailing on the column. What causes this and how can I prevent it?
A2: Band streaking or tailing can be addressed by considering the following:
-
Sample Overloading: As with poor separation, excessive sample loading can lead to tailing. Try reducing the amount of sample.
-
Sample Application Solvent: If the sample is loaded in a solvent significantly more polar than the mobile phase, it can cause band distortion. Dissolve the sample in the mobile phase whenever possible.
-
Compound Solubility: If the dihalobenzene isomer has low solubility in the mobile phase, it can precipitate at the top of the column, leading to tailing as it slowly redissolves. Ensure complete dissolution before loading.
Q3: How do I select an appropriate starting solvent system for my dihalobenzene separation?
A3: Thin Layer Chromatography (TLC) is an indispensable tool for developing a solvent system:
-
Dissolve a small amount of the crude dihalobenzene mixture.
-
Spot the mixture onto a silica gel TLC plate.
-
Develop several TLC plates using a range of non-polar solvent systems. A good starting point is pure hexane, followed by gradually increasing the proportion of a slightly more polar solvent like toluene or ethyl acetate (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate).
-
The optimal solvent system will provide good separation between the isomer spots, with the Rf value of the target compound ideally falling between 0.2 and 0.4.
Q4: After a first pass through the column, my dihalobenzene is still not pure. What are my options?
A4: For persistent separation challenges:
-
Gradient Elution: Instead of a constant mobile phase composition (isocratic elution), a gradual increase in the mobile phase polarity during the run can enhance the separation of closely eluting compounds.
-
Re-chromatography: Collect the fractions containing the mixture of isomers and perform a second column chromatography, potentially using a shallower gradient or a different solvent system to improve resolution.
Frequently Asked Questions (FAQs)
Q1: What is the typical elution order of dihalobenzene isomers in normal-phase chromatography?
A1: In normal-phase chromatography (polar stationary phase), the elution order is determined by the polarity of the isomers. The least polar isomer will elute first. The polarity of dihalobenzenes is related to their net dipole moment.
-
para-isomers: Often have the smallest dipole moment (or zero for identical halogens) and therefore elute first.
-
meta-isomers: Have an intermediate dipole moment and elute after the para-isomer.
-
ortho-isomers: Typically have the largest dipole moment, are most strongly retained, and elute last.
Q2: Is reverse-phase chromatography a viable option for purifying dihalobenzenes?
A2: Yes, reverse-phase chromatography can be used. In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (such as methanol/water or acetonitrile/water). The elution order will be the reverse of normal-phase chromatography, with the most polar isomer (ortho) eluting first.
Q3: Dihalobenzenes are colorless. How can I monitor the separation during the chromatography?
A3: Since the compounds are not visible, you must collect fractions of the eluent and analyze them. Thin Layer Chromatography (TLC) is the most common method for this. Spot each fraction onto a TLC plate, develop the plate, and visualize the spots using a UV lamp (dihalobenzenes will absorb UV light and appear as dark spots on a fluorescent background).
Q4: Can you provide typical Rf values for dihalobenzene isomers?
A4: Rf values are highly dependent on the specific experimental conditions (stationary phase activity, mobile phase composition, temperature, etc.). It is crucial to determine these values experimentally using TLC. The following table provides representative data for guidance.
Data Presentation
| Dihalobenzene Isomer | Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| p-Dichlorobenzene | Silica Gel | 98:2 | 0.45 |
| m-Dichlorobenzene | Silica Gel | 98:2 | 0.38 |
| o-Dichlorobenzene | Silica Gel | 98:2 | 0.30 |
| p-Dibromobenzene | Silica Gel | 99:1 | 0.40 |
| m-Dibromobenzene | Silica Gel | 99:1 | 0.33 |
| o-Dibromobenzene | Silica Gel | 99:1 | 0.25 |
Note: The ideal Rf for column chromatography separation is generally between 0.2 and 0.4. Adjust the mobile phase composition to bring the Rf of the target compound into this range.
Experimental Protocols
Protocol: Isocratic Column Chromatography of Dihalobenzenes
-
Column Preparation:
-
Secure a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane:ethyl acetate 98:2).
-
Pour the slurry into the column, allowing the solvent to drain slowly while tapping the column gently to ensure even packing. Do not let the solvent level fall below the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude dihalobenzene mixture in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the silica bed using a pipette.
-
-
Elution:
-
Add the mobile phase to the column to begin elution.
-
Maintain a constant level of solvent above the silica bed.
-
Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.
-
-
Fraction Collection:
-
Collect the eluent in a series of labeled test tubes or flasks.
-
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure desired isomer.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified dihalobenzene.
-
Mandatory Visualization
Caption: Experimental workflow for dihalobenzene purification.
Caption: Troubleshooting poor separation of dihalobenzenes.
Technical Support Center: Regioselectivity in Polyhalogenated Benzene Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyhalogenated benzenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the challenges of achieving regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in reactions with polyhalogenated benzenes so challenging?
A1: The primary challenge stems from the inherent similarities in the electronic and steric environments of the multiple halogen substituents on the benzene ring.[1][2][3] When multiple identical halogens are present (e.g., in dichlorobenzene or tribromobenzene), their reactivities are very similar, making it difficult to selectively functionalize just one specific carbon-halogen bond.[1] Traditional synthetic methods often result in mixtures of regioisomers, which are difficult to separate and lead to low yields of the desired product.
Q2: What are the main factors I can control to influence regioselectivity?
A2: You can manipulate several key factors to direct the reaction to a specific site. The primary strategies involve controlling:
-
Electronic Effects: Exploiting the inherent electron-donating or withdrawing properties of substituents on the ring.
-
Steric Hindrance: Using bulky reagents or catalysts that favor reaction at less sterically crowded positions.[1]
-
Directing Groups: Introducing a functional group that guides the reagent to a specific ortho, meta, or para position.[4]
-
Catalyst and Ligand System: Selecting a specific transition metal catalyst and ligand combination that can differentiate between the various halogen sites.[1][5]
-
Reaction Conditions: Optimizing parameters such as solvent, temperature, and additives.[1]
Q3: How do electronic effects of existing substituents guide regioselectivity?
A3: Substituents already on the benzene ring exert a powerful directing influence through inductive and resonance effects.[6][7]
-
Activating Groups (e.g., -OH, -OR, -NH2, alkyl groups) are electron-donating and direct incoming electrophiles to the ortho and para positions.[7][8]
-
Deactivating Groups (e.g., -NO2, -CN, -COR) are electron-withdrawing and direct incoming electrophiles to the meta position.[6][8]
-
Halogens are an exception; they are deactivating due to their inductive effect but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.[6][8]
In polyhalogenated systems, the cumulative electronic effect of all substituents determines the most reactive site.
Q4: Can I use a directing group to control the reaction site?
A4: Yes, using a directing group is a powerful and widely used strategy.[4] A directing group is a functional group that you temporarily or permanently install on the benzene ring. It coordinates to the catalyst or reagent, bringing it into close proximity with a specific C-H or C-X bond, thereby forcing the reaction to occur at that site. This strategy is particularly effective for achieving ortho or meta functionalization, which can be challenging to achieve otherwise.[9]
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity in Cross-Coupling Reactions
You are performing a Suzuki-Miyaura or similar cross-coupling reaction on a di- or tri-halogenated benzene and obtaining a mixture of isomers or seeing reaction at the wrong position.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Steric or Electronic Differentiation | The electronic differences between the halogen positions are too small for the catalyst to distinguish. Solution: 1. Change the Ligand: Switch to a bulkier ligand (e.g., a biarylphosphine like XPhos or SPhos) to increase steric hindrance around the more accessible halogen, forcing the reaction to the less hindered site. 2. Modify the Substrate: If possible, introduce a directing group or a substituent with a strong electronic effect to differentiate the reaction sites. |
| Incorrect Catalyst System | The chosen palladium catalyst and ligand are not selective for the desired position. Solution: Screen a panel of ligands. Some ligands have been specifically designed to control selectivity in cross-coupling reactions of polyhalogenated arenes.[5] For example, certain ligands may favor oxidative addition at the most electron-deficient C-X bond. |
| Suboptimal Reaction Conditions | The solvent, base, or temperature may not be promoting the selective pathway. Solution: 1. Solvent Screening: Test a range of solvents with different polarities. 2. Base Screening: The choice of base can be critical. Screen common bases like K₂CO₃, Cs₂CO₃, and K₃PO₄. 3. Temperature Adjustment: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy. |
Issue 2: Significant Dehalogenation Side Product Formation
You observe a significant amount of product where a halogen has been replaced by a hydrogen atom instead of the desired coupling partner.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Presence of Water | Water can lead to protodehalogenation, especially in Suzuki couplings where boronic acids are used. Solution: Use anhydrous solvents and reagents. Minimize the amount of water used during the reaction setup.[10] It may be necessary to dry the solvent and reagents before use. |
| Unstable Catalyst or Intermediate | The catalyst or an intermediate in the catalytic cycle may be unstable, leading to side reactions. Solution: 1. Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald G3 pre-catalysts) are often more stable and efficient, leading to cleaner reactions. 2. Degas the Reaction Mixture: Ensure the reaction is thoroughly degassed to remove oxygen, which can degrade the catalyst. The "evacuate and backfill" method is generally more reliable than sparging. |
| Boronic Acid Quality | The boronic acid may have degraded or contain impurities that promote dehalogenation. Solution: Use high-purity boronic acid or recrystallize it before use. |
Data Presentation
Table 1: Directing Effects of Common Substituent Groups on Benzene
| Group | Name | Effect on Reactivity | Directing Influence |
| -NH₂, -NR₂ | Amino | Strongly Activating | ortho, para |
| -OH, -OR | Hydroxy, Alkoxy | Strongly Activating | ortho, para |
| -NHCOR | Amide | Moderately Activating | ortho, para |
| -CH₃, -R | Alkyl | Weakly Activating | ortho, para |
| -F, -Cl, -Br, -I | Halogen | Weakly Deactivating | ortho, para |
| -CHO, -COR | Aldehyde, Ketone | Moderately Deactivating | meta |
| -CO₂H, -CO₂R | Carboxylic Acid, Ester | Moderately Deactivating | meta |
| -SO₃H | Sulfonic Acid | Strongly Deactivating | meta |
| -CN | Cyano | Strongly Deactivating | meta |
| -NO₂ | Nitro | Strongly Deactivating | meta |
| -CF₃ | Trifluoromethyl | Strongly Deactivating | meta |
Experimental Protocols
Key Experiment: General Protocol for Regioselective Suzuki-Miyaura Coupling
This protocol is a representative starting point for optimizing a regioselective cross-coupling reaction. Note: This is a general guide and must be adapted and optimized for your specific substrates.
-
Reaction Setup:
-
To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the polyhalogenated benzene (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Add the degassed anhydrous solvent (e.g., dioxane, toluene, or a mixture like dioxane/water 6:1) via syringe.[10]
-
-
Reaction:
-
Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture for the specified time (e.g., 2-24 hours), monitoring the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
-
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [agris.fao.org]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. Diverse meta-C-H Functionalization of Arenes across Different Linker Lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phosphine Ligand Stability in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to phosphine ligand stability in cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues encountered during experiments, offering potential causes and solutions.
Issue 1: Rapid Catalyst Decomposition (e.g., Formation of Palladium Black)
Q: My reaction mixture is turning black, and I suspect my palladium catalyst is precipitating. What is causing this, and how can I prevent it?
A: The formation of palladium black is a common indicator of catalyst decomposition, where the phosphine ligand fails to stabilize the palladium(0) species, leading to agglomeration and precipitation.[1] This deactivation pathway can halt your reaction prematurely.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Ligand Dissociation | Switch to a bidentate (chelating) phosphine ligand. The chelate effect increases the stability of the metal-ligand complex, making dissociation less favorable.[1] Consider ligands with a larger bite angle like Xantphos or dppf.[2] |
| Ligand Oxidation | Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use degassed solvents and handle ligands in a glovebox if they are particularly air-sensitive.[1][3] Electron-rich alkylphosphines are more prone to oxidation.[1] |
| High Reaction Temperature | Lower the reaction temperature if the protocol allows. High temperatures can accelerate ligand dissociation and other decomposition pathways.[1] |
| Incorrect Ligand-to-Metal Ratio | Optimize the ligand-to-metal (L:M) ratio. An insufficient amount of ligand can leave the metal center exposed and prone to aggregation. |
| P-C Bond Cleavage | This is a known decomposition pathway for phosphine ligands.[4] Consider using ligands with bulky substituents, which can sterically shield the phosphorus atom and the P-C bond.[1][2] |
Issue 2: Low or Stalled Reaction Conversion
Q: My cross-coupling reaction starts but does not go to completion, or the conversion is very low. Could this be related to my phosphine ligand?
A: Yes, low or stalled conversion is often linked to catalyst deactivation, where the phosphine ligand's instability is a primary factor.[1]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Ligand Choice | The electronic and steric properties of the phosphine ligand are critical. For electron-rich aryl chlorides, a bulky and electron-donating ligand like tri-tert-butylphosphine or SPhos is often required to facilitate oxidative addition.[5][6] |
| Ligand Degradation by Air/Moisture | Many phosphine ligands, especially electron-rich alkylphosphines, are sensitive to air and moisture.[2][3] Use air-stable precursors like phosphonium borate salts, which release the active phosphine in situ. Always use anhydrous and degassed solvents.[1] |
| Formation of Inactive Catalyst Species | The catalyst can form inactive off-cycle species, such as bridged dimers.[1] Using bulky ligands can disfavor the formation of these dimers.[1][7] |
| Inhibition by Substrates or Products | Strong coordination of a substrate or product to the metal center can inhibit catalytic turnover.[1] Changing the ligand can sometimes mitigate this by altering the steric and electronic environment of the catalyst. |
Frequently Asked Questions (FAQs)
Q1: How do the steric and electronic properties of a phosphine ligand affect catalyst stability?
A: The steric and electronic properties of phosphine ligands are crucial in determining catalyst stability and reactivity.[1]
-
Electronic Effects: Electron-donating phosphines (e.g., alkylphosphines) increase the electron density on the metal center, which strengthens the metal-phosphine bond and can accelerate oxidative addition.[1][5] However, highly electron-rich phosphines can be more susceptible to oxidation.[1][3]
-
Steric Effects: Sterically bulky ligands, often quantified by their cone angle, play a significant role in stabilizing the catalyst.[1][5] They can prevent the close approach of other species that might lead to decomposition and discourage the formation of inactive catalyst dimers.[1] Bulky ligands also often promote the reductive elimination step.[5]
Q2: When should I choose a bidentate phosphine ligand over a monodentate one?
A: A bidentate (chelating) phosphine ligand, which binds to the metal at two points, is an effective strategy to enhance catalyst stability due to the chelate effect.[1] Consider using a bidentate ligand when:
-
Ligand dissociation is a suspected problem, leading to catalyst precipitation (palladium black).[1]
-
The reaction requires high temperatures, which can favor ligand dissociation.[1]
-
You need to suppress side reactions like β-hydride elimination, where a ligand with a large bite angle can be beneficial.[2]
Q3: My phosphine ligand is air-sensitive. What are the best practices for handling it?
A: Strict exclusion of air and moisture is critical for many phosphine ligands.[1][3]
-
Use of Inert Atmosphere: Whenever possible, handle air-sensitive phosphine ligands in a glovebox. Alternatively, use Schlenk line techniques to maintain an inert atmosphere of argon or nitrogen.[1]
-
Air-Stable Precursors: Consider using air-stable phosphonium borate salts, which can be handled in the air and generate the active phosphine ligand upon neutralization in the reaction mixture.
-
Proper Storage: Store air-sensitive ligands under an inert atmosphere in a sealed container, preferably in a freezer to slow down decomposition.
Q4: How can I monitor the stability of my phosphine ligand during a reaction?
A: ³¹P NMR spectroscopy is the most direct method for monitoring the integrity of your phosphine ligand and observing the formation of phosphine oxide, a common degradation product.[1][8] The chemical shift of the corresponding phosphine oxide typically appears 20-40 ppm downfield from the parent phosphine.[1] Taking aliquots from the reaction mixture at different time points can provide insight into the rate of ligand degradation.
Data Presentation
Table 1: Comparison of Common Phosphine Ligands in Suzuki-Miyaura Coupling
This table summarizes the performance of different phosphine ligands under specific Suzuki-Miyaura coupling conditions. Note that performance is highly dependent on the specific substrates and reaction conditions.
| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Biaryl Phosphines | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [6] |
| Biaryl Phosphines | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | t-BuOH | 80 | 24 | 95 | [6] |
| Ferrocenyl Phosphines | dppf | 4-Bromoacetophenone | Phenylboronic acid | 2.0 (Pd) | K₂CO₃ | DME | 80 | 12 | 92 | [6] |
| Dialkylphosphines | P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | 100 | 3 | 97 | [6] |
Experimental Protocols
Protocol 1: Setting Up a Cross-Coupling Reaction Under Inert Atmosphere
This protocol describes the standard procedure for setting up a reaction using Schlenk line techniques to ensure an oxygen- and moisture-free environment.
Equipment:
-
Schlenk line with a dual vacuum/inert gas manifold
-
Schlenk flask and other appropriate glassware
-
Cannulas, septa, and gas-tight syringes
-
Glovebox (alternative for handling solids)
Procedure:
-
Inerting the Flask: Assemble the reaction glassware, fit it with a septum or stopcock, and connect it to the Schlenk line. Evacuate the flask by opening it to the vacuum line, then refill it with an inert gas (e.g., Argon or Nitrogen). Repeat this "pump-and-purge" cycle at least three times.[1]
-
Adding Solids: Add solid reagents (e.g., catalyst, ligand, substrates) to the flask under a positive pressure of inert gas. For highly sensitive solids, this step should be performed in a glovebox.[1]
-
Adding Solvents and Liquid Reagents: Use anhydrous, degassed solvents. Transfer solvents and liquid reagents via a gas-tight syringe or a double-tipped cannula. To degas a solvent, bubble inert gas through it for 30-60 minutes or use the freeze-pump-thaw method.[1]
-
Running the Reaction: Once all reagents are added, maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the flask to the inert gas line via a bubbler.[1]
-
Work-up: Quench and work up the reaction as required. If the products are air-sensitive, continue to use inert atmosphere techniques.[1]
Protocol 2: Monitoring Ligand Stability by ³¹P NMR Spectroscopy
This protocol outlines the general steps for monitoring the conversion of a phosphine ligand to its corresponding phosphine oxide.
Procedure:
-
Sample Preparation: At desired time points during the reaction, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere using a gas-tight syringe.
-
Quenching (Optional but Recommended): Quench the aliquot by adding it to a vial containing a small amount of a suitable solvent (e.g., deuterated chloroform, CDCl₃) to stop the reaction.
-
NMR Analysis:
-
Transfer the quenched sample to an NMR tube.
-
Acquire a ³¹P NMR spectrum.
-
Identify the chemical shift of the starting phosphine ligand.
-
Identify the chemical shift of the corresponding phosphine oxide, which typically appears 20-40 ppm downfield.[1]
-
-
Quantification: Integrate the signals for the phosphine and phosphine oxide to determine the extent of ligand degradation over time.
Visualizations
Caption: Common degradation pathways for phosphine ligands in catalysis.
Caption: A decision workflow for troubleshooting phosphine ligand instability.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 8. par.nsf.gov [par.nsf.gov]
Validation & Comparative
A Comparative Analysis of Reactivity: 1,2-Dibromo-4-iodobenzene vs. 1,4-dibromobenzene
For researchers and professionals in synthetic organic chemistry and drug development, the selection of appropriate building blocks is critical for the efficient construction of complex molecules. Aryl halides are fundamental substrates in a multitude of C-C and C-heteroatom bond-forming reactions. This guide provides an objective comparison of the reactivity of 1,2-Dibromo-4-iodobenzene and 1,4-dibromobenzene, focusing on their performance in key synthetic transformations, supported by established chemical principles and experimental data.
The primary distinction between these two reagents lies in the nature and arrangement of their halogen substituents. This compound is an unsymmetrical dihalo-iodoarene, offering multiple, distinct reaction sites. In contrast, 1,4-dibromobenzene is a symmetrical dihaloarene with two chemically equivalent reactive positions. This structural difference is the cornerstone of their divergent synthetic utility.
Theoretical Framework: The Hierarchy of Aryl Halide Reactivity
The reactivity of aryl halides in many transition metal-catalyzed reactions, particularly the initial oxidative addition step, is inversely related to the carbon-halogen bond dissociation energy (BDE). The weaker the bond, the more readily it reacts. The general reactivity trend is C-I > C-Br > C-Cl > C-F.[1][2] This principle is fundamental to understanding the chemoselectivity observed with this compound.
Table 1: Carbon-Halogen Bond Dissociation Energies (BDE)
| Bond Type (in Benzene) | Bond Dissociation Energy (kcal/mol) | Relative Reactivity |
| C-I | ~65 | Highest |
| C-Br | ~81 | Moderate |
| C-Cl | ~96 | Low |
| C-F | ~123 | Lowest |
Data compiled from established chemical literature.
This energy difference allows for the selective activation of the C-I bond in the presence of C-Br bonds under carefully controlled reaction conditions.[3]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are among the most powerful tools in modern synthesis.[4][5] It is in these transformations that the reactivity differences between this compound and 1,4-dibromobenzene are most pronounced.
This compound: The presence of a highly reactive C-I bond alongside two less reactive C-Br bonds makes this substrate ideal for sequential, site-selective functionalization. By employing milder reaction conditions (e.g., lower temperatures), coupling can be directed exclusively to the iodo-position, leaving the bromo-positions intact for subsequent transformations.[3][6][7] This allows for the controlled, stepwise synthesis of unsymmetrical, polysubstituted aromatic compounds without the need for complex protecting group strategies.
1,4-dibromobenzene: As a symmetrical molecule, both C-Br bonds possess equal reactivity.[8] Achieving selective mono-functionalization is challenging and typically requires using a sub-stoichiometric amount of the coupling partner, which often results in a statistical mixture of starting material, the desired mono-substituted product, and the di-substituted byproduct.[3][9] This necessitates more complex purification and generally leads to lower overall yields of the mono-arylated product.
Table 2: Performance in Sequential Cross-Coupling
| Feature | This compound | 1,4-dibromobenzene |
| Selectivity Control | High; based on the inherent reactivity difference (C-I >> C-Br).[3] | Challenging; relies on stoichiometry control, often leading to product mixtures.[9] |
| Synthetic Strategy | Enables straightforward sequential, multi-component synthesis. | Mono-substitution is often inefficient; better suited for symmetrical di-substitution. |
| Typical Outcome (Step 1) | High yield of mono-functionalized (at iodine position) intermediate. | Mixture of starting material, mono-substituted, and di-substituted products. |
| Purification | Generally simpler due to cleaner reaction profiles.[3] | Often complex due to the need to separate similar compounds. |
| Overall Yield (unsymmetrical) | Typically higher due to superior selectivity. | Generally lower due to challenges in the mono-substitution step and purification losses.[3] |
Experimental Protocols
The following are representative, generalized protocols that highlight the practical differences in handling these two substrates for selective cross-coupling.
Protocol 1: Selective Sonogashira Coupling of this compound
This protocol targets the selective reaction at the carbon-iodine bond.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the terminal alkyne (1.1-1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Base: Add a degassed mixture of THF and triethylamine (2:1 v/v).
-
Reaction Conditions: Stir the mixture at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite, rinse with ethyl acetate, and concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by column chromatography to yield the 4-alkynyl-1,2-dibromobenzene intermediate.
Note: The mild reaction temperature is key to ensuring selectivity for the C-I bond over the C-Br bonds.[7]
Protocol 2: Mono-Sonogashira Coupling of 1,4-dibromobenzene
This protocol aims to achieve mono-substitution, which is inherently less selective.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine 1,4-dibromobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Solvent and Base: Add a degassed mixture of THF and triethylamine (2:1 v/v).
-
Reactant Addition: Slowly add a solution of the terminal alkyne (0.8-0.9 eq) over several hours using a syringe pump. Note: Using a sub-stoichiometric amount of the alkyne is crucial to minimize the formation of the di-coupled product.
-
Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 60-70 °C).
-
Monitoring: Monitor the reaction carefully by GC-MS to maximize the formation of the mono-substituted product while minimizing the di-substituted byproduct.
-
Workup: Upon reaching the optimal product ratio, cool the reaction, filter through celite, and concentrate. The subsequent purification by column chromatography will be more challenging due to the presence of starting material and byproduct.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 8. 1,4-Dibromobenzene - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Aryl Iodides and Aryl Bromides in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules vital for drug discovery and materials science, palladium-catalyzed cross-coupling reactions are an indispensable tool. The choice of the aryl halide substrate—typically an iodide, bromide, or chloride—is a critical parameter that significantly influences reaction efficiency, kinetics, and overall success. This guide provides an objective comparison of the reactivity between aryl iodides and aryl bromides in three of the most prevalent cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The information presented is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
The Fundamental Difference: Carbon-Halogen Bond Strength
The generally accepted trend in the reactivity of aryl halides in palladium-catalyzed coupling reactions is Ar-I > Ar-Br > Ar-Cl > Ar-F. This order is primarily dictated by the carbon-halogen bond dissociation energy (BDE). The C-I bond is the longest and weakest among the halogens (excluding astatine), making it more susceptible to cleavage during the crucial oxidative addition step of the catalytic cycle.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-I | ~213-240 |
| C-Br | ~285-339 |
| C-Cl | ~327-339 |
| C-F | ~485 |
| Data compiled from multiple sources.[1][2] |
This fundamental energetic difference means that aryl iodides typically react faster and under milder conditions than their aryl bromide counterparts.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron species and an organohalide, is a cornerstone of modern synthesis. In this reaction, the higher reactivity of aryl iodides is often pronounced.
Experimental Data Comparison
The following table summarizes the comparative yields for the Suzuki-Miyaura coupling of different aryl halides with phenylboronic acid under similar ligand-free conditions, illustrating the general reactivity trend.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoacetophenone | 4-Acetylbiphenyl | 99 |
| 2 | 4-Bromoacetophenone | 4-Acetylbiphenyl | 97 |
| 3 | 4-Chloroacetophenone | 4-Acetylbiphenyl | 83 |
| Adapted from a study on ligand-free, palladium-catalyzed Suzuki-Miyaura reactions.[3] |
As the data indicates, while the yield for the aryl bromide is excellent, the aryl iodide provides a near-quantitative yield under these specific conditions. This enhanced reactivity allows for lower catalyst loadings, shorter reaction times, and often lower temperatures. However, some studies have noted that with certain catalyst systems, such as those employing PPh3 ligands at lower temperatures (~50 °C), aryl iodides can exhibit surprisingly poor reactivity compared to aryl bromides.[4]
Experimental Protocol: General Suzuki-Miyaura Coupling
-
To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).[5]
-
Add a base (e.g., aqueous 2M Na₂CO₃, 2.0 mmol) and a solvent (e.g., toluene or a mixture like n-propanol/water).[5]
-
Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. The reactivity difference between aryl iodides and bromides is also evident here, with aryl iodides generally providing higher yields and faster reaction rates.
Experimental Data Comparison
In a comparative study of the Heck reaction between various aryl halides and n-butyl acrylate, the following yields were observed:
| Aryl Halide | Product Yield (%) |
| Aryl Iodide | 99 |
| Aryl Bromide | 96 |
| Aryl Chloride | < 96 |
| Data from a study on the Heck reaction catalyzed by a novel palladium complex.[6] |
These results clearly demonstrate the superior performance of the aryl iodide under the tested conditions. The kinetics of the Heck reaction indicate that while migratory insertion can be the rate-limiting step, the oxidative addition to the aryl iodide is faster than to the aryl bromide.[6][7]
Experimental Protocol: General Heck Reaction
-
In a reaction vessel, combine the aryl halide (1.0 mmol), the alkene (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 0.01 mmol), a phosphine ligand (if required), and a base (e.g., K₃PO₄ or Et₃N, 1.5 mmol).
-
Add a suitable solvent (e.g., DMF, NMP, or toluene).
-
Heat the mixture under an inert atmosphere at the appropriate temperature (typically 80-140 °C) until the starting material is consumed.
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
Extract the product into an organic solvent, wash with water, and dry.
-
Purify the product via distillation or chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. Interestingly, while the general reactivity trend often holds, the situation can be more complex in this reaction. Aryl iodides can sometimes be less effective substrates than aryl bromides.[8] This counterintuitive behavior is attributed to the formation of stable, off-cycle palladium-iodide bridged dimers, which are less reactive towards amines.[8][9][10]
Experimental Data Comparison
The choice of solvent and ligand is crucial in overcoming the inhibitory effect of iodide. By selecting a solvent system where the iodide byproduct is insoluble, the reactivity of aryl iodides can match or even exceed that of aryl bromides.[8]
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature | Yield |
| Aryl Iodide | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-100 °C | High |
| Aryl Bromide | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 °C | Moderate to High |
| Expected performance comparison based on generalized Buchwald-Hartwig conditions.[11] |
Despite the potential for iodide inhibition, modern catalyst systems with bulky biarylphosphine ligands have been developed that show excellent reactivity for the C-N cross-coupling of aryl iodides with a wide array of amines.[8]
Experimental Protocol: General Buchwald-Hartwig Amination
-
Charge a glovebox-dried Schlenk tube with a palladium precatalyst, a ligand, and a base (e.g., NaOtBu or Cs₂CO₃).
-
Add the aryl halide and the amine.
-
Add the anhydrous solvent (e.g., toluene, dioxane, or DME).
-
Seal the tube and heat the reaction mixture with stirring for the required time (monitoring by GC/MS or LC/MS).
-
Cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer.
-
Remove the solvent under reduced pressure and purify the residue by chromatography.
Visualizing the Chemical Logic
To better understand the underlying principles governing the reactivity differences, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: General catalytic cycle for cross-coupling reactions.
The critical "Oxidative Addition" step, where the aryl halide (Ar-X) reacts with the active Pd(0) catalyst, is generally faster for Ar-I than for Ar-Br due to the lower C-I bond dissociation energy.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
A Cost-Benefit Analysis of 1,2-Dibromo-4-iodobenzene in Synthesis: A Comparison Guide
For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a critical factor that dictates the efficiency, cost, and scalability of a synthetic pathway. 1,2-Dibromo-4-iodobenzene is a versatile trihalogenated aromatic compound prized for the differential reactivity of its carbon-halogen bonds.[1][2] This guide provides an objective cost-benefit analysis of using this compound, comparing its performance in sequential cross-coupling reactions with alternative synthetic strategies.
The primary advantage of this compound lies in the distinct reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.[1][3] In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly weaker and therefore more reactive than the C-Br bond.[3][4][5] This characteristic allows for highly selective, sequential functionalization. A reaction can be performed first at the iodine position, followed by a subsequent, different coupling reaction at one of the bromine positions.[3][5][6] This powerful feature enables the controlled, stepwise synthesis of complex, unsymmetrically substituted molecules from a single, readily available precursor, proving invaluable in Suzuki, Sonogashira, and Heck coupling reactions.[1][3][4]
Comparative Synthesis: An Unsymmetrical Biarylacetylene
To illustrate the practical implications of this differential reactivity, we will compare two hypothetical routes to synthesize a complex target molecule, (4'-bromo-3'-methyl-[1,1'-biphenyl]-4-yl)(phenyl)ethyne.
-
Route A: A two-step, one-pot sequence starting from this compound.
-
Route B: A multi-step classical approach starting from a simpler dihalobenzene.
This comparison highlights the trade-offs in terms of step economy, purification complexity, and overall efficiency.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Route A: Using this compound | Route B: Alternative Stepwise Approach |
| Starting Material | This compound | 1-Bromo-4-iodobenzene |
| Key Reactions | 1. Sonogashira Coupling2. Suzuki Coupling | 1. Sonogashira Coupling2. Bromination3. Suzuki Coupling |
| Number of Steps | 2 (potentially one-pot) | 3 |
| Purification Complexity | Lower (high selectivity in the first step) | Higher (potential for isomeric byproducts in bromination) |
| Overall Yield (Est.) | Higher | Lower |
| Cost-Effectiveness | High (fewer steps, less waste, higher yield) | Moderate (lower initial cost but more processing) |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These are representative protocols and may require optimization for specific substrates.
Route A: Sequential Sonogashira-Suzuki Coupling Protocol
This protocol outlines a one-pot, two-step synthesis using this compound.
Step 1: Selective Sonogashira Coupling at the C-I Bond [5]
-
Reaction Setup: In a nitrogen-flushed flask, combine this compound (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 eq), and a copper(I) co-catalyst like CuI (0.04 eq).[5]
-
Solvent and Reagents: Add a suitable solvent system, such as a mixture of triethylamine and THF.[5]
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.1 eq) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 3-6 hours, monitoring the consumption of the starting material by TLC or GC-MS.
-
Intermediate Check: Upon completion, the primary product will be 1,2-dibromo-4-(phenylethynyl)benzene.
Step 2: Suzuki Coupling at a C-Br Bond [5]
-
Reagent Addition: To the crude reaction mixture from Step 1, add the boronic acid (e.g., (4-methylphenyl)boronic acid, 1.2 eq), an aqueous solution of a base such as K₂CO₃ (2.0 eq), and a palladium catalyst like Pd(PPh₃)₄ (0.03 eq).[5][7]
-
Solvent: Toluene or dioxane can be added as a co-solvent.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 8-12 hours until the intermediate is consumed.
-
Workup and Purification: After cooling, perform a standard aqueous workup. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography to yield the final unsymmetrical biarylacetylene.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the comparative synthetic routes.
Caption: Workflow for synthesizing an unsymmetrical biarylacetylene using this compound.
Caption: Alternative multi-step synthesis involving a bromination step with potential selectivity issues.
Cost Analysis
A significant factor in any synthesis is the cost of the starting materials. While prices are subject to market fluctuations, a relative comparison demonstrates a clear trend.
Table 2: Relative Cost of Starting Materials
| Compound | Structure | Relative Cost (per mole) | Representative Price |
| This compound | C₆H₃Br₂I | High | €75.00 / 1g[8] |
| 1-Bromo-4-iodobenzene | C₆H₄BrI | Moderate | $33.10 / 5g[9] |
| 1,4-Dibromobenzene | C₆H₄Br₂ | Low | - |
| Iodobenzene | C₆H₅I | Low | - |
Note: Prices are indicative and sourced from catalog listings for comparison purposes.[8][9] Iodinated compounds are generally more expensive than their brominated analogs.[10]
Conclusion: A Strategic Investment for Complex Syntheses
The upfront cost of this compound is demonstrably higher than that of simpler di- or mono-halogenated benzenes.[8][9][10] However, its utility in constructing complex, unsymmetrically substituted aromatic compounds offers a compelling return on investment. The key benefits include:
-
Synthetic Efficiency: It enables the creation of target molecules in fewer steps, saving time, labor, and resources.[2][3]
-
Predictable Selectivity: The differential reactivity of the C-I and C-Br bonds provides excellent and predictable control over the reaction sequence, minimizing the formation of unwanted side products.[3][6][11]
-
Simplified Purification: Cleaner reactions with fewer byproducts lead to more straightforward and less costly purification processes.
For research, discovery, and development applications where the rapid and reliable synthesis of complex molecular architectures is paramount, this compound is a superior building block. The higher initial cost is frequently offset by the significant savings in downstream processing and the increased probability of a successful synthetic outcome. Therefore, its use represents a strategic investment rather than a mere expenditure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. This compound | Interomex [interomex.com]
- 9. 1-Bromo-4-iodobenzene 98 589-87-7 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Characterization of Mono-functionalized vs. Di-functionalized Products
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of functionalized molecules is a critical aspect of research and development in pharmaceuticals, materials science, and biotechnology. Distinguishing between mono-functionalized and di-functionalized products is paramount for ensuring product efficacy, safety, and reproducibility. This guide provides an objective comparison of analytical techniques used to characterize these products, supported by experimental data and detailed methodologies.
Distinguishing Mono- vs. Di-functionalization
Mono-functionalization refers to the attachment of a single functional group to a core molecule, while di-functionalization involves the attachment of two functional groups. The location and number of these functional groups can significantly alter the physicochemical properties and biological activity of the molecule. For instance, in the context of Antibody-Drug Conjugates (ADCs), the drug-to-antibody ratio (DAR) is a critical quality attribute, and distinguishing between ADCs with one drug molecule (mono-functionalized) versus two (a form of di-functionalization) is essential.[1][2][3][4]
A variety of analytical techniques are employed to confirm the degree of functionalization. The choice of technique depends on the nature of the core molecule (e.g., protein, nanoparticle, small molecule) and the attached functional groups.
Data Presentation: A Comparative Analysis of Key Analytical Techniques
The following table summarizes and compares the capabilities of several widely used methods for characterizing mono- and di-functionalized products.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations | Distinguishing Mono- vs. Di-functionalized |
| Mass Spectrometry (MS) | Molecular weight, confirmation of covalent modification, determination of drug-to-antibody ratio (DAR).[3][5][6] | Small sample amounts, compatible with liquid chromatography (LC-MS).[6] | High sensitivity and accuracy, provides direct evidence of functionalization.[6][7] | Complex spectra for heterogeneous samples, potential for ion suppression. | Distinct mass shifts corresponding to the addition of one or two functional groups. For example, a di-functionalized product will have a mass increase twice that of a mono-functionalized product.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, confirmation of attachment site, quantification of functional groups.[9][10][11] | Relatively high sample concentration, deuterated solvents.[9] | Provides unambiguous structural elucidation. | Lower sensitivity compared to MS, peak broadening can occur with large molecules.[9] | Integration of specific NMR signals corresponding to the functional group relative to signals from the core molecule can quantify the degree of functionalization. The appearance of new, distinct signals can also indicate di-functionalization at a different site. |
| High-Performance Liquid Chromatography (HPLC) | Separation of mono-, di-, and un-functionalized species, purity assessment.[12][13] | Soluble samples. | High resolution and reproducibility, well-established technique.[12] | May require method development for optimal separation. | Different retention times for mono- and di-functionalized products due to changes in polarity or size. Hydrophobic Interaction Chromatography (HIC) is particularly useful for separating species with different levels of hydrophobic drug conjugation in ADCs.[2] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups, confirmation of covalent bond formation.[9][10][11][14] | Solid or liquid samples. | Fast and non-destructive.[10] | Provides information on the presence of functional groups but not their precise number or location. | While not ideal for quantification, the intensity of the vibrational bands corresponding to the functional group may increase with a higher degree of functionalization. |
| UV-Vis Spectroscopy | Quantification of conjugated molecules if they possess a chromophore.[10][11][15] | Soluble samples. | Simple, rapid, and inexpensive.[10] | Indirect method, relies on the Beer-Lambert law and requires a distinct chromophore on the functional group. | A higher absorbance value at a specific wavelength would be expected for a di-functionalized product compared to a mono-functionalized one, assuming the same concentration of the core molecule. |
| Dynamic Light Scattering (DLS) & Zeta Potential | Changes in hydrodynamic diameter and surface charge upon functionalization.[16][17] | Dispersed nanoparticles.[9] | Provides information on the overall properties of a nanoparticle population. | Not a direct measure of the degree of functionalization. | A greater change in size or zeta potential may be observed for di-functionalized nanoparticles compared to mono-functionalized ones, although this is an indirect and often inconclusive method on its own.[17] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the characterization of functionalized products.
1. Mass Spectrometry (LC-MS) for ADC Drug-to-Antibody Ratio (DAR) Determination
-
Objective: To determine the distribution and average number of drug molecules conjugated to an antibody.
-
Methodology:
-
Sample Preparation: The ADC sample is typically deglycosylated to reduce heterogeneity. For analysis of reduced chains, the sample is treated with a reducing agent like dithiothreitol (DTT) to break the disulfide bonds.[1]
-
Chromatographic Separation: The prepared sample is injected into a reverse-phase HPLC system. A gradient of increasing organic solvent (e.g., acetonitrile) is used to separate the different drug-loaded antibody species.[1]
-
Mass Spectrometry Analysis: The eluent from the HPLC is directed into the electrospray ionization (ESI) source of a mass spectrometer. The mass spectrometer is operated in full scan mode to acquire the mass-to-charge ratio (m/z) of the intact or reduced antibody chains.
-
Data Analysis: The resulting mass spectrum is deconvoluted to determine the molecular weights of the different species. The peaks will correspond to the antibody (or its chains) with zero, one, two, or more drugs attached. The average DAR can be calculated from the relative abundance of these peaks.[4]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantification of Ligands on Nanoparticles
-
Objective: To quantify the number of ligands attached to the surface of nanoparticles.[9]
-
Methodology:
-
Sample Preparation: A known amount of the dried functionalized nanoparticle sample is accurately weighed. The nanoparticles are then dissolved or suspended in a known volume of a suitable deuterated solvent (e.g., D₂O, CDCl₃). An internal standard with a known concentration is added.[9]
-
NMR Data Acquisition: A ¹H NMR spectrum of the sample is acquired. For some nanoparticles, it may be necessary to cleave the ligands from the nanoparticle surface prior to analysis to avoid peak broadening.[9]
-
Data Analysis: The area of a characteristic peak of the ligand and a peak of the internal standard are integrated. The molar ratio of the ligand to the internal standard is calculated. From the known amount of the internal standard, the moles of the ligand in the sample can be determined.[9]
-
3. Hydrophobic Interaction Chromatography (HIC) for ADC Analysis
-
Objective: To separate ADC species based on the number of conjugated drug molecules.[2]
-
Methodology:
-
Column and Mobile Phases: A HIC column is used. The mobile phase typically consists of a high salt buffer (e.g., sodium phosphate with ammonium sulfate) as the binding buffer (Mobile Phase A) and a low salt buffer as the elution buffer (Mobile Phase B).
-
Sample Loading and Elution: The ADC sample is loaded onto the column in the high salt buffer. A gradient of decreasing salt concentration is then applied by increasing the percentage of Mobile Phase B.
-
Detection: The elution of the different ADC species is monitored by UV absorbance at 280 nm.
-
Data Analysis: The resulting chromatogram will show a series of peaks, with species having a higher number of hydrophobic drug molecules eluting later (at lower salt concentrations). This provides a profile of the drug load distribution.[2]
-
Mandatory Visualizations
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Improved Characterization of Antibody-Drug Conjugates | Technology Networks [technologynetworks.com]
- 4. youtube.com [youtube.com]
- 5. Analytical Techniques for Protein Characterization | MtoZ Biolabs [mtoz-biolabs.com]
- 6. halolabs.com [halolabs.com]
- 7. atascientific.com.au [atascientific.com.au]
- 8. Chemoselective derivatisation and ultrahigh resolution mass spectrometry for the determination of hydroxyl functional groups within complex bio-oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Chromatographic Techniques to Separate and Identify Bioactive Compounds in Microalgae [frontiersin.org]
- 14. books.rsc.org [books.rsc.org]
- 15. longdom.org [longdom.org]
- 16. benchchem.com [benchchem.com]
- 17. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]
C-I vs. C-Br Oxidative Addition: A Comparative Analysis of Reaction Kinetics for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of carbon-halogen bond activation is critical for the efficient synthesis of novel chemical entities. This guide provides an in-depth comparison of the reaction kinetics for the oxidative addition of carbon-iodine (C-I) and carbon-bromine (C-Br) bonds to low-valent transition metal centers, a fundamental step in many cross-coupling reactions.
The oxidative addition of aryl and alkyl halides is a cornerstone of modern organometallic chemistry and catalysis. The choice of the halide can significantly impact reaction rates and even mechanistic pathways. Generally, the reactivity trend for the oxidative addition of aryl halides follows the order of bond strength: C-I > C-Br > C-Cl.[1] This guide presents a detailed analysis of this trend, supported by experimental data and protocols, to aid in catalyst selection and reaction optimization.
Quantitative Analysis of Reaction Kinetics
The following tables summarize kinetic data from various studies, offering a quantitative comparison of C-I and C-Br bond oxidative addition under different reaction conditions and with various metal complexes.
Table 1: Relative Rates of Oxidative Addition of Aryl Halides to a Ni(0) Complex
| Aryl Halide | Relative Rate (k_rel) |
| p-CF₃C₆H₄I | Very Fast |
| p-CF₃C₆H₄Br | 1.0 |
| p-CF₃C₆H₄Cl | 0.01 |
| o-MeC₆H₄I | Very Fast |
| o-MeC₆H₄Br | 1.0 |
| o-MeC₆H₄Cl | 0.01 |
Data adapted from a study by Nelson and co-workers on the oxidative addition to a dppf-ligated Ni(0) complex. "Very Fast" indicates that the reaction was too rapid to measure accurately under the experimental conditions.[2]
Table 2: Observed Rate Constants (k_obs) for Oxidative Addition to Palladium(0) Complexes
| Aryl Halide | Pd(0) Complex/Ligand | Solvent | k_obs (M⁻¹s⁻¹) | Reference |
| Phenyl Iodide | Pd(PPh₃)₄ | THF | 240 | [3] |
| Phenyl Bromide | Pd(PPh₃)₄ | THF | 10.7 | [3] |
| p-CO₂Me Phenyl Iodide | Pd(PPh₃)₄ | THF | 3.07 | [3] |
| Phenyl Iodide | Pd(dba)₂ / AsPh₃ | THF | 7x faster than PPh₃ | [4] |
This table compiles data from different studies to highlight the significant rate difference between aryl iodides and bromides. Direct comparison should be made with caution due to varying reaction conditions.
Mechanistic Pathways of Oxidative Addition
The mechanism of oxidative addition can vary depending on the substrate, metal center, and ligands. The most common pathways for aryl halides are the concerted and Sₙ2-type mechanisms. For some systems, particularly with alkyl halides, radical mechanisms may be operative.
Caption: Concerted three-center mechanism for oxidative addition.
Caption: Sₙ2-type mechanism for oxidative addition.
Experimental Protocols
Accurate determination of kinetic parameters requires careful experimental design and execution. The following are generalized protocols for monitoring the kinetics of oxidative addition reactions.
General Procedure for Kinetic Analysis by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ reaction monitoring.[5]
-
Sample Preparation: In a glovebox, a solution of the metal complex (e.g., [Ni(COD)(dppf)]) in a deuterated solvent (e.g., THF-d₈) is prepared in an NMR tube fitted with a J. Young valve.
-
Initial Spectrum: An initial ¹H NMR spectrum of the metal complex is acquired to serve as the t=0 reference.
-
Reaction Initiation: A known concentration of the aryl halide (e.g., p-trifluoromethylphenyl bromide) is added to the NMR tube via syringe. The tube is quickly shaken, and the first spectrum is acquired as soon as possible.
-
Data Acquisition: A series of ¹H NMR spectra are recorded at fixed time intervals. Modern spectrometers allow for automated acquisition using commands like multi_zgvd on Bruker instruments.[6]
-
Data Analysis: The disappearance of a resonance corresponding to the starting material or the appearance of a resonance for the product is integrated relative to an internal standard. The concentration of the reactant or product at each time point is then calculated. This data is used to determine the reaction order and the observed rate constant (k_obs).
General Procedure for Kinetic Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for monitoring reactions where the products are volatile and thermally stable.
-
Reaction Setup: A stock solution of the metal complex and an internal standard (e.g., dodecane) in a suitable solvent (e.g., toluene) is prepared in a reaction vessel under an inert atmosphere. The solution is brought to the desired reaction temperature.
-
Reaction Initiation: The aryl halide is added to the reaction vessel to initiate the reaction.
-
Sampling: At specific time intervals, an aliquot of the reaction mixture is withdrawn and immediately quenched (e.g., by cooling or adding a quenching agent).
-
Sample Preparation for GC-MS: The quenched sample is diluted and filtered before injection into the GC-MS.
-
Data Analysis: The peak areas of the starting material and/or product are integrated and normalized to the internal standard. A calibration curve is used to convert the peak area ratios to concentrations. The concentration data is then used for kinetic analysis.
Discussion
The significantly faster rates of oxidative addition for C-I bonds compared to C-Br bonds can be attributed to the lower bond dissociation energy of the C-I bond. This makes the C-I bond more susceptible to cleavage by the metal center. Electron-withdrawing substituents on the aryl halide generally accelerate the reaction, as they make the carbon atom more electrophilic and stabilize the developing negative charge in the transition state of a concerted or Sₙ2-type mechanism. Conversely, electron-donating groups tend to decrease the reaction rate.
Steric hindrance, particularly at the ortho position of the aryl halide, can significantly slow down the rate of oxidative addition.[7] This effect is important to consider when designing synthetic routes involving highly substituted aromatic rings.
While oxidative addition is often the rate-determining step in many cross-coupling reactions, it is important to note that other factors can also influence the overall efficiency of a catalytic process.[8] However, a thorough understanding of the kinetics of this initial activation step is a crucial starting point for rational catalyst design and reaction optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Rate and mechanism of the oxidative addition of phenyl iodide to Pd0 ligated by triphenylarsine: evidence for the formation of a T-shaped complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Modern Reagents for Unsymmetrical Biaryl Synthesis
For researchers, scientists, and drug development professionals, the construction of unsymmetrical biaryls is a cornerstone of modern organic synthesis, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. While classic cross-coupling reactions have long been staples in this field, a diverse array of alternative reagents and methodologies has emerged, offering improved stability, broader functional group tolerance, and milder reaction conditions. This guide provides an objective comparison of key alternative approaches to unsymmetrical biaryl synthesis, supported by experimental data and detailed protocols.
This guide will explore modern variations of established cross-coupling reactions, including Suzuki-Miyaura coupling with stable boron surrogates, Negishi and Hiyama couplings, and innovative C-H activation strategies. We will also delve into the use of less conventional coupling partners like arylsulfonyl hydrazides and arenediazonium salts, providing a comprehensive overview for selecting the optimal synthetic route.
Comparative Performance of Alternative Reagents
The following table summarizes the performance of various modern methods for the synthesis of unsymmetrical biaryls, offering a direct comparison of their key reaction parameters and typical yields.
| Coupling Method | Nucleophilic Partner | Electrophilic Partner | Typical Catalyst/Ligand | Typical Base/Additive | Typical Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Arylboronic Acid | Aryl Halide/Triflate | Pd(OAc)₂, Pd(PPh₃)₄, PEPPSI-IPr | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, EtOH/H₂O | 25-100 | 0.5-24 | 70-98[1][2][3] |
| Negishi | Arylzinc Halide | Aryl Halide/Triflate | Pd[P(t-Bu)₃]₂, Ni(acac)₂ | None | THF, THF/NMP | 25-100 | 1-20 | 75-95[4][5] |
| Hiyama | Arylsilane | Aryl Halide/Triflate | Pd(OAc)₂/XPhos, Pd/C | TBAF, NaOH, KF | Toluene, Dioxane, H₂O | 25-140 | 3-24 | 40-99[6][7][8] |
| C-H Activation | Arene (C-H bond) | Aryl Halide | Pd(OAc)₂, Ru(II) complexes | K₂CO₃, Ag₂O | HOAc, TFE | 60-120 | 24-48 | 37-78[9][10] |
| Desulfitative Coupling | Arylboronic Acid | Arylsulfonyl Hydrazide | Pd(PPh₃)₄, Cu(OAc)₂ | Na₂CO₃ | Toluene, Ethanol | 25-80 | 6-12 | Moderate to Good[11][12] |
| Gomberg-Bachmann | Arene | Arenediazonium Salt | (Metal-free or Pd-catalyzed) | Base (e.g., NaOAc) | Biphasic or Arene | 0-25 | 1-4 | Low to Moderate[13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) hydroxide (Pd(OH)₂, 0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Ethanol (5 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, Pd(OH)₂, and K₃PO₄.
-
Add ethanol to the flask and stir the mixture at 65 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Negishi Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an organozinc reagent with an aryl halide.[4]
Materials:
-
Aryl halide (0.5 mmol)
-
Arylzinc chloride (0.65 mmol in THF)
-
Pd₂(dba)₃ (0.0025 mmol, 0.5 mol%)
-
SPhos (0.006 mmol, 1.2 mol%)
-
Anhydrous THF (2 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ and SPhos to a vial.
-
Add THF and stir for 5 minutes.
-
Add the aryl halide, followed by the arylzinc chloride solution.
-
Seal the vial and heat the reaction mixture at 70 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
General Protocol for Hiyama Coupling
The following is a representative protocol for the palladium-catalyzed Hiyama cross-coupling of an aryl halide with an arylsilane.[6][7]
Materials:
-
Aryl halide (1.0 mmol)
-
Aryltriethoxysilane (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium hydroxide (NaOH, 2.0 mmol)
-
Water (2 mL)
Procedure:
-
In a sealed tube, combine the aryl halide, aryltriethoxysilane, Pd(OAc)₂, and XPhos.
-
Add an aqueous solution of NaOH.
-
Heat the mixture at 140 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
General Protocol for C-H Activation/Arylation
This protocol outlines a general procedure for the palladium-catalyzed direct C-H arylation of an arene.[9]
Materials:
-
Arene substrate (0.10 mmol)
-
Arylating agent (e.g., vinylcyclopropane, 0.25 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 10 mol%)
-
Chiral ligand (e.g., L3, 0.03 mmol)
-
Benzoquinone (BQ, 0.1 mmol)
-
Trifluoroacetic acid (TFA, 0.2 mmol)
-
Silver(I) oxide (Ag₂O, 0.15 mmol)
-
Acetic acid (HOAc, 1.0 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the arene substrate, arylating agent, Pd(OAc)₂, chiral ligand, BQ, TFA, and Ag₂O.
-
Add acetic acid as the solvent.
-
Stir the mixture at 70 °C under an air atmosphere.
-
Monitor the reaction progress by HPLC.
-
After completion, cool the mixture and filter through a pad of celite.
-
Concentrate the filtrate in vacuo and purify the residue by preparative TLC or column chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the catalytic cycles and logical relationships of the key components in these modern biaryl synthesis methods.
Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2. Catalytic cycle of the Negishi cross-coupling reaction.
Figure 3. Catalytic cycle of the Hiyama cross-coupling reaction.
Figure 4. General workflow for C-H activation-based biaryl synthesis.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrevlett.com [chemrevlett.com]
- 12. A Mild and Base-Free Synthesis of Unsymmetrical Diaryl Sulfones from Arylboronic Acids and Arylsulfonyl Hydrazides [organic-chemistry.org]
- 13. Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Unambiguous Product Structure Validation: A Comparative Guide to 2D NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a product's chemical structure is a cornerstone of scientific rigor and regulatory compliance. While a suite of analytical techniques can provide valuable structural insights, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy has emerged as an indispensable and powerful tool for elucidating complex molecular architectures in solution.[1][2][3] This guide provides an objective comparison of 2D NMR with other common analytical methods, supported by experimental data, and offers detailed protocols for key 2D NMR experiments to empower your structural validation workflows.
Two-dimensional NMR experiments enhance spectral resolution by distributing nuclear correlations across two frequency dimensions, thereby mitigating the signal overlap frequently encountered in traditional one-dimensional (1D) NMR spectra of complex molecules.[1][2][4] This allows for the detailed mapping of connectivity between atoms within a molecule, providing unequivocal evidence for its structure.
At a Glance: 2D NMR vs. Alternative Techniques
To contextualize the unique advantages of 2D NMR, it is essential to compare its performance against other widely used analytical techniques for structure elucidation: 1D NMR, Mass Spectrometry (MS), and X-ray Crystallography.
| Feature | 2D NMR Spectroscopy | 1D NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Detailed atom-to-atom connectivity (through-bond and through-space), stereochemistry, and dynamic information in solution.[1][2][4] | Information on the chemical environment of individual nuclei, basic connectivity through spin-spin coupling. | Molecular weight, elemental composition, and fragmentation patterns. | Precise 3D atomic coordinates in the solid state, absolute stereochemistry. |
| Sample Requirements | 1-10 mg of purified sample dissolved in a deuterated solvent. | 1-5 mg of purified sample in a deuterated solvent. | Micrograms to nanograms of sample. | High-quality single crystal. |
| Strengths | Unambiguous structure determination, elucidation of complex molecules, analysis of solution-state conformation and dynamics.[1][2][3] | Rapid analysis, quantitative information. | High sensitivity, determination of molecular formula. | Definitive 3D structure determination. |
| Limitations | Longer experiment times, requires higher sample concentration than MS, complex data analysis.[1][2] | Signal overlap in complex molecules, limited connectivity information. | Does not provide direct connectivity information, isomerization can be challenging to distinguish. | Requires a suitable single crystal, structure may differ from solution state. |
The Power of Correlation: A Deeper Dive into 2D NMR Techniques
The true power of 2D NMR lies in its ability to reveal correlations between different nuclei within a molecule. Several key experiments, each providing unique structural insights, are routinely employed. The choice of experiment is dictated by the specific structural question being addressed.
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity
The COSY experiment is one of the most fundamental 2D NMR techniques, revealing protons that are coupled to each other, typically through two or three bonds.[5] This information is crucial for identifying spin systems and piecing together molecular fragments.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Directly Attached Carbons
The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached.[6][7][8][9] This provides a powerful method for assigning carbon resonances and confirming C-H connectivities.
HMBC (Heteronuclear Multiple Bond Correlation): Unveiling Long-Range C-H Connectivity
The HMBC experiment is instrumental in assembling the complete carbon skeleton of a molecule by identifying correlations between protons and carbons that are two or three bonds away.[7][9][10][11][12] This technique is particularly valuable for identifying quaternary carbons and linking different molecular fragments.
Below is a diagram illustrating the relationships between these key 2D NMR experiments in a typical structure elucidation workflow.
References
- 1. openpubglobal.com [openpubglobal.com]
- 2. researchgate.net [researchgate.net]
- 3. rjupublisher.com [rjupublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. emerypharma.com [emerypharma.com]
- 6. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Purity Assessment of Synthesized 1,2-Dibromo-4-iodobenzene by Melting Point
For researchers and professionals in drug development, the purity of synthesized compounds is a critical parameter that can significantly impact experimental outcomes and the viability of therapeutic candidates. This guide provides a comprehensive comparison of the melting point of 1,2-Dibromo-4-iodobenzene with potential impurities and outlines a detailed protocol for its purity assessment.
Understanding the Importance of Melting Point in Purity Assessment
The melting point of a crystalline solid is a sensitive indicator of its purity. A pure substance will typically melt over a narrow temperature range, whereas the presence of impurities will both depress the melting point and broaden the melting range. This well-established principle provides a rapid and cost-effective method for the preliminary assessment of the purity of a synthesized compound like this compound.
Comparative Data of this compound and Potential Impurities
The synthesis of this compound can result in the formation of various isomers and the presence of unreacted starting materials. The following table summarizes the melting points of the target compound and its potential impurities, highlighting the importance of careful purification and analysis.
| Compound Name | Structure | Melting Point (°C) |
| This compound | 3,4-Dibromoiodobenzene | 57 - 63 [1][2][3] |
| 1,4-Dibromo-2-iodobenzene | 39 - 43 | |
| 1-Bromo-2-iodobenzene | 2-Bromoiodobenzene | 9 - 10[4][5][6] |
| 1-Bromo-4-iodobenzene | 89 - 93[7][8][9][10][11] | |
| 1,2-Dibromobenzene | o-Dibromobenzene | 4 - 7.1[12][13][14][15][16] |
| 1,4-Dibromobenzene | p-Dibromobenzene | 87[17] |
| 4-Iodoaniline | 59 - 65[18][19][20][21] | |
| 1,4-Dibromo-2,5-diiodobenzene | 163 - 165[22][23] |
Note: The melting points are presented as ranges found in the literature and may vary slightly depending on the experimental conditions.
Experimental Protocol for Melting Point Determination
This protocol outlines the standard procedure for determining the melting point of a synthesized this compound sample using a capillary melting point apparatus.
Materials and Equipment:
-
Synthesized this compound
-
Melting point capillaries (open at one end)
-
Melting point apparatus
-
Spatula
-
Mortar and pestle (optional, for grinding coarse crystals)
Procedure:
-
Sample Preparation: Ensure the synthesized this compound is completely dry. If necessary, gently grind the crystals to a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a melting point capillary into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm high.
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate can be used to get a preliminary estimate.
-
Slow Heating: For an accurate determination, start heating the block at a slow, controlled rate (approximately 1-2 °C per minute) when the temperature is about 10-15 °C below the expected melting point.
-
Observation: Carefully observe the sample through the magnifying lens.
-
Record the Melting Range:
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of melting).
-
-
Interpretation: A sharp melting range (typically 1-2 °C) close to the literature value (57-63 °C) indicates a high degree of purity. A broad or depressed melting range suggests the presence of impurities.
Workflow for Purity Assessment and Recrystallization
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound and the subsequent purification step if required.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 909072-74-8 [amp.chemicalbook.com]
- 3. This compound | 909072-74-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-Bromo-2-iodobenzene | C6H4BrI | CID 11415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-2-iodobenzene | 583-55-1 [chemicalbook.com]
- 7. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 8. 1-Bromo-4-iodobenzene | 589-87-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 1-Bromo-4-iodobenzene | 589-87-7 [chemicalbook.com]
- 10. 1-Bromo-4-iodobenzene 98 589-87-7 [sigmaaldrich.com]
- 11. 1-Bromo-4-iodobenzene, 98% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. 1,2-Dibromobenzene - Wikipedia [en.wikipedia.org]
- 13. 1,2-Dibromobenzene | C6H4Br2 | CID 11414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. chemimpex.com [chemimpex.com]
- 16. 1,2-dibromobenzene [stenutz.eu]
- 17. 1,4-Dibromobenzene - Wikipedia [en.wikipedia.org]
- 18. 4-iodoaniline - Sarex Fine [sarex.com]
- 19. 4-Iodoaniline, 98% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 20. chemsynthesis.com [chemsynthesis.com]
- 21. 4-Iodoaniline | 540-37-4 [chemicalbook.com]
- 22. 1,4-Dibromo-2,5-diiodobenzene | 63262-06-6 [sigmaaldrich.com]
- 23. 1,4-DIBROMO-2,5-DIIODOBENZENE CAS#: 63262-06-6 [m.chemicalbook.com]
A Head-to-Head Battle of Cross-Coupling Titans: Suzuki vs. Stille Reactions in the Synthesis of Complex Molecules
In the world of synthetic organic chemistry, the creation of carbon-carbon (C-C) bonds is a fundamental pursuit, enabling the construction of intricate molecular architectures that form the backbone of pharmaceuticals, agrochemicals, and advanced materials. Among the pantheon of powerful C-C bond-forming reactions, the palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions stand out as two of the most versatile and widely adopted methods. This guide provides a detailed comparison of their performance in the synthesis of complex molecules, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their synthetic endeavors.
At a Glance: Key Differences Between Suzuki and Stille Couplings
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, boronic esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1][2] | High toxicity of organotin reagents and byproducts.[3][4] |
| Reagent Stability | Boronic acids can be prone to protodeboronation and decomposition. | Organostannanes are generally stable to air and moisture.[4] |
| Reaction Conditions | Typically requires a base (e.g., carbonates, phosphates, hydroxides).[5] | Often proceeds under neutral or mildly basic conditions.[6] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[7] | Excellent, tolerates a wide range of functional groups.[4] |
| Byproduct Removal | Boron-based byproducts are often water-soluble and easily removed.[1] | Tin-based byproducts can be challenging to remove from the reaction mixture.[4] |
Yield Comparison in the Synthesis of Complex Molecules
The choice between Suzuki and Stille coupling often hinges on the specific substrate and the desired outcome. The following tables summarize quantitative yield data from various studies, highlighting the performance of each reaction in different contexts.
Heteroaromatic Compounds
The synthesis and functionalization of heteroaromatic compounds are crucial in drug discovery. The following data, adapted from a study on the functionalization of diazocines, illustrates the comparative yields of Suzuki and Stille couplings with various aryl bromides.[1][8]
| Aryl Bromide Coupling Partner | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 4-Bromotoluene | 91[8] | 91[8] |
| 4-Bromoanisole (electron-rich) | 95[8] | 90[8] |
| 1-Bromo-4-nitrobenzene (electron-deficient) | 80[8] | 89[8] |
| 4-Bromobenzaldehyde | 59[8] | 80[8] |
| Methyl 4-bromobenzoate | 39[8] | 91[8] |
| 2-Bromofuran | 45[8] | 88[8] |
| 2-Bromothiophene | 66[8] | 94[8] |
| 3-Bromothiophene | 57[8] | 90[8] |
| 4-Bromopyridine | 0[8] | 56[8] |
| Allyl bromide | 63[1] | 57[1] |
Observations: For simple electron-rich and electron-deficient aromatic systems, both reactions can provide high yields. However, for substrates containing coordinating groups (e.g., aldehydes, esters, and certain heterocycles like furan and thiophene), the Stille coupling often demonstrates superior performance, delivering significantly higher yields.[8] The Suzuki coupling can be particularly challenging with certain nitrogen-containing heterocycles like pyridine.[8]
Sterically Hindered Systems
The synthesis of sterically congested biaryl compounds is a common challenge in organic synthesis. The following data highlights the performance of Suzuki and Stille couplings in the synthesis of sterically hindered diazocine derivatives.[1]
| Sterically Hindered Aryl Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 1-Bromo-2-isopropylbenzene | 60[1] | 86[1] |
| 1-Bromo-2,4,6-trimethylbenzene (Mesityl bromide) | 57[8] | 86[8] |
| 1-Bromo-2-nitrobenzene | 47[8] | 89[8] |
Observations: In cases of significant steric hindrance, the Stille coupling generally provides higher yields than the Suzuki coupling.[1] This suggests that the transmetalation step in the Stille catalytic cycle may be less sensitive to steric bulk compared to the Suzuki reaction.
Catalytic Cycles and Reaction Mechanisms
The catalytic cycles of both the Suzuki and Stille reactions are based on a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.
A key difference lies in the transmetalation step. The Suzuki reaction requires a base to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transfer of the organic group to the palladium center. In contrast, the organotin reagent in the Stille coupling is generally sufficiently nucleophilic to undergo transmetalation without the need for a base.[1][2]
Experimental Protocols
Detailed and optimized experimental protocols are critical for achieving high yields and reproducibility. Below are representative procedures for Suzuki and Stille couplings.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 mmol)
-
Aryl or heteroaryl boronic acid or ester (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, boronic acid, base, and palladium catalyst/ligand.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9][10]
General Procedure for Stille Coupling
This protocol is a general guideline and should be performed in a well-ventilated fume hood due to the toxicity of organotin reagents.
Materials:
-
Aryl or heteroaryl halide (1.0 mmol)
-
Organostannane (1.1-1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., P(t-Bu)₃, AsPh₃)
-
Optional additive (e.g., CuI, LiCl)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, THF, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide and palladium catalyst/ligand.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate tin byproducts.
-
Filter the mixture through a pad of celite and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6][11]
Decision-Making Workflow
The selection between Suzuki and Stille coupling can be guided by a logical workflow that considers the specific requirements of the synthesis.
Conclusion
Both the Suzuki-Miyaura and Stille couplings are exceptionally powerful and versatile methods for the construction of C-C bonds in complex molecules. The Suzuki coupling is often the first choice for many applications due to the low toxicity of the organoboron reagents and the ease of byproduct removal, making it particularly attractive for applications in the pharmaceutical industry and for large-scale synthesis.[1]
However, the Stille coupling remains an indispensable tool, especially when dealing with substrates that are sensitive to the basic conditions of the Suzuki reaction, possess coordinating functional groups that can inhibit the Suzuki catalyst, or present significant steric challenges.[1][8] In these cases, the Stille reaction often provides superior yields and greater reliability. The primary drawbacks of the Stille coupling are the toxicity of the organotin reagents and the challenges associated with the complete removal of tin byproducts.[3][4] Ultimately, the optimal choice between these two stalwart reactions depends on a careful analysis of the specific synthetic problem at hand, balancing the need for high yield and broad functional group tolerance against practical considerations of reagent toxicity and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille Coupling [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Recent Advances of Modern Protocol for C-C BondsâThe Suzuki Cross-Coupling [file.scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of Polyhalogenated Aromatics
For Researchers, Scientists, and Drug Development Professionals
Polyhalogenated aromatic compounds are a critical class of molecules with widespread applications in pharmaceuticals, agrochemicals, and materials science. Their synthesis is a cornerstone of modern organic chemistry, with a variety of methods available, each with its own set of advantages and limitations. This guide provides a comprehensive comparison of the most common synthetic routes to polyhalogenated aromatics, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.
Direct Halogenation
Direct halogenation is a fundamental and widely used method for introducing halogen atoms onto an aromatic ring. This electrophilic aromatic substitution reaction typically involves the use of a halogen (Cl₂, Br₂, I₂) in the presence of a Lewis acid catalyst.[1][2]
Key Characteristics:
-
Simplicity: The reaction is often straightforward to perform.
-
Cost-Effectiveness: The reagents are generally inexpensive and readily available.
-
Regioselectivity: The position of halogenation is directed by the electronic properties of the substituents already present on the aromatic ring. Electron-donating groups direct ortho- and para-substitution, while electron-withdrawing groups direct meta-substitution. However, achieving high regioselectivity for a specific isomer can be challenging, often leading to mixtures of products.[3]
-
Limitations: Direct fluorination is often too violent and difficult to control. Iodination can be reversible, requiring the presence of an oxidizing agent to drive the reaction to completion.[4] Furthermore, highly deactivated aromatic rings can be difficult to halogenate directly.
Quantitative Data Comparison for Direct Bromination of Toluene:
| Catalyst System | o:m:p Ratio | Reference |
| Br₂/FeBr₃ | 33:1:66 | [5] |
Experimental Protocol: Chlorination of Benzene
Materials:
-
Benzene
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Chlorine gas (Cl₂)
-
Sodium hydroxide (NaOH) solution (for quenching)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of benzene in a suitable solvent (e.g., carbon tetrachloride) in a flask protected from light, add a catalytic amount of anhydrous FeCl₃.[6]
-
Bubble chlorine gas through the solution at a controlled rate. The reaction is exothermic and the temperature should be monitored.
-
After the reaction is complete (monitored by TLC or GC), quench the reaction by carefully adding a dilute solution of NaOH.
-
Separate the organic layer, wash with water, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to obtain crude chlorobenzene.
-
Purify the product by distillation.
Sandmeyer Reaction
The Sandmeyer reaction provides an alternative and highly versatile method for the synthesis of aryl halides, particularly when direct halogenation is not feasible or yields poor regioselectivity.[7][8] This reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst.[9][10]
Key Characteristics:
-
Versatility: Allows for the introduction of chloro, bromo, and cyano groups. A related reaction, the Schiemann reaction, can be used for fluorination, and iodination can be achieved using potassium iodide without a copper catalyst.[10]
-
Regiospecificity: The position of the halogen is determined by the position of the amino group on the starting aniline, offering excellent control over the substitution pattern.
-
Substrate Scope: It is particularly useful for synthesizing aryl halides with substitution patterns that are difficult to achieve through direct halogenation.[8]
Quantitative Data for Sandmeyer Reactions:
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Aniline | 1. NaNO₂, HCl; 2. CuBr | Bromobenzene | High | [11] |
| 4-Bromoaniline | 1. NaNO₂, H₂SO₄; 2. CuCl | 1-Bromo-4-chlorobenzene | Good | [9] |
| 2,4-Dichloroaniline | 1. t-BuONO, MeCN; 2. CuBr₂ | 1-Bromo-2,4-dichlorobenzene | Good | [9] |
Experimental Protocol: Sandmeyer Bromination of 4-Nitroaniline
Materials:
-
4-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve 4-nitroaniline in a mixture of HBr and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of NaNO₂ dropwise while maintaining the temperature below 5 °C. Stir the mixture for 15-20 minutes to ensure complete diazotization.
-
In a separate flask, dissolve CuBr in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a water bath) until the evolution of nitrogen ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with NaOH solution and then with water.
-
Dry the organic layer over an anhydrous drying agent and remove the solvent to obtain the crude product.
-
Purify the 1-bromo-4-nitrobenzene by recrystallization or column chromatography.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including polyhalogenated aromatics. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound (boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex.[12]
Experimental Protocol: Suzuki-Miyaura Coupling of 1,4-Dibromobenzene with Phenylboronic Acid
Materials:
-
1,4-Dibromobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask, combine 1,4-dibromobenzene, phenylboronic acid, and potassium carbonate.
-
Add a mixture of toluene and water as the solvent.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, such as a pre-formed complex or generated in situ from Pd(OAc)₂ and a phosphine ligand like PPh₃.
-
Heat the reaction mixture under an inert atmosphere with vigorous stirring. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[15][16]
Quantitative Data for Sonogashira Coupling of Diiodobenzenes:
| Aryl Halide | Alkyne | Catalyst System | Yield (%) | Reference |
| 1,2-Diiodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | 85 | [17] |
| 1,3-Diiodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | 80 | [17] |
| 1,4-Diiodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | 92 | [17] |
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[18][19]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, enabling the formation of C-N bonds.[20][21][22]
Nucleophilic Aromatic Substitution (SₙAr)
For highly electron-deficient aromatic rings, particularly polyfluoroaromatics, nucleophilic aromatic substitution (SₙAr) is a viable method for introducing substituents. In this reaction, a nucleophile attacks the aromatic ring, displacing a halide ion. The presence of strong electron-withdrawing groups is crucial to activate the ring towards nucleophilic attack.[23][24][25]
Quantitative Data for SₙAr of Hexafluorobenzene:
| Nucleophile | Product | Yield (%) | Reference |
| Sodium methoxide | Pentafluoroanisole | 95 | [25] |
| Ammonia | Pentafluoroaniline | 85 | [25] |
| Phenothiazine | 10-(Pentafluorophenyl)phenothiazine | 96 | [23] |
Visualizing Synthetic Strategies
To better understand the relationships and decision-making processes involved in selecting a synthetic route, the following diagrams illustrate the logical flow for synthesizing polyhalogenated aromatics.
Caption: Overview of major synthetic routes to polyhalogenated aromatics.
Caption: Decision tree for choosing a cross-coupling reaction.
Conclusion
The synthesis of polyhalogenated aromatics offers a rich and diverse field of study with multiple synthetic avenues. The choice of method depends heavily on the desired substitution pattern, the nature of the aromatic substrate, and the required scale of the synthesis. Direct halogenation offers a simple and cost-effective approach but often lacks regioselectivity. The Sandmeyer reaction provides excellent control over the regiochemistry, making it invaluable for the synthesis of specific isomers. Cross-coupling reactions have emerged as powerful tools for constructing complex polyhalogenated aromatic structures with high precision. Finally, for electron-deficient systems, nucleophilic aromatic substitution provides a complementary strategy. By understanding the strengths and weaknesses of each of these methods, researchers can devise efficient and effective synthetic routes to access a wide array of valuable polyhalogenated aromatic compounds.
References
- 1. homework.study.com [homework.study.com]
- 2. quora.com [quora.com]
- 3. mason.gmu.edu [mason.gmu.edu]
- 4. [PDF] The Electrophilic Bromination of Toluene: Determination of the Ortho, Meta, and Para Ratios by Quantitative FTIR Spectrometry | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chegg.com [chegg.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. google.com [google.com]
- 12. youtube.com [youtube.com]
- 13. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sctunisie.org [sctunisie.org]
- 19. researchgate.net [researchgate.net]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Isotopic Labeling: A Comparative Guide to Studies with 1,2-Dibromo-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Isotopic labeling is an indispensable technique in modern chemical and biomedical research, allowing for the precise tracking of molecules through complex biological and chemical systems.[1] By replacing specific atoms within a molecule with their stable or radioactive isotopes, researchers can elucidate metabolic pathways, quantify drug distribution, and investigate reaction mechanisms.[2][3][4] In drug development, understanding a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount, and studies using isotopically labeled compounds are the gold standard for providing this critical data.[5][6]
This guide provides an in-depth comparison of isotopic labeling strategies centered around the versatile precursor, 1,2-Dibromo-4-iodobenzene. We will explore the rationale behind its use, compare its performance with alternative labeling methodologies, and provide the experimental frameworks necessary for practical application.
The Strategic Advantage of this compound
This compound is a trifunctional aryl halide uniquely suited for complex isotopic labeling syntheses. Its utility stems from the differential reactivity of its halogen substituents. In organometallic reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bonds. This hierarchy allows for the selective replacement of the iodine atom, making it a prime site for the regioselective introduction of an isotopic label. The two remaining bromine atoms serve as valuable synthetic handles for subsequent diversification of the molecule, enabling the construction of complex drug-like scaffolds after the label has been installed.
This "late-stage" functionalization approach is highly desirable in pharmaceutical research.[5][7] Incorporating an isotope near the end of a synthetic sequence minimizes the number of steps involving expensive or radioactive materials, reducing costs and simplifying handling procedures.[5][8]
Comparative Analysis of Isotopic Labeling Strategies
The choice of a labeling strategy is dictated by several factors, including the required isotope (stable or radioactive), the need for specific label placement (regioselectivity), the complexity of the target molecule, and the stage at which the label can be introduced.
| Strategy | Precursor/Method | Isotope(s) | Typical Stage | Regioselectivity | Key Advantages | Key Limitations |
| Selective Aryl Halide Functionalization | This compound | ²H, ³H, ¹³C, ¹⁴C | Late-Stage | High (at C-4) | High regioselectivity; provides handles (Br) for further synthesis. | Requires a pre-functionalized substrate; multi-step process. |
| Direct Hydrogen Isotope Exchange (HIE) | Metal Catalysis (e.g., Ir, Pd, Ru) | ²H, ³H | Late-Stage | Variable | Can label the final drug molecule directly; atom-economical.[9] | Often lacks regioselectivity; potential for back-exchange; may require harsh conditions.[3][10] |
| C-H Activation/Functionalization | Metal Catalysis (e.g., Pd, Rh) | ²H, ¹³C, ¹⁴C | Late-Stage | High (with directing groups) | Avoids pre-functionalized substrates; highly efficient. | Often requires specific directing groups on the substrate; catalyst development can be complex. |
| Synthesis from Labeled Building Blocks | e.g., [¹⁴C]CO₂, [¹³C]MeI, [¹⁵N]NH₄Cl | ¹³C, ¹⁴C, ¹⁵N | Early-Stage | High (defined by synthesis) | Precise and unambiguous label placement. | Requires lengthy, multi-step syntheses; inefficient for complex molecules; costly.[8][11] |
| Organoboron Cross-Coupling | Aryl Boronic Acids/Esters | ¹³C, ¹⁴C | Mid- to Late-Stage | High | Mild reaction conditions (Suzuki coupling); broad functional group tolerance. | Requires synthesis of the corresponding boronic acid/ester precursor.[12] |
Experimental Workflows & Methodologies
A self-validating protocol is crucial for ensuring the reliability of isotopic labeling studies. The following sections detail representative experimental procedures.
Workflow 1: Regioselective Deuteration using this compound
This workflow leverages the high reactivity of the C-I bond for selective metal-halogen exchange, followed by quenching with a deuterated electrophile.
dot
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. metsol.com [metsol.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 6. openmedscience.com [openmedscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. openmedscience.com [openmedscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Rapid Access to Carbon-Isotope-Labeled Alkyl and Aryl Carboxylates Applying Palladacarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Performance of different palladium catalysts in sequential coupling
A comparative guide to the performance of palladium catalysts in sequential coupling reactions for researchers, scientists, and drug development professionals. This guide provides an objective comparison of various palladium catalysts in sequential coupling reactions, supported by experimental data, detailed methodologies, and visualizations to aid in catalyst selection and experimental design.
Introduction to Sequential Palladium-Catalyzed Coupling Reactions
Sequential, one-pot palladium-catalyzed reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple precursors in a single reaction vessel.[1][2] This approach enhances efficiency by reducing the number of purification steps, saving time, and minimizing waste.[2] The success of these sequential reactions is highly dependent on the choice of the palladium catalyst, which must be robust enough to facilitate multiple different transformations. Common sequential reactions include combinations of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.[1][2]
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst—ranging from simple salts like palladium(II) acetate (Pd(OAc)₂), to heterogeneous catalysts like palladium on carbon (Pd/C), to sophisticated palladacycle precatalysts—can significantly impact the yield, selectivity, and efficiency of a sequential coupling reaction. The following tables summarize the performance of different palladium catalyst systems in various one-pot sequential coupling reactions.
Catalyst Performance in Sequential Borylation and Suzuki-Miyaura Coupling
This table presents data from a catalyst screening for a one-pot Miyaura borylation followed by a Suzuki-Miyaura coupling.[3][4]
| Catalyst System | Sequential Reaction | Substrate 1 | Substrate 2 | Yield (%) | Catalyst Loading (mol%) | Reference |
| Buchwald XPhos G2 | Borylation / Suzuki-Miyaura | Aryl Halide | Arylboronic Ester | High Conversion | 0.3 | [3][4] |
| Buchwald XPhos G1 | Borylation / Suzuki-Miyaura | Aryl Halide | Arylboronic Ester | High Conversion | Not specified | [3][4] |
Catalyst Performance in Sequential Suzuki-Miyaura and Buchwald-Hartwig Amination
This table showcases a catalyst system used for a sequential Suzuki-Miyaura coupling followed by a twofold Buchwald-Hartwig amination.[1]
| Catalyst System | Sequential Reaction | Substrate 1 | Substrate 2 | Substrate 3 | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(dba)₂ / Ligand | Suzuki / Buchwald-Hartwig (x2) | 4-bromoaniline | Aryl boronic acid | Aryl halide | Moderate to Excellent | Not specified | [1] |
Catalyst Performance in Sequential Heck and Sonogashira Coupling
The following table details the performance of a Pd-NHC complex in various one-pot sequential Heck and Sonogashira coupling reactions.[1]
| Catalyst System | Sequential Reaction | Substrate | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd-NHC complex | Heck-Suzuki | Aryl dihalide | Excellent | Not specified | [1] |
| Pd-NHC complex | Heck-Heck | Aryl dihalide | Excellent | Not specified | [1] |
| Pd-NHC complex | Heck-Sonogashira | Aryl dihalide | Excellent | Not specified | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of synthetic procedures. Below is a representative experimental protocol for a one-pot, two-step sequential palladium-catalyzed reaction.
General Procedure for a One-Pot Sequential Borylation and Suzuki-Miyaura Coupling
This protocol is based on procedures that utilize modern palladium precatalysts for sequential C-C bond formation.[3][4][5]
Materials:
-
Aryl halide (1.0 equiv)
-
Bis(pinacolato)diboron (1.1 equiv)
-
Palladium precatalyst (e.g., Buchwald XPhos G2, 0.003 equiv)
-
Potassium acetate (KOAc) (1.5 equiv)
-
1,4-Dioxane (anhydrous)
-
Aryl or heteroaryl halide for the second coupling (1.0 equiv)
-
Aqueous potassium carbonate (K₂CO₃) (2 M solution, 3.0 equiv)
Step 1: Miyaura Borylation
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, bis(pinacolato)diboron, palladium precatalyst, and potassium acetate.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, or until the starting aryl halide is consumed as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
Step 2: Suzuki-Miyaura Coupling
-
To the reaction mixture from Step 1, add the second aryl or heteroaryl halide.
-
Add the aqueous potassium carbonate solution.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until the reaction is complete.
-
Cool the reaction to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Workflow
The following diagrams illustrate the logical flow of a sequential coupling reaction and the catalytic cycle.
References
Safety Operating Guide
Proper Disposal of 1,2-Dibromo-4-iodobenzene: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling halogenated organic compounds. This guide provides essential, step-by-step procedures for the proper disposal of 1,2-Dibromo-4-iodobenzene, tailored for researchers, scientists, and drug development professionals.
The following protocols are designed to provide immediate, clear, and actionable information to minimize risks and adhere to regulatory standards for hazardous waste management.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. All handling of this compound and its waste must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear safety goggles with side-shields or a face shield.[1][2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[1]
-
Skin and Body Protection: A lab coat and appropriate protective clothing are necessary to prevent skin exposure.[1][2]
-
Respiratory Protection: Under normal laboratory use with adequate ventilation, specific respiratory protection is not typically required. However, for large spills or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]
Step-by-Step Disposal Procedure
As a halogenated aromatic compound, this compound is classified as hazardous waste and must be disposed of accordingly.[3][4] Incineration at a licensed hazardous waste facility is the primary disposal method for such compounds.[5]
-
Waste Segregation: This is a critical first step.
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled, and chemically compatible container.[6][7][8][9] Suitable containers are often made of polyethylene.
-
Halogenated Waste Stream: This container must be designated for "Halogenated Organic Waste."[4][10] Do not mix with non-halogenated solvents, as this complicates and increases the cost of disposal.[8][11] Also, avoid mixing with other waste categories like acids, bases, or heavy metals.[8]
-
-
Waste Collection:
-
Solid Waste: Sweep up solid this compound and shovel it into the designated waste container.[1]
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, pipette tips, and absorbent pads, must also be placed in the designated hazardous waste container.[6]
-
Rinsate: Any solvent used to rinse containers that held this compound must be collected as hazardous waste.[12]
-
-
Labeling:
-
Temporary Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[13]
-
Secure and Closed: Keep the container tightly closed except when adding waste.[3][7]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.[7]
-
Ventilation: Ensure the storage area is cool, dry, and well-ventilated.[1][9]
-
-
Final Disposal:
Spill Management:
In the event of a spill, ensure the area is well-ventilated.[1] Contain the spill using an inert absorbent material like sand or vermiculite.[6] Carefully collect the absorbed material and place it into the designated hazardous waste container.[6] Do not use combustible materials such as paper towels to absorb the spill.[6]
Quantitative Data Summary
The following table summarizes key physical and chemical properties of a related compound, 1-Bromo-4-iodobenzene, which can serve as a reference.
| Property | Value |
| Physical State | Powder Solid[1] |
| Appearance | Beige[1] |
| Odor | Odorless[1] |
| Melting Point/Range | 89 - 93 °C / 192.2 - 199.4 °F[1] |
| Boiling Point/Range | 120 - 122 °C / 248 - 251.6 °F[1] |
Experimental Protocols
This document provides procedural guidance for disposal. For detailed experimental protocols involving the use of this compound, please refer to your specific laboratory's Standard Operating Procedures (SOPs) and the relevant scientific literature.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. ethz.ch [ethz.ch]
- 4. bucknell.edu [bucknell.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. uakron.edu [uakron.edu]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. nswai.org [nswai.org]
- 13. odu.edu [odu.edu]
Essential Safety and Operational Guide for Handling 1,2-Dibromo-4-iodobenzene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals engaged in handling 1,2-Dibromo-4-iodobenzene.
Hazard Identification
Based on analogous compounds, this compound is anticipated to pose the following hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][3][5]
Personal Protective Equipment (PPE)
Strict adherence to the following personal protective equipment is mandatory to ensure personal safety when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tight-sealing and compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2][6] |
| Face Shield | Recommended to be worn in addition to safety goggles, especially when handling larger quantities or if there is a risk of splashing.[3][7] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[8] Always inspect gloves for tears or holes before use and dispose of them properly after handling.[3][7] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required.[8] |
| Chemical Apron | Recommended when handling significant quantities to provide an additional layer of protection.[8] | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound should be performed inside a certified chemical fume hood.[8] |
| Respirator | A NIOSH-approved respirator with organic vapor cartridges is necessary for situations where a fume hood is not available or during a spill clean-up.[7][8] |
Operational Plan: Step-by-Step Handling Protocol
-
Engineering Controls: Ensure that a certified chemical fume hood is operational. Also, confirm that an eyewash station and a safety shower are readily accessible and unobstructed.[1][6]
-
PPE Inspection: Before entering the laboratory, don all required PPE as detailed in the table above. Inspect each item for signs of damage.
-
Material Handling: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize exposure.[1][2][9] Avoid the formation of dust and aerosols.[3]
-
Weighing and Transferring: Conduct all weighing and transferring procedures within the fume hood. Use a spatula for solid transfers and ensure smooth, controlled movements to prevent generating dust.
-
Spill Prevention: Keep the container of this compound tightly closed when not in use.[1][2] Secure all containers to prevent tipping and spills.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1][3] Do not breathe in dust or vapors.[1][2]
-
Decontamination: After handling, thoroughly wash your hands and any exposed skin with soap and water.[1][2]
-
Work Area Cleaning: Clean the work area, including any potentially contaminated surfaces, using appropriate cleaning agents.
-
Clothing: Contaminated clothing should be removed and washed separately from other laundry.[10]
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][9] |
| Skin Contact | Wash the affected area immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][2][9] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][2][9] |
| Ingestion | Clean the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2][9] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a dedicated and clearly labeled hazardous waste container.[8]
-
Container Management: Keep the hazardous waste container closed when not in use. Store it in a designated, well-ventilated, and secure area.
-
Disposal: Dispose of the waste through an approved waste disposal plant.[1][2] Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not allow the material to enter drains or waterways.[3]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. sodiumiodide.net [sodiumiodide.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. osha.oregon.gov [osha.oregon.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
